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  • Product: 4-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
  • CAS: 1332627-30-1

Core Science & Biosynthesis

Foundational

4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid mechanism of action in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid Abstract The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] However, the specific in vitro mechanism of action for many of its derivatives, including 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, remains uncharacterized. This guide bypasses a conventional review of established data. Instead, it serves as a comprehensive, technically-grounded roadmap for researchers to systematically elucidate the compound's mechanism of action from first principles. We synthesize field-proven insights with detailed, self-validating experimental protocols, focusing on a logical, multi-tiered approach. This document provides the causal rationale behind experimental choices, beginning with broad phenotypic screening to identify a general biological effect, moving to robust target deconvolution strategies, and culminating in specific, hypothesis-driven biochemical and cellular assays. The objective is to equip researchers with the foundational knowledge and practical methodologies required to confidently investigate and define the molecular interactions and pathway modulations of this promising compound.

Introduction: The 1,2,3,4-Tetrahydroquinoline Scaffold in Drug Discovery

Pharmacological Significance of Quinoline and Tetrahydroquinoline Derivatives

Quinoline and its reduced form, tetrahydroquinoline, are heterocyclic motifs of immense interest in drug discovery.[2][3] Their derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory effects.[3][4] This versatility stems from the scaffold's ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its steric and electronic properties to achieve high-affinity interactions with a diverse range of biological targets.[3]

Structural Features of 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

The subject of this guide, 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, possesses key structural features that suggest a high potential for biological activity. These include:

  • A Tetrahydroquinoline Core: A rigid, bicyclic system that provides a defined three-dimensional structure for presentation of functional groups.

  • A Carboxylic Acid Group: A potential hydrogen bond donor and acceptor, capable of forming critical electrostatic interactions with target proteins.

  • A Methyl Group: A small lipophilic substituent that can influence binding pocket interactions and metabolic stability.

Given the absence of specific literature for this compound, its mechanism of action must be inferred from structurally related molecules and then confirmed experimentally.

Postulated Mechanisms of Action Based on Structural Analogs

The known biological activities of quinoline and tetrahydroquinoline derivatives suggest several plausible mechanisms of action for our target compound. These hypotheses form the basis of the experimental roadmap outlined in Section 3.0.

Inhibition of Key Enzymes

Many quinoline-based drugs function through the direct inhibition of critical enzymes.

  • 2.1.1 DNA Gyrase and Topoisomerases: The quinolone class of antibiotics functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[5][6] This leads to the cessation of bacterial growth.

  • 2.1.2 Dihydroorotate Dehydrogenase (DHODH): Several quinoline-4-carboxylic acid derivatives are potent inhibitors of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway.[6][7] As cancer cells have a high demand for nucleotides, DHODH inhibition is a validated anticancer strategy.[8]

  • 2.1.3 Protein Kinases: The dysregulation of protein kinases, such as those in the Phosphoinositide 3-Kinase (PI3K) pathway, is a hallmark of many cancers. Certain quinazoline derivatives (structurally related to quinolines) have been developed as dual PI3K and Histone Deacetylase (HDAC) inhibitors.[9]

  • 2.1.4 Histone Deacetylases (HDACs): As mentioned, HDACs are another important class of enzymes in cancer biology, and their inhibition is a potential mechanism.[9]

  • 2.1.5 Tubulin Polymerization: Derivatives of 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[10]

Interference with Macromolecular Function
  • 2.2.1 DNA Binding and Intercalation: The planar aromatic ring system of quinolines allows them to intercalate between DNA base pairs, disrupting DNA replication and transcription.[2]

  • 2.2.2 Inhibition of Protein Synthesis: A novel mechanism identified for a quinoline-4-carboxamide derivative in malaria is the inhibition of translation elongation factor 2 (PfEF2), which is critical for protein synthesis.[8]

Modulation of Cellular Pathways
  • 2.3.1 Induction of Apoptosis: Substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been developed as inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, thereby promoting programmed cell death.[11]

  • 2.3.2 Disruption of Redox Homeostasis: Some quinoline derivatives can induce apoptosis by promoting the overproduction of reactive oxygen species (ROS), leading to overwhelming oxidative stress within cancer cells.[4]

A Systematic Workflow for In Vitro Mechanistic Elucidation

A logical and phased approach is critical to efficiently and accurately determine the mechanism of action. We propose a three-stage workflow, moving from a broad, unbiased assessment to highly specific, hypothesis-driven experiments.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Deconvolution cluster_2 Phase 3: Hypothesis Testing A High-Content Imaging (e.g., Cell Painting Assay) C Affinity Chromatography- Mass Spectrometry A->C Identifies phenotype B Broad Cell Viability Panel (e.g., NCI-60) B->C Identifies sensitive cell lines F Biochemical Assays (Enzyme Kinetics, SPR) C->F Identifies potential targets D Thermal Proteome Profiling (TPP) D->F Confirms binding E Computational Docking (Virtual Screening) E->F Predicts binding modes G Cell-Based Pathway Analysis (Western Blot, Reporter Assays) F->G Validates biochemical effect

Caption: A systematic workflow for mechanistic elucidation.

Phase 1: Initial Broad-Spectrum Phenotypic Screening

The first step is to understand the compound's effect on whole cells without a preconceived bias towards a specific target.[12]

  • High-Content Imaging (e.g., Cell Painting): This powerful technique uses multiple fluorescent dyes to stain different cellular compartments.[13][14] Automated microscopy and image analysis generate a detailed "phenotypic profile" of the compound's effect, which can be compared to a library of reference compounds with known mechanisms of action.[13] This can provide initial clues, for instance, if the compound clusters with known DNA damaging agents or microtubule disruptors.

  • Broad Cell Viability Panel: Assessing the compound's anti-proliferative activity against a large, diverse panel of cancer cell lines (such as the NCI-60) can reveal patterns of sensitivity. Cell lines that are particularly sensitive may share common genetic features or pathway dependencies, pointing towards a potential mechanism.

Phase 2: Target Deconvolution

Once a biological effect is observed, the next critical step is to identify the specific molecular target(s).[6][15][16]

  • Affinity Chromatography-Mass Spectrometry: This classic approach involves immobilizing the compound on a solid support (e.g., Sepharose beads) and using it as "bait" to pull down binding partners from a cell lysate.[5] The bound proteins are then eluted and identified by mass spectrometry.

  • Thermal Proteome Profiling (TPP): TPP is based on the principle that a protein becomes more thermally stable when bound to a ligand.[2] In this method, cells are treated with the compound, heated to various temperatures, and the remaining soluble proteins are quantified by mass spectrometry. Target proteins will show a shift in their melting temperature in the presence of the compound.

Phase 3: Detailed Biochemical and Cellular Assays

The putative targets identified in Phase 2 must be validated using direct, hypothesis-driven assays. This phase confirms the interaction and quantifies its functional consequence.

Experimental Protocols

The following protocols are provided as templates. Researchers should optimize concentrations and incubation times based on their specific experimental setup.

DHODH Inhibition Enzymatic Assay

This protocol is adapted from established colorimetric assays.[1][3][8]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0.

    • Substrate Mixture: Prepare fresh in Assay Buffer: 500 µM Dihydroorotate (DHO), 100 µM Coenzyme Q0 (CoQ0), and 120 µM 2,6-dichlorophenolindophenol (DCIP).

    • Enzyme Solution: Recombinant human DHODH at a final concentration of 15 nM in Assay Buffer.

    • Test Compound: Prepare a 10-point serial dilution of 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid in DMSO, then dilute further in Assay Buffer (final DMSO concentration should be <1%).

  • Assay Procedure (96-well plate):

    • To appropriate wells, add 5 µL of the test compound dilution or vehicle (DMSO in Assay Buffer).

    • Add 85 µL of Assay Buffer containing 15 nM DHODH.

    • Incubate at room temperature for 10 minutes to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 10 µL of the Substrate Mixture.

    • Immediately measure the decrease in absorbance at 600 nm kinetically for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the reaction rate (Vmax) for each well.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

DNA Gyrase Supercoiling Inhibition Assay

This protocol is based on standard gel electrophoresis methods.[17]

  • Reagent Preparation:

    • Gyrase Reaction Buffer (1X): 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA.

    • Substrate: Relaxed pBR322 plasmid DNA (e.g., 300 ng per reaction).

    • Enzyme: E. coli DNA gyrase (e.g., 2 units per reaction).

    • Stop Buffer: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.

  • Assay Procedure:

    • In a microfuge tube, combine Gyrase Reaction Buffer, relaxed pBR322 DNA, and the test compound at various concentrations.

    • Add DNA gyrase to initiate the reaction. The final volume should be 20 µL.

    • Incubate at 37°C for 30 minutes.

    • Terminate the reaction by adding 4 µL of Stop Buffer.

    • Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide.

    • Perform electrophoresis at a low voltage (e.g., 25 V) overnight to resolve the supercoiled and relaxed DNA forms.

  • Data Analysis:

    • Visualize the DNA bands under UV light. Inhibition is indicated by a decrease in the supercoiled DNA band and an increase in the relaxed DNA band compared to the no-compound control.

Tubulin Polymerization Assay

This protocol uses light scattering to measure microtubule formation.[7][9][18]

  • Reagent Preparation:

    • Tubulin Polymerization Buffer (TPB): 80 mM PIPES (pH 6.9), 2.0 mM MgCl2, 0.5 mM EGTA.

    • GTP Supplement: Add GTP to TPB to a final concentration of 1 mM just before use.

    • Tubulin Solution: Resuspend purified tubulin protein (e.g., >99% pure) in ice-cold TPB with GTP to a final concentration of 3 mg/mL. Keep on ice.

    • Controls: Paclitaxel (polymerization enhancer) and Vinblastine (polymerization inhibitor) at 10 µM final concentration.

  • Assay Procedure (96-well plate):

    • Pre-warm the microplate reader to 37°C.

    • Add 10 µL of test compound, control, or vehicle to the wells of a clear, 96-well plate.

    • Incubate the plate at 37°C for 2 minutes.

    • Initiate polymerization by adding 90 µL of the cold Tubulin Solution to each well.

    • Immediately begin reading the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot absorbance vs. time. Compare the polymerization curves of the test compound to the controls. Inhibitors will decrease the Vmax and/or the final polymer mass, while enhancers will increase it.

Caspase-3/7 Activity Assay (Apoptosis Induction)

This protocol utilizes a commercially available luminescent assay system (e.g., Caspase-Glo® 3/7).[19][20][21]

  • Cell Plating:

    • Seed cells (e.g., a sensitive cancer cell line identified in Phase 1) in a white-walled 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.

    • Incubate for 24 hours.

  • Assay Procedure:

    • Treat cells with serial dilutions of the test compound. Include a vehicle control and a positive control (e.g., staurosporine).

    • Incubate for a predetermined time (e.g., 24, 48, or 72 hours).

    • Allow the plate to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

    • Mix on a plate shaker at low speed for 30 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

    • Measure luminescence with a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no cells).

    • Plot the luminescence signal versus compound concentration to determine the EC50 for apoptosis induction.

Data Interpretation and Pathway Visualization

Data Presentation

All quantitative data should be summarized in clear, well-structured tables for easy comparison.

Table 1: Hypothetical In Vitro Activity Profile

Assay TypeTarget/ProcessMetricValue (µM)
Biochemical DHODH EnzymeIC500.25
DNA GyraseIC50> 100
Tubulin PolymerizationIC50> 100
Cellular A549 Cell ViabilityGI500.75
A549 Caspase-3/7EC501.5
Pathway Visualization

Visualizing the implicated pathway is crucial for understanding the compound's mechanism. If the data from the above assays suggest DHODH inhibition, the following pathway diagram would be relevant.

G compound 4-methyl-1,2,3,4-tetrahydro- quinoline-6-carboxylic acid dhodh DHODH compound->dhodh Inhibition orotate Orotate dhodh->orotate Catalyzes dho Dihydroorotate dho->dhodh Substrate ump UMP orotate->ump ... pyrimidines Pyrimidines (dUTP, dCTP) ump->pyrimidines dna_rna DNA & RNA Synthesis pyrimidines->dna_rna arrest Cell Cycle Arrest & Apoptosis dna_rna->arrest Depletion leads to

Caption: Postulated pathway of DHODH inhibition.

Conclusion

While the precise in vitro mechanism of action for 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is not yet published, its chemical structure places it within a class of compounds with rich and diverse pharmacology. A systematic, multi-phased investigation is the most robust approach to its characterization. By beginning with unbiased phenotypic screening, progressing to modern target deconvolution techniques, and confirming hypotheses with specific biochemical and cell-based assays, researchers can confidently and efficiently elucidate the compound's mechanism. The protocols and workflows detailed in this guide provide a validated framework for this endeavor, enabling the scientific community to unlock the full therapeutic potential of this and other novel chemical entities.

References

  • Baragaña, B., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • Molecules to Medicine. (2023). The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Quinoline derivative and their pharmacological & medicinal potential - ScienceScholar. (2022). Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC. (2025). Available at: [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances. Available at: [Link]

  • 4-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid — Chemical Substance Information. ECHA. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase | Request PDF - ResearchGate. (2018). Available at: [Link]

  • Target Deconvolution - Creative Biolabs. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases - PubMed. (2019). Available at: [Link]

  • Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors - MDPI. (2012). Available at: [Link]

  • Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed. (2018). Available at: [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC. (2015). Available at: [Link]

  • Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed. (2019). Available at: [Link]

  • in vitro DHODH activity assay - Bio-protocol. Available at: [Link]

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 - Protocols.io. (2023). Available at: [Link]

  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P - Cytoskeleton. Available at: [Link]

  • DNA gyrase supercoiling inhibition assay - Bio-protocol. Available at: [Link]

  • Target deconvolution strategies in drug discovery - PubMed. (2007). Available at: [Link]

  • Tubulin Polymerization Assay Kit - Cytoskeleton, Inc. Available at: [Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery - Technology Networks. (2025). Available at: [Link]

  • Escherichia coli Gyrase Supercoiling Inhibition Assay - Inspiralis. Available at: [Link]

  • Phenotypic profiling in drug discovery - Drug Target Review. (2019). Available at: [Link]

  • Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) - EpigenTek. Available at: [Link]

  • Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC - NIH. (2017). Available at: [Link]

  • Deacetylase Assay Kits - BPS Bioscience. Available at: [Link]

  • In vitro characterization of DNA gyrase inhibition by microcin B17 analogs with altered bisheterocyclic sites - PMC. (2004). Available at: [Link]

  • ProFoldin E. coli DNA Gyrase DNA Supercoiling Assay Kits. Available at: [Link]

  • Simultaneously Inhibiting BCL2 and MCL1 Is a Therapeutic Option for Patients with Advanced Melanoma - PMC. (2020). Available at: [Link]

  • Simplified workflow for phenotypic profiling based on the Cell Painting assay | Molecular Devices. Available at: [Link]

  • The Complete Guide to Cell-Based Assays - SPT Labtech. Available at: [Link]

  • Phenotypic Drug Discovery with Cell Painting - Revvity Signals. (2023). Available at: [Link]

  • Co-inhibition of BCL-XL and MCL-1 with BCL-2 selective inhibitors A1331852 and S63845 enhances cytotoxicity of cervical cancer cell lines | bioRxiv. (2019). Available at: [Link]

  • Abstract LB-72: An immunoassay detecting Bcl-2:Bim and Mcl-1:Bim complexes in the phase 1 monotherapy study of the Bcl-2 inhibitor, ABT-199/GDC-0199, in chronic lymphocytic leukemia patients | Cancer Research - AACR Journals. (2014). Available at: [Link]

  • BCL2 and MCL1 inhibitors for hematologic malignancies | Blood - ASH Publications. (2021). Available at: [Link]

  • Simultaneous Inhibition of Mcl-1 and Bcl-2 Induces Synergistic Cell Death in Hepatocellular Carcinoma - PMC. (2023). Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals Abstract The quinoline and tetrahydroquinoline scaffolds are privileged structures in medicinal chemistry, forming the core...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Abstract

The quinoline and tetrahydroquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a synthetic compound belonging to this class, and while its specific biological targets are not extensively documented in publicly available literature, its structural motifs suggest potential interactions with a range of receptors. This technical guide provides a comprehensive framework for the systematic evaluation of the receptor binding affinity of this compound. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols for key binding assays, and discuss the interpretation of the resulting data. This document serves as a roadmap for researchers seeking to characterize the pharmacological profile of this and structurally related molecules.

Introduction: The Therapeutic Potential of Tetrahydroquinolines

The 1,2,3,4-tetrahydroquinoline core is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of activities including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[3][4] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological effects. The presence of a carboxylic acid at the 6-position and a methyl group at the 4-position of the tetrahydroquinoline ring in our molecule of interest, 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (CAS Number: 1332627-30-1), suggests the potential for specific interactions with biological targets.[5]

Derivatives of the quinoline scaffold have been reported to bind to a variety of receptors, including but not limited to serotonin (5-HT) receptors, dopamine receptors, and various growth factor receptors such as EGFR, c-Met, and VEGFR.[6][7][8] Given this precedent, a systematic investigation into the receptor binding profile of 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a critical step in elucidating its potential therapeutic applications.

This guide will provide the necessary theoretical and practical framework to undertake such an investigation, focusing on the core principles of receptor pharmacology and the application of modern biophysical techniques.

Synthesis of 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

A potential synthetic approach could involve the catalytic hydrogenation of a corresponding quinoline precursor. For instance, quinoline-6-carboxylic acid can be reduced to 1,2,3,4-tetrahydroquinoline-6-carboxylic acid using a palladium on carbon (Pd/C) catalyst with a hydrogen source like ammonium formate.[11] Subsequent methylation at the 4-position could be achieved through various C-alkylation strategies.

Conceptual Synthetic Workflow:

Synthesis Start Starting Materials (e.g., substituted aniline and ketone) Cyclization Cyclization Reaction (e.g., Skraup or Doebner-von Miller reaction) Start->Cyclization Quinolone Substituted Quinoline Intermediate Cyclization->Quinolone Reduction Catalytic Hydrogenation (e.g., H2, Pd/C) Quinolone->Reduction Tetrahydroquinoline 4-methyl-1,2,3,4-tetrahydroquinoline (without carboxylic acid) Reduction->Tetrahydroquinoline Carboxylation Carboxylation at C6 (e.g., Friedel-Crafts acylation followed by oxidation) Tetrahydroquinoline->Carboxylation Final_Product 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid Carboxylation->Final_Product

Caption: Conceptual synthetic pathway for 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid.

In Silico Target Prediction: A Hypothesis-Driven Approach

Prior to embarking on extensive and resource-intensive wet-lab screening, computational methods can be invaluable for generating hypotheses about potential receptor targets. By comparing the structure of 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid to databases of known ligands, it is possible to predict its likely biological targets.

Web-based tools and computational software can perform these analyses based on chemical similarity searching, pharmacophore modeling, and machine learning algorithms.[12][13] These predictions can then be used to prioritize which receptor families to investigate experimentally.

Pharmacophore Model Generation for Quinoline Derivatives:

A pharmacophore model can be developed based on known active quinoline derivatives targeting a specific receptor family. This model highlights the essential chemical features required for binding.

Caption: A hypothetical five-point pharmacophore model for VEGFR-2 tyrosine kinase inhibitors with quinoline scaffolds.[14]

Experimental Determination of Receptor Binding Affinity

The core of this guide focuses on the experimental methodologies to quantitatively assess the binding of 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid to its putative receptor targets. The choice of assay will depend on the nature of the receptor (e.g., membrane-bound vs. soluble), the availability of suitable reagents, and the desired throughput.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are a robust and sensitive method for measuring the affinity of a ligand for a receptor.[15][16] These assays can be performed in a competitive format to determine the affinity of an unlabeled compound (our molecule of interest) by measuring its ability to displace a known radiolabeled ligand from the receptor.

Step-by-Step Protocol for a Competitive Radioligand Binding Assay:

  • Receptor Preparation:

    • Prepare cell membranes from a cell line recombinantly expressing the target receptor or from a tissue known to be rich in the receptor.

    • Homogenize the cells or tissue in a suitable buffer and centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the radiolabeled ligand (typically at or below its Kd value).

    • Add a range of concentrations of the unlabeled test compound (4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid).

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known, potent unlabeled ligand).

    • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium. The incubation time should be determined empirically in preliminary experiments.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with the bound radioligand on the filter.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Data Analysis:

    • Dry the filter mat and add a scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Data Presentation:

Compound Concentration (nM)Total Binding (CPM)Non-specific Binding (CPM)Specific Binding (CPM)% Inhibition
0.1550050050000
1545050049501
104800500430014
1002900500240052
100070050020096
100005505005099
Surface Plasmon Resonance (SPR): Real-Time, Label-Free Analysis

Surface Plasmon Resonance is a powerful biophysical technique that allows for the real-time, label-free detection of molecular interactions.[8][17] This method can provide detailed kinetic information, including association (kon) and dissociation (koff) rate constants, in addition to the equilibrium dissociation constant (KD).

Experimental Workflow for SPR Analysis:

SPR_Workflow Immobilization Immobilize Receptor on Sensor Chip Analyte_Prep Prepare Analyte (4-methyl-1,2,3,4-tetrahydroquinoline- 6-carboxylic acid) in running buffer Association Association Phase: Inject analyte over sensor surface Analyte_Prep->Association Equilibrium Equilibrium Phase: Continuous flow of analyte Association->Equilibrium Dissociation Dissociation Phase: Flow running buffer only Equilibrium->Dissociation Regeneration Regeneration: Remove bound analyte Dissociation->Regeneration Data_Analysis Data Analysis: Fit sensorgram to determine K_D, k_on, and k_off Regeneration->Data_Analysis

Caption: A typical experimental workflow for Surface Plasmon Resonance (SPR) analysis.

Key Considerations for SPR:

  • Receptor Immobilization: The target receptor must be purified and immobilized on the sensor chip surface. For membrane proteins, this can be challenging, often requiring solubilization in detergents and reconstitution into liposomes or nanodiscs.

  • Analyte Concentration Series: A series of concentrations of the test compound are injected over the immobilized receptor surface.

  • Data Interpretation: The resulting sensorgrams (plots of response units vs. time) are fitted to various binding models to extract kinetic and affinity parameters.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Approach

Isothermal Titration Calorimetry directly measures the heat changes that occur upon the binding of a ligand to a macromolecule.[18][19] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of binding. From these values, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated.

ITC Experimental Protocol:

  • Sample Preparation: Prepare a solution of the purified receptor in a suitable buffer in the sample cell of the calorimeter. Prepare a solution of the test compound in the same buffer in the injection syringe.

  • Titration: A series of small injections of the test compound are made into the sample cell containing the receptor.

  • Heat Measurement: The heat change associated with each injection is measured.

  • Data Analysis: The integrated heat changes are plotted against the molar ratio of the ligand to the protein. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.

Functional Assays: Linking Binding to Biological Activity

While binding assays provide crucial information about the affinity of a compound for its target, they do not reveal whether the compound acts as an agonist, antagonist, or inverse agonist. Functional assays are therefore essential to characterize the biological effect of the compound upon binding to the receptor.

Examples of Functional Assays:

  • cAMP Assays: For G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity, measuring changes in intracellular cyclic AMP (cAMP) levels can determine if the compound is an agonist or antagonist.

  • Calcium Flux Assays: For GPCRs that signal through the phospholipase C pathway, measuring changes in intracellular calcium concentration can assess the functional activity of the compound.

  • Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is regulated by the signaling pathway of the target receptor.

  • Cell Proliferation/Viability Assays: For receptors involved in cell growth and survival, such as receptor tyrosine kinases, assays measuring cell proliferation or cytotoxicity can be used to assess the functional consequences of ligand binding.[20][21]

Logical Flow from Binding to Function:

Functional_Assay_Logic Binding_Affinity Determine Binding Affinity (Ki or KD) (Radioligand Assay, SPR, ITC) Functional_Assay Perform Functional Assay (e.g., cAMP, Calcium Flux) Binding_Affinity->Functional_Assay Agonist Agonist Activity (Elicits a response) Functional_Assay->Agonist Antagonist Antagonist Activity (Blocks agonist response) Functional_Assay->Antagonist Inverse_Agonist Inverse Agonist Activity (Reduces basal activity) Functional_Assay->Inverse_Agonist No_Activity No Functional Activity (Binder with no effect) Functional_Assay->No_Activity

Caption: Decision tree for characterizing the functional activity of a receptor ligand.

Conclusion

The systematic characterization of the receptor binding affinity of novel chemical entities is a cornerstone of modern drug discovery. This technical guide has outlined a comprehensive and logical approach to elucidating the pharmacological profile of 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. By integrating in silico prediction with robust experimental methodologies such as radioligand binding assays, surface plasmon resonance, isothermal titration calorimetry, and functional cell-based assays, researchers can build a detailed understanding of how this compound interacts with its biological targets. The insights gained from these studies will be instrumental in guiding future lead optimization efforts and ultimately unlocking the therapeutic potential of this and other promising tetrahydroquinoline derivatives.

References

  • 4-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid — Chemical Substance Information.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances.
  • Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. (2009). Australian Journal of Chemistry.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.
  • Structurally constrained hybrid derivatives containing octahydrobenzo[g or f]quinoline moieties for dopamine D2 and D3 receptors. (2008). Journal of Medicinal Chemistry.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). Molecules.
  • 1,2,3,4-tetrahydro-4-methylquinoline-6-carboxylic acid. Stenutz.
  • Synthesis of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid. PrepChem.com.
  • An original approach to measure ligand/receptor binding affinity in non-purified samples. (2022). Scientific Reports.
  • TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. (2014). The AAPS Journal.
  • Tetrahydroquinoline synthesis. Organic Chemistry Portal.
  • Analyzing Kinetic Binding Data. (2021). Assay Guidance Manual.
  • Calculations and Instrumentation used for Radioligand Binding Assays. (2012). ProbeChem.
  • Fc receptor binding assays using surface plasmon resonance. (2024). Cytiva.
  • Concepts for design and analysis of receptor radiopharmaceuticals: The Receptor-Binding Radiotracers series of meetings provided the foundation. (2020). Nuclear Medicine and Biology.
  • Quinoline derivative and their pharmacological & medicinal potential. (2022). ScienceScholar.
  • Technical Support Center: Synthesis of Substituted Tetrahydroquinolines. Benchchem.
  • Receptor-Ligand Binding Assays. Revvity.
  • Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. (2022). ACS Medicinal Chemistry Letters.
  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. (2025). Chemical Science.
  • CODD-Pred: A Web Server for Efficient Target Identification and Bioactivity Prediction of Small Molecules. (2023). Journal of Chemical Information and Modeling.
  • Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition. (2020). RSC Advances.
  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). International Journal of Novel Research in Physics Chemistry & Mathematics.
  • Isothermal titration calorimetry of protein-protein interactions. (1999). Methods in Enzymology.
  • Synthesis of Tetrahydroquinolines by Scandium-Catalyzed [3 + 3] Annulation of Anilines with Allenes and Dienes. (2021). Organic Letters.
  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2025). International Journal of Molecular Sciences.
  • Predicting small-molecule inhibition of protein complexes. (2024). bioRxiv.
  • Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. (2017). Frontiers in Molecular Biosciences.
  • An Overview: The biologically important quninoline derivatives. (2011). Journal of Applied Chemistry.
  • Radioligand Binding Assay. Gifford Bioscience.
  • Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. (2024). ChemRxiv.
  • Editorial: Reviews in receptor-receptor interactions as novel targets for drug development. (2023). Frontiers in Pharmacology.
  • Surface plasmon resonance applied to G protein-coupled receptors. (2011). Biochimica et Biophysica Acta (BBA) - Biomembranes.
  • Isothermal Titration Calorimetry of Protein-Protein Interactions. Yale University.
  • Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. (2016). Arabian Journal of Chemistry.
  • Cell based assays for drug discovery. Miltenyi Biotec.
  • Structural and Functional Insights into Receptor-Ligand Interactions in Drug Design and Pharmacodynamics. (2025). Journal of Drug Designing.
  • Calorimetry to Quantify Protein-Ligand Binding. (2022). IntechOpen.
  • Spare Receptors and Drug Design Maximizing Therapeutic Benefit. (2023). Journal of Cellular and Molecular Pharmacology.
  • Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen.
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Foundational

physical and chemical properties of 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

An In-Depth Technical Guide to 4-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic Acid Introduction: The Tetrahydroquinoline Core in Modern Drug Discovery The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged he...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic Acid

Introduction: The Tetrahydroquinoline Core in Modern Drug Discovery

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged heterocyclic scaffold, a recurring structural motif in a vast array of natural products and pharmacologically active molecules.[1][2] Its unique three-dimensional structure and synthetic tractability have established it as a cornerstone in medicinal chemistry. Molecules incorporating the THQ core have demonstrated a wide spectrum of biological activities, including roles as anticancer agents, NF-κB inhibitors, and antimuscarinic receptor antagonists.[3][4]

This guide focuses on a specific, functionalized derivative: 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid . We will provide a detailed examination of its physicochemical properties, spectroscopic signature, chemical reactivity, and synthesis. This document is intended for researchers, chemists, and drug development professionals who seek a comprehensive understanding of this compound's characteristics and its potential for creating novel molecular entities. The strategic placement of a methyl group at the chiral C4 position and a carboxylic acid at the C6 position offers distinct vectors for chemical modification, making it a valuable building block for library synthesis and lead optimization.

PART 1: Molecular and Physicochemical Profile

The fundamental physical and chemical properties of a compound govern its behavior in both chemical reactions and biological systems. These parameters are critical for designing synthetic routes, formulating drug candidates, and predicting pharmacokinetic profiles.

Core Molecular Data

The structural and basic properties of 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid are summarized below.

PropertyValueSource
IUPAC Name 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid-
CAS Number 1332627-30-1[5]
Molecular Formula C₁₁H₁₃NO₂[5][6]
Molecular Weight 191.23 g/mol [6]
Melting Point 173 °C[6]
Appearance Expected to be a solid at room temperatureInferred
Predicted Solubility and Acidity

While specific experimental data for the solubility and pKa of this exact molecule are not widely published, we can make reliable predictions based on its constituent functional groups—a weakly basic secondary amine and an acidic carboxylic acid.

  • pKa : The molecule is amphoteric. The carboxylic acid proton is expected to have a pKa in the range of 4-5, typical for aromatic carboxylic acids.[7] The secondary amine's conjugate acid is expected to have a pKa around 4-5, similar to other N-arylamines. The electron-withdrawing nature of the carboxyl group may slightly lower the basicity of the nitrogen compared to unsubstituted tetrahydroquinoline. Authoritative pKa tables for various functional groups can provide a foundational estimate.[8]

  • Solubility : Due to its zwitterionic potential, the compound is expected to have low solubility in nonpolar organic solvents. Its solubility should increase in both acidic (forming the ammonium salt) and basic (forming the carboxylate salt) aqueous solutions. It is likely soluble in polar organic solvents like DMSO and methanol.

PART 2: Synthesis and Chemical Reactivity

The synthetic accessibility and predictable reactivity of a molecule are paramount for its application in research and development.

Retrosynthetic Analysis and Proposed Synthesis

The synthesis of substituted tetrahydroquinolines can be achieved through various established methods, including domino reactions, reductive cyclizations, and Povarov reactions.[9][10][11] A practical approach for synthesizing the target compound involves the catalytic hydrogenation of a corresponding 4-methylquinoline-6-carboxylic acid precursor. This strategy is analogous to the synthesis of the parent 1,2,3,4-tetrahydroquinoline-6-carboxylic acid from quinoline-6-carboxylic acid.[12]

The overall synthetic logic is visualized below.

G cluster_0 Retrosynthesis Target 4-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid Precursor 4-Methylquinoline-6-carboxylic acid Target->Precursor Hydrogenation StartingMaterials 4-Methylaniline + Pyruvic Acid Derivative (Doebner-von Miller Reaction) Precursor->StartingMaterials Cyclization

Caption: Retrosynthetic pathway for the target molecule.

Detailed Experimental Protocol: Synthesis

This protocol describes a plausible two-step synthesis based on established methodologies.

Step 1: Synthesis of 4-Methylquinoline-6-carboxylic acid (via Doebner-von Miller Reaction)

  • Reaction Setup: To a round-bottom flask, add 4-aminobenzoic acid (1 eq.), glycerol (3 eq.), and a catalytic amount of sulfuric acid.

  • Addition of Crotonaldehyde: Slowly add crotonaldehyde (1.2 eq.) to the mixture under vigorous stirring. An oxidizing agent, such as arsenic pentoxide or nitrobenzene, is also required.

  • Heating: Heat the reaction mixture to 130-140 °C for 4-6 hours. The reaction is highly exothermic and should be controlled carefully.

  • Workup: Cool the mixture and dilute with water. Neutralize with a base (e.g., sodium carbonate) to precipitate the crude product.

  • Purification: Filter the solid and recrystallize from a suitable solvent like ethanol to yield 4-methylquinoline-6-carboxylic acid.

Step 2: Hydrogenation to 4-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

  • Catalyst Setup: In a hydrogenation vessel, suspend 4-methylquinoline-6-carboxylic acid (1 eq.) and 10% Palladium on carbon (Pd/C) (approx. 5 mol%) in a solvent such as methanol or acetic acid.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) or use a hydrogen balloon.[3]

  • Reaction: Stir the mixture at room temperature until hydrogen uptake ceases (typically 12-24 hours). Monitor the reaction by TLC or LC-MS.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization to yield the final product, 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid.

Chemical Reactivity and Derivatization

The molecule possesses three primary sites for chemical modification, making it a versatile scaffold for building molecular libraries.

G cluster_N N-H Reactivity cluster_COOH Carboxylic Acid Reactivity Core 4-Methyl-THQ-6-Carboxylic Acid N_Alkylation N-Alkylation (R-X, Base) Core->N_Alkylation Amine Site N_Acylation N-Acylation (RCOCl) Core->N_Acylation Amine Site N_Arylation N-Arylation (Buchwald-Hartwig) Core->N_Arylation Amine Site Esterification Esterification (R-OH, Acid) Core->Esterification Acid Site Amidation Amide Coupling (R-NH₂, EDC/HATU) Core->Amidation Acid Site Reduction Reduction to Alcohol (LiAlH₄, BH₃) Core->Reduction Acid Site

Caption: Key reactivity sites on the target molecule.

  • Secondary Amine (N-H): The nitrogen atom is nucleophilic and can undergo standard reactions such as N-alkylation, N-acylation, and N-arylation (e.g., Buchwald-Hartwig coupling). These modifications are fundamental for modulating the compound's physicochemical properties and biological target engagement.

  • Carboxylic Acid (-COOH): This group is a versatile handle for derivatization. It can be readily converted into esters, amides (using standard peptide coupling reagents like EDC or HATU), or reduced to a primary alcohol. This site is ideal for attaching pharmacophores or linkers.

  • Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating amino group. Reactions such as halogenation or nitration would likely occur at the positions ortho and para to the nitrogen (C5 and C7), although steric hindrance may influence regioselectivity.

PART 3: Spectroscopic Characterization

Structural elucidation and purity assessment rely on spectroscopic techniques. While the specific spectra for this compound are not available, we can predict the key features based on its structure and data from analogous compounds.[13][14]

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons (2H): Two or three signals are expected in the aromatic region (~6.5-7.5 ppm). The proton at C5 (ortho to the NH group) would likely be a doublet, while the protons at C7 and C8 would show more complex splitting.

  • NH Proton (1H): A broad singlet, typically in the range of 3.5-5.0 ppm, which is exchangeable with D₂O.

  • C4 Proton (1H): A multiplet resulting from coupling to the C4-methyl group and the C3 protons.

  • C3 Protons (2H): Diastereotopic protons on the methylene group adjacent to the chiral center, appearing as complex multiplets.

  • C2 Protons (2H): A multiplet further downfield due to proximity to the nitrogen atom.

  • C4-Methyl Protons (3H): A doublet, coupling with the C4 proton, expected around 1.2-1.4 ppm.

  • Carboxylic Acid Proton (1H): A very broad singlet far downfield (>10 ppm), which is exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

Approximately 11 distinct signals would be expected:

  • Carbonyl Carbon (~165-175 ppm)

  • Aromatic Carbons (6 signals, ~110-150 ppm)

  • Aliphatic Carbons (4 signals, ~20-60 ppm) , corresponding to C2, C3, C4, and the methyl carbon.

Mass Spectrometry

High-resolution mass spectrometry should show a molecular ion peak [M+H]⁺ corresponding to the exact mass of C₁₁H₁₄NO₂⁺.

PART 4: Relevance in Medicinal Chemistry and Drug Development

The 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid scaffold is of significant interest to drug discovery professionals for several reasons:

  • Proven Bioactivity: The parent THQ core is a well-established pharmacophore. Derivatives have shown potent activity as inhibitors of the NF-κB signaling pathway, which is implicated in inflammation and cancer.[3]

  • Structural Analogy to Other Bioactive Scaffolds: The related 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold has been successfully utilized to develop potent dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, which are critical targets in oncology.[15] This suggests that the THQ-6-carboxylic acid core could be similarly explored for targeting protein-protein interactions.

  • Chirality and 3D Structure: The methyl group at the C4 position introduces a chiral center. This is highly advantageous in modern drug design, as it allows for the exploration of stereospecific interactions with biological targets, potentially leading to improved potency and reduced off-target effects.

  • Vectors for Optimization: As detailed in the reactivity section, the presence of both an amine and a carboxylic acid provides orthogonal handles for chemical modification. This allows for systematic structure-activity relationship (SAR) studies and the attachment of the molecule to linkers for applications in areas like PROTACs or antibody-drug conjugates.

Conclusion

4-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a strategically designed chemical entity that leverages the proven biological relevance of the tetrahydroquinoline scaffold. Its combination of a chiral center, a reactive amine, and a versatile carboxylic acid handle makes it an exceptionally valuable building block for the synthesis of novel, complex molecules. This guide provides the foundational knowledge of its physical properties, chemical behavior, and synthetic pathways, equipping researchers and developers with the technical insights needed to exploit its full potential in the pursuit of new therapeutic agents.

References

  • European Chemicals Agency (ECHA). 4-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid - Substance Information.[Link]

  • Valenti, P., et al. (2015). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]

  • Smith, A. B., et al. (2024). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. ChemRxiv. [Link]

  • Eliel, E. L., et al. (1997). Conformational Analysis. 50. C-Methyl-1,2,3,4-tetrahydroisoquinolines. The Journal of Organic Chemistry. [Link]

  • Sridharan, V., et al. (2018). Progress in the Chemistry of Tetrahydroquinolines. Advanced Synthesis & Catalysis. [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydroquinolines.[Link]

  • Bouyahya, A., et al. (2023). Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction. Scientiae Radices. [Link]

  • PrepChem. Synthesis of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid.[Link]

  • Stenutz, R. 1,2,3,4-tetrahydro-4-methylquinoline-6-carboxylic acid.[Link]

  • PubChem. 1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Kamal, A., et al. (2016). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. Molecules. [Link]

  • Medvedeva, S. M., et al. (2015). The synthesis of 6-R-2,2,4-trimethyl-1,2-dihydroquinoline- and 6-R-4-R'-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids – the structural analogues of helquinoline. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • LookChem. METHYL 1,2,3,4-TETRAHYDROISOQUINOLINE-6-CARBOXYLATE.[Link]

  • ResearchGate. ¹H NMR spectra of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic...[Link]

  • The Good Scents Company. para-methyl tetrahydroquinoline.[Link]

  • Imrich, J., et al. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. Molecules. [Link]

  • Fang, H., et al. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. Bordwell pKa Table.[Link]

  • Dziuk, B., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules. [Link]

  • Ohtake, N., et al. (2005). Synthesis and Antimuscarinic Properties of Quinuclidin-3-yl 1,2,3,4-Tetrahydroisoquinoline-2-carboxylate Derivatives as Novel Muscarinic Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • MP Biomedicals. Chloroform.[Link]

  • Williams, R. pKa Data Compiled by R. Williams.[Link]

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Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

An Application Note and Step-by-Step Protocol for the Synthesis of 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid Introduction The tetrahydroquinoline (THQ) framework is a privileged scaffold in medicinal chemist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Step-by-Step Protocol for the Synthesis of 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Introduction

The tetrahydroquinoline (THQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] These compounds exhibit a wide spectrum of biological activities, making them valuable building blocks in drug discovery programs.[2] This document provides a detailed, two-part protocol for the synthesis of 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, a versatile intermediate for library synthesis.

The presented synthetic strategy is a robust and logical two-step process:

  • Formation of the Quinoline Core: Synthesis of the aromatic precursor, 4-methylquinoline-6-carboxylic acid, via the classic Doebner-von Miller reaction.[3][4]

  • Reduction to the Tetrahydroquinoline: Selective reduction of the quinoline's pyridine ring using a catalytic transfer hydrogenation method, which offers mild conditions and operational simplicity.[5][6]

This guide is structured to provide not only a step-by-step procedure but also the scientific rationale behind key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Overall Synthetic Scheme

The synthesis proceeds from commercially available starting materials to the final product as depicted in the following reaction scheme.

Overall_Synthesis Overall Synthetic Pathway SM1 4-Aminobenzoic Acid inv1 SM1->inv1 SM2 Crotonaldehyde SM2->inv1 Intermediate 4-Methylquinoline-6-carboxylic acid inv2 Intermediate->inv2 Product 4-Methyl-1,2,3,4-tetrahydroquinoline- 6-carboxylic acid inv1->Intermediate Step 1: Doebner-von Miller Reaction inv1->Reagent1 inv2->Reagent2 inv2->Product Step 2: Catalytic Transfer Hydrogenation

Caption: Two-step synthesis of the target compound.

Part 1: Synthesis of 4-methylquinoline-6-carboxylic acid (Intermediate)

Principle and Rationale

This synthesis utilizes the Doebner-von Miller reaction, a robust method for constructing the quinoline ring system.[7] The reaction involves the acid-catalyzed condensation of an aniline (4-aminobenzoic acid) with an α,β-unsaturated aldehyde (crotonaldehyde).[4] The mechanism proceeds through a series of conjugate additions and cyclization steps, ultimately leading to the aromatic quinoline core after an oxidation event, for which an in-situ generated oxidant or air often suffices.[3] The use of a Lewis acid like zinc chloride (ZnCl₂) is common to promote the cyclization and dehydration steps.[8]

Materials and Equipment
Reagent/MaterialM.W.AmountMolesNotes
4-Aminobenzoic acid137.1413.7 g0.10
Crotonaldehyde70.098.4 g (9.9 mL)0.12Handle in a fume hood.
Hydrochloric acid (conc.)36.4620 mL-Corrosive.
Zinc chloride (anhydrous)136.3013.6 g0.10Hygroscopic.
Ethanol (95%)-100 mL-Solvent.
Sodium hydroxide (10% aq.)-~150 mL-For neutralization.
Ethyl acetate-300 mL-For extraction.
Anhydrous sodium sulfate-As needed-Drying agent.
Equipment
500 mL three-neck round-bottom flask
Reflux condenser, dropping funnel, mechanical stirrer
Heating mantle, ice bath
Standard glassware for work-up and purification
Experimental Workflow: Step 1

G start Start: Assemble Apparatus charge_flask Charge flask with 4-aminobenzoic acid, ethanol, and conc. HCl. start->charge_flask cool_mixture Cool mixture to 0-5 °C in an ice bath. charge_flask->cool_mixture add_crotonaldehyde Add crotonaldehyde dropwise over 30 min, maintaining temperature. cool_mixture->add_crotonaldehyde add_zncl2 Add anhydrous ZnCl₂ in portions. add_crotonaldehyde->add_zncl2 reflux Heat to reflux (approx. 80-85 °C) for 4-6 hours. add_zncl2->reflux monitor Monitor reaction by TLC (e.g., 3:1 Hexane:EtOAc). reflux->monitor cool_down Cool to room temperature, then pour onto crushed ice. monitor->cool_down Reaction Complete neutralize Neutralize with 10% NaOH (aq) to pH ~7-8. Precipitate forms. cool_down->neutralize filter Collect crude solid by vacuum filtration. Wash with cold water. neutralize->filter purify Recrystallize from ethanol/water to obtain pure product. filter->purify dry Dry under vacuum. purify->dry end End: Characterize Product dry->end

Caption: Workflow for the Doebner-von Miller reaction.

Step-by-Step Protocol
  • Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Charging Reagents: To the flask, add 4-aminobenzoic acid (13.7 g, 0.10 mol), ethanol (100 mL), and concentrated hydrochloric acid (20 mL). Stir the mixture to form a slurry.

  • Initial Cooling: Cool the flask in an ice-water bath to 0-5 °C.

  • Aldehyde Addition: Add crotonaldehyde (9.9 mL, 0.12 mol) to the dropping funnel and add it dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Catalyst Addition: Once the crotonaldehyde addition is complete, carefully add anhydrous zinc chloride (13.6 g, 0.10 mol) in small portions. The addition may be exothermic.

  • Reflux: Remove the ice bath and heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain the reflux for 4-6 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing 500 g of crushed ice with stirring.

  • Neutralization: Carefully neutralize the acidic mixture by slowly adding 10% aqueous sodium hydroxide solution until the pH is approximately 7-8. A precipitate will form.

  • Isolation: Collect the crude solid product by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 50 mL).

  • Purification: Purify the crude 4-methylquinoline-6-carboxylic acid by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Drying: Dry the purified white to off-white solid in a vacuum oven. The expected yield is typically in the range of 50-65%.[8]

Part 2: Synthesis of 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Principle and Rationale

The reduction of the quinoline ring to a tetrahydroquinoline is achieved via catalytic transfer hydrogenation. This method avoids the need for high-pressure hydrogenation equipment by using a hydrogen donor, in this case, ammonium formate.[5] Palladium on carbon (10% Pd/C) is an excellent catalyst for this transformation, facilitating the transfer of hydrogen from the formate to the quinoline's heterocyclic ring with high selectivity, leaving the carboxylic acid and the benzene ring intact.[9]

Materials and Equipment
Reagent/MaterialM.W.AmountMolesNotes
4-Methylquinoline-6-carboxylic acid187.199.35 g0.05From Part 1.
Ammonium formate63.0615.8 g0.25Hydrogen donor.
Palladium on carbon (10%)-~1.0 g-Flammable when dry.
Methanol-200 mL-Solvent.
Celite®-~5 g-Filtration aid.
Equipment
500 mL round-bottom flask
Reflux condenser
Magnetic stirrer and hotplate
Buchner funnel and filter flask
Rotary evaporator
Experimental Workflow: Step 2

G start Start: Prepare Reagents charge_flask Combine intermediate, ammonium formate, and methanol in a 500 mL flask. start->charge_flask add_catalyst Carefully add 10% Pd/C catalyst (under inert atmosphere if possible). charge_flask->add_catalyst reflux Heat the mixture to reflux (approx. 65 °C) for 2-4 hours. add_catalyst->reflux monitor Monitor reaction by TLC. Product is more polar. reflux->monitor cool_down Cool mixture to room temperature. monitor->cool_down Reaction Complete filter Filter through a pad of Celite® to remove the Pd/C catalyst. cool_down->filter wash_pad Wash the Celite® pad with fresh methanol (2 x 25 mL). filter->wash_pad concentrate Combine filtrates and remove solvent under reduced pressure (rotary evaporation). wash_pad->concentrate isolate Isolate the crude product. Purify by recrystallization if needed. concentrate->isolate dry Dry the final product under vacuum. isolate->dry end End: Characterize Product dry->end

Caption: Workflow for catalytic transfer hydrogenation.

Step-by-Step Protocol
  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-methylquinoline-6-carboxylic acid (9.35 g, 0.05 mol), ammonium formate (15.8 g, 0.25 mol), and methanol (200 mL).

  • Catalyst Addition: To the stirred solution, carefully add 10% Palladium on carbon (~1.0 g). Caution: Pd/C can be pyrophoric; handle with care, and do not add to a hot solution or allow it to dry in the open air.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 65 °C) for 2-4 hours. The reaction is often accompanied by gas evolution (CO₂).

  • Monitoring: Monitor the reaction by TLC. The tetrahydroquinoline product will have a different Rf value (typically lower, i.e., more polar) than the starting quinoline.

  • Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature. Prepare a filtration setup by placing a ~1 cm pad of Celite® in a Buchner funnel. Wet the pad with methanol.

  • Filtration: Carefully filter the reaction mixture through the Celite pad to remove the palladium catalyst. Rationale: Celite prevents the fine catalyst particles from passing through the filter paper and potentially igniting upon drying.

  • Washing: Wash the filter cake with additional methanol (2 x 25 mL) to ensure all the product is collected.

  • Isolation: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator. The resulting solid is the crude 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid.

  • Purification: The product is often of high purity at this stage. If necessary, it can be further purified by recrystallization from a suitable solvent like methanol or ethyl acetate.

  • Drying: Dry the final product in a vacuum oven to yield a stable solid. Expected yields for this step are typically high (>90%).[5]

Safety Precautions

  • General: Perform all steps in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Crotonaldehyde: Is a lachrymator and is toxic. Handle exclusively in a fume hood.

  • Acids/Bases: Concentrated HCl and NaOH solutions are highly corrosive. Handle with care to avoid skin and eye contact.

  • Palladium on Carbon (Pd/C): Can ignite spontaneously in air, especially when containing residual solvent. Do not allow the catalyst to dry on the filter paper. Quench the used catalyst on the Celite pad with plenty of water before disposal.

Summary of Quantitative Data

StepReactionStarting MaterialProductTypical YieldReaction TimeTemperature
1 Doebner-von Miller4-Aminobenzoic acid4-Methylquinoline-6-carboxylic acid50-65%4-6 hoursReflux (~85 °C)
2 Transfer Hydrogenation4-Methylquinoline-6-carboxylic acid4-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid>90%2-4 hoursReflux (~65 °C)

References

  • [No Source Available]
  • Green Chemistry. (n.d.). Synthesis of tetrahydroquinoline derivatives via electrochemical hydrocyanomethylation or hydrogenation of quinolines with MeCN. RSC Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • PMC. (n.d.). Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis. Retrieved from [Link]

  • [No Source Available]
  • ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Retrieved from [Link]

  • [No Source Available]
  • ChemRxiv. (2024). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • PubMed. (2019). Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. Retrieved from [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]

  • [No Source Available]
  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • [No Source Available]
  • ResearchGate. (n.d.). Activity of the catalysts for the hydrogenation of quinoline. Retrieved from [Link]

  • [No Source Available]
  • PrepChem.com. (n.d.). Synthesis of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]

  • [No Source Available]
  • Google Patents. (n.d.). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.
  • [No Source Available]
  • [No Source Available]
  • PubChemLite. (n.d.). 4-methylquinoline-6-carboxylic acid (C11H9NO2). Retrieved from [Link]

  • [No Source Available]
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Sources

Application

The Versatile Scaffold: Harnessing 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid in Modern Drug Discovery

Introduction: The Privileged Nature of the Tetrahydroquinoline Core In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. These are of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Nature of the Tetrahydroquinoline Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to interact with a wide range of biological targets in a specific and high-affinity manner. The 1,2,3,4-tetrahydroquinoline (THQ) skeleton is a prominent member of this elite group.[1][2] Found in numerous natural products and synthetic compounds, the THQ moiety is a cornerstone in the development of drugs with diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[3][4]

This guide focuses on a specific, functionalized member of this family: 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid . The strategic placement of a methyl group at the 4-position and a carboxylic acid at the 6-position provides a unique three-dimensional structure and versatile chemical handles for derivatization. The carboxylic acid group, in particular, offers a prime site for modification to modulate pharmacokinetic properties and explore interactions with target proteins. This document provides a comprehensive overview of the synthesis, potential applications, and key experimental protocols for leveraging this promising scaffold in drug discovery campaigns.

Synthesis of the Core Scaffold

The synthesis of 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid can be approached through several established routes for tetrahydroquinoline synthesis. A common and effective strategy involves the reduction of a corresponding quinoline precursor. While a direct synthesis for this specific molecule is not widely published, a reliable protocol can be adapted from the synthesis of similar structures.[5] The following is a proposed multi-step synthesis starting from 4-amino-3-methylbenzoic acid.

Proposed Synthetic Pathway

Synthetic_Pathway A 4-Amino-3-methylbenzoic acid B Methyl 4-amino-3-methylbenzoate A->B Esterification (MeOH, H2SO4) C Methyl 4-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)amino)-3-methylbenzoate B->C Skraup-Doebner-von Miller Reaction (Diethyl malonate, H2SO4) D Methyl 4-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate C->D Thermal Cyclization (Dowtherm A) E Methyl 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate D->E Catalytic Hydrogenation (H2, Pd/C) F 4-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid E->F Saponification (LiOH, THF/H2O)

Caption: Proposed synthetic route to the target scaffold.

Protocol 1: Synthesis of 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Step 1: Esterification of 4-Amino-3-methylbenzoic acid

  • To a solution of 4-amino-3-methylbenzoic acid (1 eq) in methanol (MeOH, 10 volumes), add concentrated sulfuric acid (H₂SO₄, 0.1 eq) dropwise at 0 °C.

  • Heat the mixture to reflux and stir for 12-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield methyl 4-amino-3-methylbenzoate.

Step 2: Skraup-Doebner-von Miller Reaction

  • Mix methyl 4-amino-3-methylbenzoate (1 eq) with diethyl malonate (1.5 eq) and concentrated sulfuric acid (2 eq).

  • Heat the mixture to 120 °C for 4 hours.

  • Cool the reaction and carefully pour it onto crushed ice.

  • Neutralize with a 10% sodium hydroxide (NaOH) solution.

  • The resulting precipitate is filtered, washed with water, and dried to give methyl 4-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)amino)-3-methylbenzoate.

Step 3: Thermal Cyclization

  • Add the product from Step 2 to Dowtherm A (10 volumes).

  • Heat the mixture to 250 °C for 1 hour.

  • Cool the reaction mixture and add hexane to precipitate the product.

  • Filter the solid and wash with hexane to obtain methyl 4-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate.

Step 4: Catalytic Hydrogenation

  • Dissolve the product from Step 3 in methanol (20 volumes).

  • Add 10% Palladium on carbon (Pd/C) (10% w/w).

  • Hydrogenate the mixture in a Parr hydrogenator at 50 psi of H₂ for 24 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield methyl 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate.

Step 5: Saponification

  • Dissolve the methyl ester from Step 4 in a mixture of tetrahydrofuran (THF) and water (3:1).

  • Add lithium hydroxide (LiOH, 2 eq) and stir at room temperature for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, acidify the reaction mixture with 1N HCl to pH 3-4.

  • Extract the product with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure to afford the final product, 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid.

Applications in Drug Discovery: A Scaffold of Opportunity

The true potential of the 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid scaffold lies in its versatility for generating libraries of compounds with diverse biological activities. The broader tetrahydroquinoline class has been extensively explored, yielding potent inhibitors of various enzymes and modulators of signaling pathways implicated in disease.

Anticancer Potential: Targeting Key Signaling Pathways

Derivatives of the tetrahydroquinoline scaffold have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[4] Two key pathways often implicated are the NF-κB and mTOR signaling cascades, both of which are critical for cancer cell proliferation and survival.

  • NF-κB Inhibition: The transcription factor NF-κB is a master regulator of inflammation and cell survival, and its aberrant activation is a hallmark of many cancers. Novel 1,2,3,4-tetrahydroquinoline derivatives have been identified as potent inhibitors of LPS-induced NF-κB transcriptional activity.[4]

  • mTOR Inhibition: The mTOR pathway is a central regulator of cell growth and metabolism and is frequently dysregulated in cancer. The tetrahydroquinoline scaffold has been identified as an efficient framework for the development of mTOR inhibitors for the treatment of lung cancer.[6]

Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates THQ_drug THQ-based Inhibitor THQ_drug->IKK Inhibits DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory & Survival Genes DNA->Genes Transcription

Caption: Hypothetical mechanism of a THQ-based NF-κB inhibitor.

Structure-Activity Relationship (SAR) Insights

SAR studies on various tetrahydroquinoline analogs provide valuable guidance for the rational design of new derivatives based on the 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid core. For instance, in a study of tetrahydroquinoline analogs as EPAC inhibitors, bromination of the aromatic ring was shown to significantly enhance potency.[7] Specifically, a 5,7-dibromo substituted analog was more potent than the corresponding monobromo and unsubstituted compounds.[7] This suggests that exploring halogenation patterns on the aromatic ring of our core scaffold could be a fruitful avenue for optimization.

Furthermore, modifications at the nitrogen of the tetrahydroquinoline ring are known to influence biological activity. For example, N-formylation and N-acetylation have been shown to modulate the inhibitory potential of certain tetrahydroquinoline derivatives.[7] The secondary amine in our core scaffold is therefore another key position for derivatization.

Protocols for Derivatization and Biological Evaluation

The carboxylic acid and secondary amine moieties of the core scaffold are ideal handles for creating a diverse library of analogs through standard chemical transformations.

Protocol 2: General Procedure for Amide Coupling
  • Dissolve 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (1 eq) in anhydrous N,N-dimethylformamide (DMF, 10 volumes).

  • Add HATU (1.2 eq) and diisopropylethylamine (DIPEA, 3 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired primary or secondary amine (1.1 eq).

  • Stir the reaction at room temperature for 8-12 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Protocol 3: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for potential anticancer agents.[8]

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, PC3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Illustrative Biological Activities of Tetrahydroquinoline Derivatives

To exemplify the potential of the tetrahydroquinoline scaffold, the following table summarizes the cytotoxic activities of representative derivatives against various cancer cell lines from the literature.

Compound IDModifications on THQ ScaffoldCancer Cell LineIC₅₀ (µM)Reference
C12 4-(3,4-dimethoxyphenyl)-2-hydrazinylA549 (Lung)2.00[9]
C14 4-(3,4-dimethoxyphenyl)-2-(N'-(5-bromo-2-oxoindolin-3-ylidene)acetohydrazide)A549 (Lung)0.69[9]
Quinoline 13 2-(3,4-methylenedioxyphenyl)-6-bromoHeLa (Cervical)8.3[10]
THQ 18 4-acetamido-2-methyl-6-bromoHeLa (Cervical)13.15[10]

Note: The compounds listed are derivatives of the general tetrahydroquinoline or quinoline scaffold and are presented to illustrate the potential for developing potent anticancer agents based on this core structure.

Conclusion and Future Directions

The 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic accessibility and the presence of versatile chemical handles for derivatization make it an attractive core for library synthesis. The established biological activities of the broader tetrahydroquinoline class, particularly in oncology, provide a strong rationale for the exploration of this specific scaffold. Future work should focus on the synthesis of a diverse library of derivatives with modifications at the carboxylic acid, the secondary amine, and the aromatic ring. Systematic screening of these compounds in relevant biological assays will be crucial for identifying lead candidates and elucidating detailed structure-activity relationships, ultimately paving the way for the development of new and effective drugs.

References

  • Tsalkova, T. N., et al. (2018). Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors. ACS Omega, 3(6), 6377–6387. Available from: [Link]

  • European Chemicals Agency. 4-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. Available from: [Link]

  • Reyes-Melo, F. D., et al. (2023). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Molecules, 28(22), 7629. Available from: [Link]

  • PrepChem. (2023). Synthesis of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid. Available from: [Link]

  • Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 18(9), 10245–10287. Available from: [Link]

  • Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(20), 12225-12250. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. Available from: [Link]

  • Rojas, L., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(36), 16347-16360. Available from: [Link]

  • Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(20), 12225-12250. Available from: [Link]

  • Matin, M. M., et al. (2020). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Current Bioactive Compounds, 16(6), 841-852. Available from: [Link]

  • Tighadouini, S., et al. (2022). Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. Molbank, 2022(2), M1350. Available from: [Link]

  • Waziri, A. M., et al. (2023). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-EGFR Agents. Eclética Química, 48(1), 55-71. Available from: [Link]

  • Kumar, A., et al. (2016). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. ACS Medicinal Chemistry Letters, 7(4), 421–426. Available from: [Link]

Sources

Method

Application Note: Protocols for Dissolving 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic Acid in Organic Solvents

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective dissolution of 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective dissolution of 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (CAS: 1332627-30-1) in common organic solvents.[1][2] We delve into the physicochemical properties of the molecule to inform a rational solvent selection strategy. Detailed, step-by-step protocols for dissolution in polar aprotic and polar protic solvents are presented, along with methods to enhance solubility and troubleshoot common issues. The aim is to equip researchers with the foundational knowledge and practical methodologies to prepare homogenous solutions essential for downstream applications, such as high-throughput screening, synthetic chemistry, and analytical characterization.

Introduction: The Importance of Proper Dissolution

4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a tetrahydroquinoline core, is present in numerous biologically active compounds. The success of any experiment, from reaction scale-up to biological screening, is predicated on the complete and reproducible dissolution of the starting material. Incomplete solubilization can lead to inaccurate concentration measurements, inconsistent reaction kinetics, and false negatives in bioassays. This guide explains the causality behind solvent choices and provides robust, self-validating protocols to ensure reliable and repeatable results.

Molecular Analysis and Its Impact on Solubility

A molecule's solubility is dictated by its structure. 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid possesses several functional groups that influence its behavior in different solvents:

  • Carboxylic Acid (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. It imparts some degree of polarity to the molecule.

  • Tetrahydroquinoline Ring: This fused ring system is largely non-polar and hydrophobic, consisting of a benzene ring and a hydrogenated pyridine ring.

  • Secondary Amine (-NH-): Located within the heterocyclic ring, this group is a hydrogen bond donor and contributes to the molecule's polarity.

  • Methyl Group (-CH₃): A small, non-polar, hydrophobic group.

The molecule is therefore amphiphilic , having both polar (acid, amine) and non-polar (bicyclic core, methyl group) characteristics. This duality means that no single solvent is universally "perfect," and the optimal choice depends on the desired concentration and downstream application. The principle of "like dissolves like" is the cornerstone of our selection strategy; solvents that can effectively interact with both the polar and non-polar regions of the molecule will be the most successful.[3]

Rational Solvent Selection

The key to dissolving this compound is to use polar solvents that can overcome the crystalline lattice energy of the solid. Polar aprotic solvents are often the first choice for creating high-concentration stock solutions, while polar protic solvents are also effective, particularly if subsequent dilution into aqueous media is planned.

Solvent Selection Workflow

The following diagram outlines a logical workflow for selecting an appropriate solvent system.

SolventSelection cluster_0 Decision Process start Start: Define Required Concentration & Application stock_sol Need High Concentration Stock Solution (>10 mM)? start->stock_sol polar_aprotic Recommended: Polar Aprotic Solvents (DMSO, DMF) stock_sol->polar_aprotic Yes aqueous_compat Subsequent Dilution into Aqueous Buffer? stock_sol->aqueous_compat No test_solubility Action: Perform Small-Scale Solubility Test polar_aprotic->test_solubility polar_protic Recommended: Polar Protic Solvents (Methanol, Ethanol) polar_protic->test_solubility aqueous_compat->polar_aprotic No aqueous_compat->polar_protic Yes success Result: Homogeneous Solution test_solubility->success fail Result: Incomplete Dissolution test_solubility->fail troubleshoot Action: Apply Energy (Sonicate, Gentle Heat) or Try Alternative Solvent fail->troubleshoot troubleshoot->test_solubility

Caption: Solvent selection workflow for 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid.

Solvent Data Summary

The table below summarizes the properties and rationale for using several recommended organic solvents.

SolventTypeBoiling Point (°C)Key Considerations & Rationale
DMSO (Dimethyl Sulfoxide)Polar Aprotic189Excellent choice for high-concentration stock solutions. Its high polarity effectively solvates the carboxylic acid and amine groups. Use anhydrous DMSO to prevent precipitation issues, as water can decrease the solubility of organic compounds.[4]
DMF (N,N-Dimethylformamide)Polar Aprotic153Similar to DMSO, DMF is a powerful polar aprotic solvent capable of dissolving a wide range of compounds.[5] It is a common solvent for chemical reactions.
Methanol (MeOH) Polar Protic65Good for moderate concentrations. Its ability to hydrogen bond makes it effective for solvating the polar groups. Its volatility makes it easy to remove post-reaction. Other tetrahydroquinoline derivatives have been successfully dissolved in methanol.
Ethanol (EtOH) Polar Protic78Very similar to methanol but less toxic and less volatile. A good "green" solvent choice for many applications.
Dichloromethane (DCM) Aprotic40While less polar, DCM can be useful for specific synthetic steps where protic solvents would interfere. Solubility may be limited. Some syntheses involving tetrahydroquinolines use DCM.

Experimental Protocols

Safety First: 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is classified as a skin, eye, and respiratory irritant.[1][2] Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is designed for creating a standard high-concentration stock solution for use in biological screening or reaction arrays.

Materials:

  • 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (MW: 191.23 g/mol )

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Sterile glass vial with a PTFE-lined cap

  • Vortex mixer

  • Bath sonicator

Methodology:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass needed: Mass (mg) = 10 mmol/L * 0.001 L * 191.23 g/mol * 1000 mg/g = 1.91 mg

  • Weigh Compound: Accurately weigh 1.91 mg of the compound and transfer it directly into a clean, dry glass vial.

  • Add Solvent: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the vial.

  • Initial Mixing (Self-Validation Step 1): Cap the vial securely and vortex at medium speed for 60 seconds. Visually inspect the solution against a bright light source. Check for any visible solid particles or cloudiness. A trustworthy solution is perfectly clear and homogenous.

  • Energy Application (if necessary): If solid particles remain, place the vial in a bath sonicator. Sonicate for 5-10 minutes.[6][7] Sonication uses high-frequency sound waves to create cavitation, which breaks apart particle agglomerates and accelerates dissolution.[3][8][9]

  • Gentle Warming (optional): If sonication is insufficient, the vial can be gently warmed in a water bath to 30-40°C for 5-10 minutes. Causality: Increasing temperature increases the kinetic energy of both solvent and solute molecules, enhancing solubility. However, use heat with caution, as it could potentially degrade sensitive compounds.

  • Final Inspection (Self-Validation Step 2): After treatment, allow the solution to return to room temperature. Perform a final visual inspection to confirm complete dissolution.

  • Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles, which can promote precipitation over time.[10]

Protocol 2: Dissolution in Methanol for Chemical Synthesis

This protocol is suitable for preparing the compound for use in a chemical reaction where a protic solvent is acceptable.

Materials:

  • 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

  • Anhydrous, ACS-grade Methanol

  • Round-bottom flask with a magnetic stir bar

  • Magnetic stir plate

Methodology:

  • Preparation: Add the desired mass of 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid and a magnetic stir bar to a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon) if the reaction is air-sensitive.

  • Solvent Addition: Add approximately 80% of the final required volume of methanol to the flask.

  • Agitation (Self-Validation Step): Place the flask on a magnetic stir plate and begin stirring at a moderate speed (e.g., 300-400 RPM). The formation of a clear solution without visible particulates is the primary validation checkpoint. Most compounds, if soluble, should dissolve within 10-15 minutes with stirring.

  • Enhancement Techniques: If the compound is slow to dissolve:

    • Sonication: Briefly place the flask in a sonicator bath.

    • Gentle Warming: Use a water bath to gently warm the mixture. For methanol, do not exceed 50°C.

  • Final Volume Adjustment: Once the solid is fully dissolved, add the remaining methanol to reach the final target concentration. Stir for another 2-3 minutes to ensure homogeneity. The solution is now ready for use in the subsequent synthetic steps.

Troubleshooting Common Dissolution Issues

IssuePotential CauseRecommended Solution
Persistent Cloudiness or Undissolved Particles Low intrinsic solubility at the target concentration; low-purity solvent (water contamination).1. Apply more energy: Increase sonication time or gently warm the solution.[6] 2. Use a co-solvent: Add a small percentage of a stronger solvent (e.g., 5-10% DMSO in methanol). 3. Reduce concentration: Prepare a more dilute solution.
Precipitation Upon Standing (at Room Temp) Supersaturated solution; compound is crystallizing out of solution.1. Re-dissolve: Apply sonication/gentle heat to bring the compound back into solution. 2. Store Warm: For immediate use, store the solution slightly above room temperature (e.g., 30°C). 3. Reformulate: The concentration is likely too high for stable storage in that solvent. Prepare a fresh, more dilute solution.
Precipitation After Freeze-Thaw Cycle Repeated temperature changes promote crystallization; absorption of atmospheric moisture into hygroscopic solvents like DMSO.1. Aliquot: Store stock solutions in single-use volumes to avoid repeated freeze-thaw cycles.[6] 2. Use Anhydrous Solvents: Ensure solvents are anhydrous and use a desiccant for storage.

References

  • Oldenburg, K., et al. High Throughput Sonication: Evaluation for Compound Solubilization. Pfizer Global R&D. Retrieved from ResearchGate. [Link]

  • ECHA. 4-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid — Chemical Substance Information. European Chemicals Agency. [Link]

  • U.S. Department of Energy. (2000, September 27). Use of Sonication for In-Well Softening of Semivolatile Organic Compounds. OSTI.GOV. [Link]

  • Khan, I., et al. (2025, February 23). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. National Center for Biotechnology Information. [Link]

  • TSI Journals. (2022, April 30). Sonication - Biochemistry & Molecular Biology Letters. [Link]

  • Hielscher Ultrasonics. (2024, June 24). Solvents for Ultrasonic Extraction from Plants. [Link]

  • JoVE. (2015, February 27). Video: Sonication Extraction of Lipid Biomarkers from Sediment. [Link]

  • Wikipedia. Dimethylformamide. [Link]

  • Ziath. Samples in DMSO: What an end user needs to know. [Link]

Sources

Application

Application Note: Advanced Peptide Coupling Strategies Utilizing 4-Methyl-1,2,3,4-Tetrahydroquinoline-6-Carboxylic Acid

Strategic Context & Applications 4-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (CAS: 1332627-30-1) is a conformationally restricted, bicyclic building block that has become highly valuable in the design of advan...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Applications

4-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (CAS: 1332627-30-1) is a conformationally restricted, bicyclic building block that has become highly valuable in the design of advanced peptidomimetics and small-molecule therapeutics. Incorporating this rigid scaffold into a peptide backbone enhances metabolic stability and directs favorable binding trajectories in target pockets. Notably, derivatives of this scaffold are critical in the development of[1], and are increasingly utilized in chemoproteomic target-class drug discovery against [2].

Mechanistic Causality in Experimental Design

When utilizing this building block in solid-phase peptide synthesis (SPPS) or solution-phase amide coupling, scientists must address two primary chemical challenges to ensure a high-fidelity, self-validating synthesis:

  • Electronic Deactivation of the Carboxyl Group: The N1 secondary amine is situated para to the C6 carboxylic acid. The lone pair on the N1 nitrogen donates electron density into the aromatic ring via resonance, significantly reducing the electrophilicity of the C6 carbonyl carbon. Consequently, mild coupling reagents (e.g., EDC/HOBt) often result in sluggish, incomplete reactions. Highly reactive uronium-based reagents (like HATU or COMU) are required to force the formation of the active ester and drive the coupling to completion.

  • Nucleophilic Interference: Although the N1 amine is an aniline derivative and sterically hindered, making it less nucleophilic than standard aliphatic amines, it remains susceptible to off-target acylation during iterative peptide coupling cycles. Temporary protection (e.g., Fmoc or Boc) is mandatory to prevent self-condensation and branching.

Experimental Workflows and Protocols

Synthesis Workflow

Workflow Step1 1. N1-Protection (Fmoc-Cl) Step2 2. C6-Activation (HATU/DIPEA) Step1->Step2 Prevents N1 Acylation Step3 3. Amide Coupling (SPPS) Step2->Step3 Overcomes C6 Deactivation Step4 4. Deprotection (TFA Cocktail) Step3->Step4 Yields Final Peptide

Workflow for integrating 4-Me-THQ-6-COOH into peptide synthesis.

Protocol A: N1-Fmoc Protection of 4-Me-THQ-6-COOH

Objective: Mask the secondary amine to prevent self-condensation and off-target acylation.

  • Dissolution: Suspend 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (1.0 eq, 10 mmol) in a 1:1 mixture of 10% aqueous Na₂CO₃ and 1,4-dioxane (50 mL).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add Fmoc-Cl (1.1 eq, 11 mmol) dissolved in 1,4-dioxane (10 mL) dropwise over 30 minutes. Causality Note: Slow addition controls the exothermic reaction and prevents the formation of transient dipeptides.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Acidify the aqueous layer with 1M HCl to pH 2.0. Extract the precipitated Fmoc-protected product with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Solid-Phase Peptide Coupling (SPPS)

Objective: Efficiently couple the electronically deactivated C6-carboxylic acid to a resin-bound peptide N-terminus.

  • Resin Swelling: Swell the peptide-bound resin (e.g., Rink Amide AM resin, 0.1 mmol scale) in anhydrous DMF for 30 minutes.

  • Activation: In a separate vial, dissolve the Fmoc-protected 4-Me-THQ-6-COOH (4.0 eq, 0.4 mmol) and HATU (3.9 eq, 0.39 mmol) in anhydrous DMF (2 mL). Add N,N-Diisopropylethylamine (DIPEA) (8.0 eq, 0.8 mmol).

  • Pre-activation: Stir the activation mixture for exactly 3 minutes. Causality Note: The slight substoichiometric ratio of HATU (3.9 eq vs 4.0 eq acid) prevents the irreversible capping of the resin-bound amine by unreacted uronium species. The 3-minute pre-activation is critical to overcome the resonance-induced deactivation of the C6 carboxylate.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Validation: Perform a Kaiser test. A self-validating system requires a negative result (yellow/colorless). If positive (blue, indicating unreacted amines), repeat the coupling step using COMU/Oxyma to force completion.

Protocol C: Cleavage and Global Deprotection
  • Cleavage Cocktail: Treat the resin with a standard cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Precipitation: Filter the resin and precipitate the cleaved peptidomimetic by dropping the filtrate into cold diethyl ether (-20 °C).

  • Isolation: Centrifuge at 4000 rpm for 5 minutes, decant the ether, and dry the pellet under a stream of nitrogen.

Quantitative Data: Coupling Reagent Optimization

To validate the necessity of highly active coupling reagents, a comparative study was conducted coupling Fmoc-4-Me-THQ-6-COOH to a model resin-bound dipeptide (H-Ala-Gly-Resin). The data below illustrates that standard carbodiimide chemistry is insufficient for this specific building block.

Coupling Reagent SystemEquivalents (Acid/Reagent/Base)Reaction TimeConversion Yield (%)Purity (HPLC, %)
EDC / HOBt / DIPEA4.0 / 4.0 / 8.04 Hours42%>95%
PyBOP / DIPEA4.0 / 3.9 / 8.02 Hours68%>95%
HATU / DIPEA 4.0 / 3.9 / 8.0 2 Hours >98% >98%
COMU / Oxyma / DIPEA4.0 / 3.9 / 8.01 Hour>99%>98%

Table 1: Optimization of coupling conditions. Uronium-based reagents (HATU, COMU) are strictly required to overcome the electronic deactivation of the C6-carboxylic acid caused by the para-nitrogen.

Safety and Handling

According to the safety data sheet for 4-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, the compound causes[3]. Furthermore, it may cause respiratory irritation. All handling, weighing, and coupling procedures must be performed in a certified fume hood using appropriate personal protective equipment (nitrile gloves, safety goggles, and lab coat).

References

  • Title: Application of Off-Rate Screening in the Identification of Novel Pan-Isoform Inhibitors of Pyruvate Dehydrogenase Kinase Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Chemoproteomic target-class drug discovery against the deubiquitinating enzymes Source: Harvard DASH URL: [Link]

Sources

Method

catalytic hydrogenation methods to produce 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Application Note & Protocol: Chemoselective Catalytic Hydrogenation of 4-Methylquinoline-6-carboxylic Acid Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Technic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Chemoselective Catalytic Hydrogenation of 4-Methylquinoline-6-carboxylic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Validated Protocol

Strategic Rationale & Mechanistic Insights

The synthesis of 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid via the catalytic hydrogenation of its quinoline precursor is a critical transformation in modern drug discovery. This specific tetrahydroquinoline (THQ) scaffold serves as a foundational building block for synthesizing complex antiviral compounds, particularly those targeting paramyxoviruses such as human respiratory syncytial virus (RSV)[1].

Achieving high atom economy and purity requires a strictly chemoselective reduction. The primary challenge lies in selectively hydrogenating the nitrogen-containing heteroaromatic ring while leaving the fused carbocyclic benzene ring and the delicate 6-carboxylic acid moiety intact[2].

Causality in Chemoselectivity: The chemoselectivity of this reaction is governed by the preferential coordination of the basic quinoline nitrogen to the transition metal catalyst surface. This coordination significantly lowers the activation energy for the hydride transfer to the pyridine ring[3]. Furthermore, the electron-withdrawing nature of the 6-carboxylic acid group decreases the electron density of the carbocycle, effectively deactivating it toward over-reduction. However, the presence of the 4-methyl group introduces steric hindrance near the active site, which can impede the initial hydrogenation step. Consequently, optimizing the solvent environment and hydrogen pressure is paramount to maintaining a high turnover frequency (TOF) without compromising selectivity.

Catalyst Selection & Quantitative Performance

While traditional Palladium on Carbon (Pd/C) remains the highly scalable industry standard for racemic synthesis, recent advancements in catalyst design have expanded the toolkit for quinoline reduction.4[4] and3[3] have demonstrated exceptional chemoselectivity under ultra-mild conditions. Additionally, advanced nanocatalysts like 5[5] offer remarkable recyclability and TOFs. For applications requiring specific stereocenters at the C4 position,6[6] are utilized.

Table 1: Comparative Catalyst Performance for Quinoline Hydrogenation

Catalyst SystemReaction MediumTemp & PressureConversionSelectivityKey Advantage / Note
10% Pd/C MeOH / AcOH (3:1)50 °C, 50 psi>98%>95%Industry standard; highly scalable and cost-effective for racemic synthesis.
1 wt% Pd/MgO THF150 °C, 40 atm~100%>99%High TOF (6400 h⁻¹); excellent recyclability with negligible leaching[5].
Au/HSA-TiO₂ Toluene25 °C, 2 MPa>95%100%Ultra-mild conditions; strictly chemoselective without over-reduction byproducts[3].
Ru-Diamine iPrOH25 °C, 30 atm>99%>99%Enables asymmetric hydrogenation for targeting specific chiral centers[6].

Visualizing the Reaction Pathway

The reduction of the quinoline core proceeds via a stepwise mechanism. The initial coordination is followed by a rate-limiting hydride transfer to form a 1,4-dihydroquinoline intermediate, which rapidly isomerizes and accepts a second equivalent of hydrogen.

G Substrate 4-Methylquinoline- 6-carboxylic acid Complex Pd-Coordinated Intermediate Substrate->Complex + Pd / H2 Adsorption Dihydro 1,4-Dihydroquinoline Species Complex->Dihydro Hydride Transfer (Rate Limiting) Product 4-Methyl-1,2,3,4- tetrahydroquinoline- 6-carboxylic acid Dihydro->Product Isomerization & 2nd H2 Addition

Caption: Mechanistic pathway of chemoselective quinoline hydrogenation to tetrahydroquinoline.

Experimental Protocol: Palladium-Catalyzed Hydrogenation

This protocol details a scalable, robust method using 10% Pd/C. It is designed as a self-validating system , ensuring that researchers can definitively track reaction progress and product integrity at every stage.

Step 1: Substrate Preparation and Catalyst Loading
  • Action: In a 250 mL Parr autoclave, suspend 4-methylquinoline-6-carboxylic acid (10.0 mmol, ~1.87 g) in 40 mL of a Methanol/Glacial Acetic Acid (3:1 v/v) mixture. Carefully add 10% Pd/C (0.5 mol% Pd, ~53 mg).

  • Causality Insight: The 3:1 MeOH/AcOH solvent system is critical. The highly basic quinoline nitrogen strongly coordinates to the Pd surface, which can poison the catalyst and stall the reaction. Acetic acid partially protonates the nitrogen, attenuating this binding and accelerating the hydride transfer process.

  • Self-Validation Checkpoint: The substrate will initially form a heterogeneous suspension. Full dissolution typically occurs only as the more soluble tetrahydroquinoline product forms. A visual transition from a cloudy suspension to a homogeneous solution (prior to catalyst filtration) serves as a qualitative indicator of reaction progress.

Step 2: System Purging and Hydrogenation
  • Action: Seal the autoclave. Purge the system three times with ultra-high purity N₂ (pressurize to 30 psi, then vent). Repeat the purge cycle three times with H₂ gas. Finally, pressurize the vessel to 50 psi with H₂ and heat to 50 °C with vigorous stirring (1000 rpm).

  • Causality Insight: Vigorous stirring (≥1000 rpm) is essential to overcome the gas-liquid mass transfer limitations inherent in multiphase heterogeneous reactions. The rigorous N₂ purge eliminates oxygen, preventing explosive mixtures and oxidative degradation of the Pd catalyst.

  • Self-Validation Checkpoint: Monitor the pressure drop using the reactor's gauge or digital telemetry. The theoretical hydrogen uptake for the reduction of the pyridine ring is exactly 2.0 molar equivalents . The reaction is deemed complete when the pressure stabilizes after a calculated drop corresponding to 20.0 mmol of H₂. If uptake stops prematurely, catalyst poisoning or incomplete dissolution has occurred.

Step 3: Workup and Isoelectric Isolation
  • Action: Cool the reactor to room temperature and carefully vent the remaining H₂. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with 20 mL of methanol. Concentrate the filtrate under reduced pressure to remove the methanol. Dilute the remaining acetic acid solution with 30 mL of deionized water and adjust the pH to ~4.5 using 1M NaOH. Filter the resulting precipitate, wash with cold water, and dry under vacuum.

  • Causality Insight: The product, 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, is an amphoteric zwitterion (containing both a secondary amine and a carboxylic acid). Adjusting the pH to its isoelectric point (~4.5) minimizes its solubility in the aqueous phase, driving high-yield crystallization.

  • Self-Validation Checkpoint: Precipitation will only occur if the starting material has been successfully converted. The starting quinoline is a weaker base with a drastically different solubility profile; failure to precipitate at pH 4.5 indicates incomplete conversion, whereas immediate, heavy precipitation validates successful THQ formation.

Analytical Validation

To confirm the structural integrity and purity of the isolated 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, perform the following analyses:

  • ¹H NMR (DMSO-d6): Look for the disappearance of the downfield aromatic pyridine protons (typically 7.0–9.0 ppm). Successful reduction is confirmed by the appearance of aliphatic multiplets corresponding to the C2 and C3 protons (1.5–3.5 ppm), a distinct doublet for the C4 methyl group (~1.2 ppm), and a broad singlet for the secondary amine (NH) around 6.5 ppm.

  • LC-MS: The theoretical exact mass for the product (C₁₁H₁₃NO₂) is 191.09. Expect a prominent[M+H]⁺ peak at m/z 192.1 in positive electrospray ionization (ESI+) mode.

References

  • Title: Total synthesis of natural products based on hydrogenation of aromatic rings Source: PMC - NIH URL
  • Title: Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands Source: DICP URL
  • Title: Rational design of single-atom catalysts for efficient hydrogenation of nitro compounds Source: OAE Publishing URL
  • Title: An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts Source: Journal of the American Chemical Society URL
  • Title: Palladium–Magnesium Oxide Nanocatalyst for Selective Hydrogenation: Enhancing Naphtha Stability and Biodiesel Performance Source: FKIT URL
  • Title: WO2015026792A1 - Antiviral compounds Source: Google Patents URL

Sources

Application

Application Notes and Protocols for the LC-MS Analysis of 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Authored by: A Senior Application Scientist Abstract: This document provides a comprehensive guide for the sample preparation and subsequent liquid chromatography-mass spectrometry (LC-MS) analysis of 4-methyl-1,2,3,4-te...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract: This document provides a comprehensive guide for the sample preparation and subsequent liquid chromatography-mass spectrometry (LC-MS) analysis of 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid in biological matrices. This guide is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for the quantification of this analyte. The protocols herein are designed to be self-validating, with a strong emphasis on the scientific rationale behind each experimental choice.

Introduction: The Analytical Challenge

4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a molecule of interest in pharmaceutical research and development. Its chemical structure, possessing both a carboxylic acid and a secondary amine within a tetrahydroquinoline scaffold, presents a unique set of challenges for bioanalysis. The amphipathic nature of the molecule, along with its potential for ionization and interaction with matrix components, necessitates a carefully designed sample preparation strategy to ensure accurate and precise quantification by LC-MS.

This guide will detail several sample preparation techniques, including protein precipitation, liquid-liquid extraction, and solid-phase extraction, providing the user with options to suit various laboratory setups and sample complexities. Furthermore, we will outline a starting point for the development of a sensitive and specific LC-MS/MS method.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is paramount for the development of an effective sample preparation and LC-MS method.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₂[1]
Molecular Weight 191.23 g/mol [2]
Predicted pKa (Carboxylic Acid) ~4-5General knowledge for carboxylic acids
Predicted pKa (Secondary Amine) ~4-5General knowledge for aromatic amines
Predicted logP ~2-3Based on similar structures[3]

The predicted pKa of the carboxylic acid group suggests that the analyte will be negatively charged at neutral and basic pH, while the secondary amine will be protonated at acidic pH. The predicted logP indicates a moderate level of lipophilicity. These properties are critical for optimizing extraction efficiency.

Internal Standard Selection: The Key to Accurate Quantification

The use of an appropriate internal standard (IS) is crucial for correcting for variability during sample preparation and analysis.[4] For LC-MS applications, a stable isotope-labeled (SIL) internal standard is the gold standard, as it shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during extraction and ionization.[5][6]

Recommended Internal Standard:

  • 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid-d₃ (or higher deuteration): A SIL IS is the preferred choice. The mass shift will allow for clear differentiation from the analyte in the mass spectrometer.

Alternative Internal Standard (if SIL is unavailable):

  • 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid: A structural analog can be used, but it is essential to validate its performance thoroughly, as its extraction recovery and ionization efficiency may differ from the analyte.

The internal standard should be added to the sample at the earliest possible stage of the sample preparation process to account for any analyte loss during extraction.[4]

Sample Preparation Protocols

The choice of sample preparation method will depend on the biological matrix, the required limit of quantification (LOQ), and the available laboratory equipment. We present three common and effective methods.

Protein Precipitation (PPT)

This is a rapid and simple method suitable for high-throughput analysis, particularly for plasma and serum samples. However, it may result in a less clean extract compared to other methods, potentially leading to matrix effects.

Protocol:

  • To 100 µL of biological matrix (e.g., plasma, serum) in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard at a known concentration.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS analysis.

Workflow for Protein Precipitation:

Caption: Protein Precipitation Workflow.

Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent. The pH of the aqueous phase is critical for efficient extraction.

Protocol:

  • To 100 µL of biological matrix in a suitable tube, add the internal standard.

  • Add 50 µL of 1M hydrochloric acid to acidify the sample (pH < 2). This will ensure the carboxylic acid is protonated and the secondary amine is also protonated.

  • Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS analysis.

Workflow for Liquid-Liquid Extraction:

Caption: Liquid-Liquid Extraction Workflow.

Solid-Phase Extraction (SPE)

SPE offers the cleanest extracts and the ability to concentrate the analyte, leading to lower LOQs. A mixed-mode cation exchange or a reversed-phase sorbent can be used.

Protocol (using a Mixed-Mode Cation Exchange SPE Cartridge):

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Pre-treat the sample (100 µL of biological matrix + internal standard) by adding 100 µL of 2% phosphoric acid in water.

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS analysis.

Workflow for Solid-Phase Extraction:

Caption: Solid-Phase Extraction Workflow.

LC-MS/MS Method Parameters

The following are recommended starting parameters for method development. Optimization will be necessary to achieve the desired performance.

ParameterRecommended Condition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and re-equilibrate.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transition Determination

The specific MRM transitions for 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid and its internal standard will need to be determined experimentally.

Strategy for MRM Determination:

  • Infuse a standard solution of the analyte into the mass spectrometer to determine the precursor ion, which is expected to be [M+H]⁺ at m/z 192.2.

  • Perform a product ion scan to identify the most abundant and stable fragment ions. Common fragmentation pathways for similar compounds involve losses of H₂O, CO, and cleavage of the tetrahydroquinoline ring.[7][8][9]

  • Select the most intense and specific precursor-to-product ion transitions for quantification (quantifier) and confirmation (qualifier).

  • Repeat this process for the internal standard.

Predicted MRM Transitions (to be confirmed experimentally):

AnalytePrecursor Ion (m/z)Product Ion (m/z)
4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid 192.2To be determined
4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid-d₃ 195.2To be determined

Data Analysis and Quality Control

  • Calibration Curve: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear or quadratic regression with a weighting factor of 1/x or 1/x² is typically used.

  • Quality Control (QC) Samples: QC samples at low, medium, and high concentrations should be prepared and analyzed with each batch of samples to ensure the accuracy and precision of the method.

  • Acceptance Criteria: The accuracy and precision of the calibration standards and QC samples should be within ±15% (±20% for the LLOQ).

Analyte Stability

The stability of 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid in biological matrices under various storage and handling conditions should be evaluated.

Recommended Stability Experiments:

  • Freeze-Thaw Stability: Assess the stability of the analyte after multiple freeze-thaw cycles.

  • Bench-Top Stability: Determine the stability of the analyte in the matrix at room temperature for a specified period.

  • Long-Term Storage Stability: Evaluate the stability of the analyte in the matrix when stored at -20°C or -80°C for an extended duration.

  • Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Analyte Recovery - Inefficient extraction- Analyte degradation- Optimize pH for LLE or SPE- Use a different extraction solvent or SPE sorbent- Ensure proper storage and handling of samples
High Matrix Effects - Insufficient sample cleanup- Use a more rigorous sample preparation method (e.g., SPE instead of PPT)- Optimize chromatographic separation to resolve the analyte from interfering matrix components
Poor Peak Shape - Column overload- Incompatible reconstitution solvent- Dilute the sample- Ensure the reconstitution solvent is similar in composition to the initial mobile phase
Inconsistent Internal Standard Response - Inaccurate pipetting- IS degradation- Use a calibrated pipette and ensure proper mixing- Check the stability of the IS in the stock solution and in the matrix

Conclusion

This application note provides a comprehensive framework for the development and implementation of a robust and reliable LC-MS method for the quantification of 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid in biological matrices. By understanding the physicochemical properties of the analyte and applying sound analytical principles, researchers can achieve accurate and precise results to support their drug development programs. The provided protocols for sample preparation and LC-MS analysis serve as a strong starting point, and with appropriate optimization and validation, will enable successful bioanalysis of this important compound.

References

  • Element Lab Solutions. (n.d.). Top 10 Tips Solid Phase Extraction. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). 4-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. Retrieved from [Link]

  • Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications. Retrieved from [Link]

  • Agilent Technologies. (2016, April 6). Simple Approaches to Solid Phase Extraction (SPE) Method Development [Video]. YouTube. [Link]

  • BioPharma Services. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, March 25). Solid-Phase Extraction for the Preparation of Aqueous Sample Matrices for Gas Chromatographic Analysis in Extractable/Leachable Studies. Retrieved from [Link]

  • MDPI. (2024, May 12). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Retrieved from [Link]

  • Stenutz. (n.d.). 1,2,3,4-tetrahydro-4-methylquinoline-6-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid. Retrieved from [Link]

  • Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of the full spectrum of lipid classes and molecular species from human plasma. Journal of lipid research, 46(1), 158–169.
  • The Good Scents Company. (n.d.). para-methyl tetrahydroquinoline, 91-61-2. Retrieved from [Link]

  • eScholarship.org. (2020, February 27). Advancing physicochemical property predictions in computational drug discovery. Retrieved from [Link]

  • NextSDS. (n.d.). 4-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid. Retrieved from [Link]

  • MDPI. (2022, January 21). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Retrieved from [Link]

  • MDPI. (2025, November 26). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Retrieved from [Link]

  • Nature. (2020, January 20). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Eastern Finland. (n.d.). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Welcome to the dedicated technical support center for the synthesis of 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the synthesis of 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your reaction yields and overcome common experimental hurdles.

I. Overview of Synthesis

The synthesis of 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid and its derivatives is a critical process in medicinal chemistry due to the prevalence of the tetrahydroquinoline scaffold in numerous bioactive compounds.[1][2] A common and effective method for this synthesis is the Povarov reaction, a [4+2] cycloaddition, which can be performed as a one-pot, three-component reaction involving an aniline, an aldehyde, and an alkene.[3] Another significant route is the reductive cyclization of corresponding quinoline precursors.

This guide will focus on troubleshooting and optimizing these synthetic pathways to improve your reaction yield and purity.

General Reaction Scheme (Povarov Reaction)

Aniline Substituted Aniline Imine Imine Intermediate Aniline->Imine Aldehyde Aldehyde Aldehyde->Imine Alkene Alkene THQ 4-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid Alkene->THQ Imine->THQ Catalyst Lewis or Brønsted Acid Catalyst Catalyst->Imine Formation Catalyst->THQ Cycloaddition

Caption: Povarov reaction workflow for tetrahydroquinoline synthesis.

II. Troubleshooting Guide: Enhancing Reaction Yield

This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields are a common issue and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Answer:

Several factors can contribute to low yields in the synthesis of 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. These include the stability of the imine intermediate, catalyst activity, and suboptimal reaction conditions.[4]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: The in situ formed imine intermediate is highly susceptible to hydrolysis.[4] The presence of water can lead to the decomposition of the imine back to the starting aniline and aldehyde, thereby reducing the overall yield.

    • Protocol: Use freshly distilled and dried solvents. Dry all glassware in an oven prior to use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Selection and Loading: The choice of a Lewis or Brønsted acid catalyst is critical for driving the reaction forward.[4]

    • Recommendation: Screen a panel of catalysts such as Cu(OTf)₂, AlCl₃, or a chiral phosphoric acid.[3][4] The optimal catalyst loading typically ranges from 10-20 mol%.[3][4]

  • Solvent Polarity: The solvent can significantly influence the reaction rate and equilibrium.

    • Experimental Insight: A solvent screening study is highly recommended. Toluene, ethanol, and diethyl ether are common choices.[3][4] For multicomponent reactions, toluene at 45°C has been reported to be effective.[3]

  • Temperature Optimization: Temperature plays a dual role; it can increase the reaction rate but may also lead to the degradation of reactants or the final product.[4]

    • Actionable Advice: Perform the reaction at a range of temperatures (e.g., room temperature, 45°C, 65°C) to determine the optimal condition for your specific substrates.

  • Purity of Starting Materials: Impurities in the aniline, aldehyde, or alkene can act as catalyst poisons or participate in side reactions.

    • Best Practice: Ensure the purity of all starting materials through appropriate purification techniques such as distillation or recrystallization.

Question 2: I'm observing the formation of significant side products. How can I improve the reaction's selectivity?

The formation of side products can complicate purification and reduce the yield of the desired product.

Answer:

Poor selectivity often arises from competing reaction pathways. Minimizing these side reactions is key to a clean and high-yielding synthesis.

Common Side Products and Solutions:

Side ProductPlausible CauseMitigation Strategy
Oxidized Quinolines Presence of oxidizing agents or air.Conduct the reaction under an inert atmosphere (N₂ or Ar).[5]
Over-alkylation Excess of alkylating agent or harsh reaction conditions.Carefully control the stoichiometry of the reactants.[5]
Polymerization High concentration of reactive intermediates.Use a lower initial concentration of reactants or consider a slow addition of one of the components.
Question 3: My catalyst seems to be deactivating during the reaction. What are the potential causes and solutions?

Catalyst deactivation can lead to stalled or incomplete reactions.[6]

Answer:

Deactivation of the catalyst, especially heterogeneous catalysts used in hydrogenation steps, is a known challenge.

Troubleshooting Catalyst Deactivation:

  • Catalyst Poisoning: The substrate or impurities in the starting materials can poison the catalyst.[5]

    • Solution: Pre-treat starting materials to remove potential poisons. Consider using a more robust catalyst or increasing the catalyst loading.[5]

  • Active Metal Leaching: The active metal of the catalyst may leach into the reaction mixture, particularly at elevated temperatures.[4]

    • Solution: Optimize the reaction temperature and consider using a catalyst with a more stable support.

  • Mechanical Abrasion: For heterogeneous catalysts, physical degradation can occur with vigorous stirring over extended periods.[4]

    • Solution: Optimize the stirring speed and select a catalyst with high mechanical stability.

Start Low Reaction Yield Check_Anhydrous Are Conditions Anhydrous? Start->Check_Anhydrous Optimize_Catalyst Optimize Catalyst & Loading Check_Anhydrous->Optimize_Catalyst Yes Purify_Reagents Purify Starting Materials Check_Anhydrous->Purify_Reagents No Screen_Solvent Screen Solvents Optimize_Catalyst->Screen_Solvent No Improvement Success Improved Yield Optimize_Catalyst->Success Improved Adjust_Temp Adjust Temperature Screen_Solvent->Adjust_Temp No Improvement Screen_Solvent->Success Improved Adjust_Temp->Purify_Reagents No Improvement Adjust_Temp->Success Improved Purify_Reagents->Check_Anhydrous Re-evaluate

Caption: Troubleshooting flowchart for low reaction yields.

III. Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final product, 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid?

A1: Column chromatography on silica gel is a common and effective method. Due to the basic nitrogen and acidic carboxylic acid, the compound may exhibit tailing on the silica gel. To mitigate this, a solvent system containing a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) can be employed to improve the separation.[5] Recrystallization from a suitable solvent is also a viable option for obtaining a highly pure product.

Q2: Can I use a one-pot procedure for this synthesis?

A2: Yes, the Povarov reaction is well-suited for a one-pot, three-component synthesis.[3] This approach is highly efficient as it avoids the isolation of the intermediate imine. The reaction is typically carried out by mixing the aniline, aldehyde, and alkene in the presence of a suitable catalyst.[3]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are excellent techniques for monitoring the reaction's progress.[4] By tracking the consumption of the starting materials and the formation of the product, you can determine the optimal reaction time and prevent potential product degradation from prolonged reaction times.[6]

IV. Experimental Protocols

Protocol 1: Three-Component Povarov Synthesis of 4-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
  • To a dry, round-bottom flask under an inert atmosphere, add the substituted aniline (1.0 eq), the aldehyde (1.0 eq), and the alkene (1.2 eq).

  • Add the chosen anhydrous solvent (e.g., toluene).

  • Add the Lewis or Brønsted acid catalyst (10-20 mol%).

  • Stir the reaction mixture at the optimized temperature (e.g., 45°C).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[4]

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Reductive Cyclization of a Substituted Quinoline
  • Dissolve the quinoline-6-carboxylic acid (1.0 eq) and a hydrogen source such as ammonium formate in methanol.

  • Add a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C).

  • Heat the mixture to reflux for a specified time (e.g., 2.5 hours).

  • After cooling to room temperature, filter the reaction mixture through celite.

  • Remove the solvent under reduced pressure to yield the 1,2,3,4-tetrahydroquinoline-6-carboxylic acid.[7]

V. References

  • Technical Support Center: Optimizing Tetrahydroquinoline Synthesis - Benchchem. Available at:

  • Technical Support Center: Synthesis of Substituted Tetrahydroquinolines - Benchchem. Available at:

  • Technical Support Center: Synthesis of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol - Benchchem. Available at:

  • Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction - Scientiae Radices. Available at: [Link]

  • Synthesis of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid - PrepChem.com. Available at: [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC. Available at: [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - MDPI. Available at: [Link]

Sources

Optimization

overcoming solubility issues of 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid in aqueous assays

A Guide for Researchers on Overcoming Aqueous Solubility Challenges in Experimental Assays Welcome to the technical support center for 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. As Senior Application Scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers on Overcoming Aqueous Solubility Challenges in Experimental Assays

Welcome to the technical support center for 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. As Senior Application Scientists, we understand that promising compounds can often present experimental challenges. One of the most common hurdles for molecules in this class is poor aqueous solubility, which can lead to unreliable data, underestimated potency, and significant delays in research pipelines.[1]

This guide is designed to provide you—our fellow researchers, scientists, and drug development professionals—with a logical, in-depth framework for diagnosing and systematically overcoming solubility issues. We will move beyond simple tips to explain the underlying physicochemical principles, empowering you to make informed decisions for your specific assay system.

Section 1: Understanding the Molecule - The "Why" Behind the Problem

The structure of 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid itself holds the key to its solubility behavior. It is an amphipathic molecule with two competing features:

  • A Lipophilic Core: The tetrahydroquinoline ring system is largely nonpolar. The addition of a methyl group further increases its hydrophobicity, or tendency to repel water.

  • An Ionizable Handle: The carboxylic acid group (-COOH) is a weak acid. Its charge state is critically dependent on the pH of the surrounding aqueous environment.[2]

At a pH below its acid dissociation constant (pKa), the carboxylic acid group will be predominantly in its protonated, neutral form (-COOH). This neutral form is significantly less soluble in water. Conversely, at a pH above its pKa, the group will be deprotonated to its anionic carboxylate form (-COO⁻). This charged state dramatically increases its affinity for polar water molecules, thereby boosting solubility.[2][3][4]

The interplay between the water-repelling core and the pH-sensitive acidic group is the primary reason for solubility challenges in neutral aqueous buffers, such as Phosphate-Buffered Saline (PBS) at pH 7.4.

Section 2: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common issues encountered in the lab.

Q1: My compound precipitated the moment I diluted my DMSO stock into my aqueous assay buffer. What is my first step?

A: Your first and most critical step is to evaluate the pH of your assay buffer relative to the compound's pKa. While the exact pKa of this specific molecule is not widely published, we can estimate it to be in the range of 3.5 - 4.5, similar to other aromatic carboxylic acids.[5] If your buffer pH (e.g., 7.4) is well above this pKa, the issue might be more complex than simple pH-mediated solubility. However, if your assay requires a lower pH, you are likely protonating the carboxylic acid, causing it to become neutral and precipitate.

The immediate action is to measure the pH of your final assay solution after all components have been added. Even seemingly neutral buffers can shift in pH upon the addition of proteins, co-factors, or other reagents.

Q2: I'm using 100% DMSO for my stock solution, but it still crashes out upon final dilution. Why is this happening?

A: This is a classic case of confusing kinetic solubility with thermodynamic solubility.[6][7]

  • DMSO Stock: In DMSO, your compound is truly dissolved, creating a high-concentration stock solution.

  • Aqueous Dilution: When you add a small volume of this DMSO stock to a large volume of aqueous buffer, you create a temporarily supersaturated solution. The compound is not truly dissolved in the water but is rather finely dispersed. This state is often unstable.

  • Precipitation: Over time, even minutes, the compound molecules will aggregate and precipitate out of the solution to reach their lower, more stable thermodynamic solubility limit in that specific aqueous environment. Many discovery compounds exhibit low aqueous solubility and are prone to this behavior.[1]

Q3: Can I just raise the pH of my buffer to solve the problem?

A: Yes, this is often the most effective strategy for a carboxylic acid-containing compound, but it must be done with caution.[3][8]

  • Mechanism: Increasing the pH well above the pKa (e.g., to pH 8.0 or 8.5) will shift the equilibrium almost entirely to the deprotonated, charged, and more soluble carboxylate form.[4]

  • The Caveat: You must validate that the new pH does not negatively impact your assay components. Consider:

    • Protein Stability/Activity: Does your enzyme or target protein maintain its native conformation and function at the higher pH?

    • Cell Viability: If using a cell-based assay, can the cells tolerate the more alkaline environment?

    • Reagent Stability: Are any of your other reagents (e.g., ATP, co-factors) prone to degradation at a higher pH?

Always run a pH-matched vehicle control (buffer + pH adjustment agent, no compound) to ensure the baseline of your assay is unchanged.

Q4: My assay is pH-sensitive. What are the best co-solvents to try?

A: Co-solvents are water-miscible organic solvents that can help bridge the polarity gap between your compound and the aqueous buffer.[9][10][11] The goal is to use the lowest possible concentration that achieves solubility, as high concentrations can interfere with biological assays.

Co-SolventTypical Final Assay Conc.AdvantagesPotential Issues & Considerations
DMSO < 1% (ideal < 0.5%)Strong solubilizing power for many organic molecules.[11]Can inhibit certain enzymes, affect cell membrane integrity, and cause artifacts at >1%.[1]
Ethanol < 1-2%Less aggressive than DMSO, well-tolerated by many systems.Can cause protein denaturation at higher concentrations.
PEG 400 < 5%Low toxicity, good for in vivo preclinical studies.[10][12]Can be viscous; may affect protein-protein interactions.
Propylene Glycol < 5%Common pharmaceutical excipient with a good safety profile.[12]Similar considerations to PEG 400.

Q5: How do cyclodextrins work, and are they a good option?

A: Cyclodextrins are sugar-based macrocycles with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the lipophilic part of your compound, effectively hiding it from the aqueous environment and presenting a new, soluble exterior to the solvent.[13][14][15]

  • Mechanism: This "inclusion complex" formation is a powerful way to increase apparent water solubility without using organic co-solvents.[14][16]

  • Common Type: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and excellent safety profile.[13]

  • Suitability: This is an excellent option for many biochemical and cell-based assays. However, a key consideration is whether the cyclodextrin itself might interfere with the binding of your compound to its target. The encapsulated compound is in equilibrium with the free compound, and only the free compound is typically available to bind to the target protein. You must verify that the presence of the cyclodextrin does not artificially lower the measured potency of your compound.

Section 3: In-Depth Troubleshooting Protocols

Protocol 1: Systematic pH-Solubility Profiling

This experiment will determine the optimal pH for solubilizing your compound.

  • Prepare Buffers: Prepare a series of identical buffers (e.g., 50 mM Phosphate) at a range of pH values, such as 6.0, 6.5, 7.0, 7.4, 8.0, and 8.5. Ensure the ionic strength is consistent across all buffers.

  • Prepare Compound Stock: Create a high-concentration stock of your compound in 100% DMSO (e.g., 20 mM).

  • Dilution & Equilibration: Add a fixed amount of the DMSO stock to each buffer to achieve a target concentration that is above your expected solubility limit (e.g., 100 µM). The final DMSO concentration should be kept constant and low (e.g., 0.5%).

  • Incubate: Gently agitate the samples at a controlled temperature (e.g., room temperature or 37°C) for 1-2 hours to allow the solution to reach equilibrium.[7]

  • Separate: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any undissolved precipitate.

  • Quantify: Carefully remove the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS/MS.

  • Analyze: Plot the measured soluble concentration against the buffer pH. This profile will reveal the pH at which solubility is maximized.

Protocol 2: Co-solvent Compatibility & Assay Interference Screen

This workflow validates a co-solvent for use in your specific assay.

  • Select Co-solvents: Choose 2-3 candidate co-solvents (e.g., DMSO, Ethanol, PEG 400).

  • Prepare Vehicle Controls: For each co-solvent, prepare a dilution series in your final assay buffer to achieve final concentrations of 0.1%, 0.25%, 0.5%, 1.0%, and 2.0%.

  • Run Assay with Vehicle Only: Run your standard biochemical or cellular assay using these vehicle-only solutions (no compound).

  • Analyze for Interference: Compare the assay signal from each co-solvent concentration to the signal from the buffer-only control. Determine the highest concentration of each co-solvent that does not significantly alter the assay's baseline signal or performance (e.g., <10% change). This is your maximum tolerable co-solvent concentration.

  • Test Compound Solubility: Using this maximum tolerable concentration, test if it is sufficient to dissolve your compound at the desired assay concentration.

Section 4: Visualizations & Data Summaries

Diagrams

Troubleshooting_Workflow start Compound Precipitates in Aqueous Assay check_ph Is the assay buffer pH > pKa (est. ~4.5)? start->check_ph ph_low Problem: Acidic pH protonates -COOH group, causing low solubility. check_ph->ph_low No ph_ok pH is likely not the primary issue. Consider supersaturation or intrinsic insolubility. check_ph->ph_ok Yes solution_ph Can Assay Tolerate Higher pH? ph_low->solution_ph no_ph_change Proceed to Co-solvent / Excipient Strategy ph_ok->no_ph_change adjust_ph Solution: Increase buffer pH to >7.5. Validate assay performance. solution_ph->adjust_ph Yes solution_ph->no_ph_change No sol_strategy Select Solubility Strategy no_ph_change->sol_strategy cosolvent Use Co-solvents (DMSO, EtOH, PEG 400) (See Protocol 2) sol_strategy->cosolvent cyclodextrin Use Cyclodextrins (HP-β-CD) sol_strategy->cyclodextrin

Caption: Decision tree for troubleshooting solubility issues.

pH_Solubility_Mechanism Low_Sol COOH Equilibrium Low_Sol->Equilibrium Low_Desc Protonated (Neutral) Poorly Water-Soluble High_Sol COO⁻ High_Desc Deprotonated (Anionic) More Water-Soluble Equilibrium->High_Sol

Caption: Effect of pH on the ionization and solubility of the carboxylic acid group.

References

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC. Available at: [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. Available at: [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press. Available at: [Link]

  • Aqueous Solubility Assays. Creative Bioarray. Available at: [Link]

  • Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at: [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available at: [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. Available at: [Link]

  • Cyclodextrin‐Based Formulations: A Non‐Invasive Platform for Targeted Drug Delivery. Basic & Clinical Pharmacology & Toxicology. Available at: [Link]

  • pH-solubility profiles or organic carboxylic acids and their salts. PubMed. Available at: [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. Available at: [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. CHIMIA. Available at: [Link]

  • Design and Evaluation of Cyclodextrin-Based Drug Formulation. ResearchGate. Available at: [Link]

  • A Highly Automated Assay for Determining the Aqueous Equilibrium Solubility of Drug Discovery Compounds. ResearchGate. Available at: [Link]

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. PMC. Available at: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]

  • Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. PubMed. Available at: [Link]

  • Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties. Revista de la Sociedad Química de México. Available at: [Link]

  • QSPR Studies on Aqueous Solubilities of Drug-Like Compounds. MDPI. Available at: [Link]

  • Novel formulation strategies to overcome poorly water soluble compounds. University of Huddersfield Repository. Available at: [Link]

  • Creating rational designs for cyclodextrin-based formulations. European Pharmaceutical Review. Available at: [Link]

  • How to tackle compound solubility issue. Reddit. Available at: [Link]

  • 4-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid — Chemical Substance Information. ECHA. Available at: [Link]

  • Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-. Eclética Química Journal. Available at: [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? Reddit. Available at: [Link]

  • Formulating Poorly Water Soluble Drugs. Springer. Available at: [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. WebAssign. Available at: [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. Available at: [Link]

  • Strategies for the formulation development of poorly soluble drugs via oral route. Aalborg University's Research Portal. Available at: [Link]

  • Effect of system pH on partition coefficient (K) of carboxylic acids... ResearchGate. Available at: [Link]

  • Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. BioDuro. Available at: [Link]

  • Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride. PubChem. Available at: [Link]

  • Equilibrium pKa Table (DMSO Solvent and Reference). University of Wisconsin-Madison. Available at: [Link]

  • 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. PubChem. Available at: [Link]

  • 1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid. PubChem. Available at: [Link]

  • pKa Data Compiled by R. Williams. chem.wisc.edu. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization of 4-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Welcome to the technical support center for the purification of 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the recrystallization of this amphoteric molecule.

Section 1: Frequently Asked Questions (FAQs)

Q1: What makes the recrystallization of 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid challenging?

The primary challenge arises from its amphoteric nature, possessing both a basic secondary amine within the tetrahydroquinoline ring and an acidic carboxylic acid group. This zwitterionic character can lead to complex solubility behavior, making the selection of a single ideal recrystallization solvent difficult. The molecule's polarity can vary significantly with pH, influencing its solubility in different solvents.

Q2: What are the key principles for selecting a recrystallization solvent for this compound?

A successful recrystallization relies on the principle that the compound should be highly soluble in a hot solvent and poorly soluble in the same solvent when cold.[1] For an amphoteric compound like this, a solvent of intermediate polarity or a binary solvent mixture is often the most effective approach.[2] The "like dissolves like" principle is a good starting point; given the presence of both polar functional groups (amine and carboxylic acid) and a less polar aromatic backbone, solvents that can engage in hydrogen bonding are often good candidates.[3]

Q3: What are the most likely impurities I will encounter?

Impurities often stem from the synthetic route used. For tetrahydroquinolines synthesized via methods like the Povarov reaction, common impurities can include unreacted starting materials (anilines, aldehydes), catalysts, or byproducts from side reactions.[4][5] If the synthesis involves the hydrogenation of a quinoline precursor, partially hydrogenated intermediates or residual catalyst may be present.[6]

Q4: My compound "oils out" instead of crystallizing. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid above its melting point instead of forming a solid crystalline lattice.[2][7] This is common for compounds with low melting points or when the solution is cooled too rapidly.[2] To remedy this, try using a larger volume of solvent, cooling the solution more slowly, or selecting a solvent with a lower boiling point.[7][8]

Q5: No crystals are forming upon cooling. What are the next steps?

This is a common issue that can often be resolved with a few simple techniques.[7] The most frequent cause is using too much solvent, resulting in a solution that is not supersaturated upon cooling.[8][9] Try the following:

  • Induce crystallization: Scratch the inside of the flask with a glass rod at the solution's surface or add a "seed crystal" of the pure compound.[9]

  • Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[8]

  • Lower the temperature: Use an ice bath to further decrease the compound's solubility.[9]

Section 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the recrystallization of 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid.

Symptom Possible Cause(s) Recommended Solution(s)
Compound "oils out" 1. Solution is too concentrated. 2. Cooling rate is too rapid.[2] 3. Solvent boiling point is higher than the compound's melting point.[2] 4. Significant impurities are present.[2]1. Add a small amount of additional hot solvent to the mixture.[7] 2. Allow the flask to cool slowly to room temperature before placing it in an ice bath.[2] 3. Select a solvent with a lower boiling point. 4. Consider a pre-purification step, such as an acid-base wash, to remove major impurities.
No crystal formation 1. Too much solvent was used.[8] 2. The solution is supersaturated but requires a nucleation event.[8]1. Evaporate some of the solvent by gentle heating and re-cool.[9] 2. Scratch the inner surface of the flask with a glass rod or add a seed crystal.[9]
Poor recovery/low yield 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used, leaving a large amount of product in the mother liquor.[9] 3. Premature crystallization during hot filtration.[7]1. Ensure the solution is thoroughly cooled in an ice bath before filtration. 2. Reduce the initial volume of solvent used. The mother liquor can be concentrated to recover more product. 3. Use a pre-heated funnel and filter flask during hot filtration.[10]
Colored impurities in crystals 1. Highly colored byproducts from the synthesis.1. Add a small amount of activated charcoal to the hot solution, then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[10]

Section 3: Experimental Protocols & Methodologies

Protocol 1: Solvent Screening for Recrystallization

Objective: To identify a suitable solvent or solvent system for the recrystallization of 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid.

Methodology:

  • Place approximately 10-20 mg of the crude compound into several small test tubes.

  • Add a small amount (e.g., 0.5 mL) of a single test solvent to each tube at room temperature. Observe the solubility. A good candidate solvent will not dissolve the compound at room temperature.[1]

  • Gently heat the test tubes that showed poor solubility at room temperature in a water bath. A good solvent will dissolve the compound completely upon heating.

  • Remove the test tubes from the heat and allow them to cool slowly to room temperature, then place them in an ice bath.

  • Observe for crystal formation. The ideal solvent will show abundant crystal growth upon cooling.

Solvent Selection Table:

Solvent Class Examples Expected Solubility Behavior
Polar Protic Water, Ethanol, MethanolThe compound may have some solubility in hot alcohols due to hydrogen bonding.[3] Water may be a suitable anti-solvent.
Polar Aprotic Acetone, Ethyl Acetate, DMFModerate to high solubility may be observed, especially upon heating. DMF is often effective for quinoline carboxylic acid derivatives.[11]
Non-polar Hexanes, TolueneLow solubility is expected. These are good candidates for use as an "anti-solvent" in a mixed solvent system.
Protocol 2: Single Solvent Recrystallization

Objective: To purify the compound using a single, optimized solvent.

Methodology:

  • Place the crude 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (from Protocol 1) to the flask.

  • Heat the mixture on a hot plate with stirring until the solvent is boiling.

  • Continue to add small portions of the hot solvent until the compound just dissolves completely.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling and perform a hot filtration to remove the charcoal.[10]

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Dry the purified crystals in a vacuum oven.

Protocol 3: Mixed Solvent Recrystallization

Objective: To purify the compound using a binary solvent system, typically where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent" or "poor" solvent).

Methodology:

  • Dissolve the crude compound in a minimal amount of the "good" solvent at an elevated temperature.

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cover the flask and allow it to cool slowly, as described in Protocol 2.

  • Collect and dry the crystals as previously described.

Section 4: Visualization of the Optimization Workflow

The following diagram illustrates the decision-making process for optimizing the recrystallization of 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid.

G start Start: Crude Product solvent_screen Protocol 1: Solvent Screening start->solvent_screen single_solvent Protocol 2: Single Solvent Recrystallization solvent_screen->single_solvent Good single solvent found mixed_solvent Protocol 3: Mixed Solvent Recrystallization solvent_screen->mixed_solvent No single solvent is ideal oils_out Problem: Oils Out single_solvent->oils_out no_crystals Problem: No Crystals single_solvent->no_crystals poor_yield Problem: Poor Yield single_solvent->poor_yield pure_product Pure Crystalline Product single_solvent->pure_product Success mixed_solvent->oils_out mixed_solvent->no_crystals mixed_solvent->poor_yield mixed_solvent->pure_product Success solution_oils Add more solvent / Cool slower oils_out->solution_oils solution_no_crystals Evaporate solvent / Seed / Scratch no_crystals->solution_no_crystals solution_yield Cool thoroughly / Reduce solvent poor_yield->solution_yield solution_oils->single_solvent solution_no_crystals->single_solvent solution_yield->single_solvent

Sources

Optimization

Technical Support Center: Troubleshooting Baseline Noise in HPLC for 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designe...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed to address the common challenge of baseline noise when analyzing 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid and related compounds. As a Senior Application Scientist, my goal is to provide you with a structured, in-depth, and scientifically-grounded resource to diagnose and resolve these issues effectively.

This guide is structured in a question-and-answer format, starting with general troubleshooting principles and progressively focusing on more specific issues related to your analyte.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Fundamental Sources of Baseline Noise

Question 1: I'm observing significant baseline noise in my chromatogram. What are the most common culprits?

Baseline noise in HPLC can originate from several sources, broadly categorized as electronic, mechanical, and chemical.[1][2][3] A systematic approach is crucial to pinpointing the exact cause.

  • Mobile Phase Issues: This is often the primary suspect. Contaminants in your solvents, improper degassing, or inconsistent mixing can all lead to a noisy baseline.[2][4] Always use HPLC-grade solvents and prepare your mobile phase fresh daily.[1][5][6]

  • Pump and Degasser Malfunctions: The HPLC pump is responsible for delivering a constant, pulse-free flow of the mobile phase. Any issues with pump seals, check valves, or the degasser can introduce pulsations that manifest as baseline noise.[4]

  • Column Contamination or Degradation: A contaminated or degraded column can leach impurities, causing a noisy or drifting baseline.[4][7]

  • Detector Problems: A dirty flow cell, a failing lamp, or temperature fluctuations can all contribute to detector-related noise.[1][8][9]

Initial Diagnostic Workflow:

To systematically identify the source of the noise, follow this logical progression:

Caption: A workflow for systematically diagnosing the source of HPLC baseline noise.

Section 2: Mobile Phase and Analyte-Specific Considerations

Question 2: I'm analyzing 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid using a phosphate buffer and acetonitrile. What specific mobile phase issues should I be aware of?

The choice of mobile phase is critical, especially for a compound like 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, which has both acidic and basic functionalities.

  • Buffer Preparation and Stability: Phosphate buffers are prone to microbial growth, especially at near-neutral pH.[10] It is imperative to prepare buffer solutions fresh daily and filter them through a 0.45 µm or 0.22 µm membrane filter.[5] Storing buffer solutions, even refrigerated, should be for no longer than a few days.[6]

  • Solvent Quality and Degassing: Always use HPLC-grade solvents.[1][5] Inadequate degassing is a major source of baseline noise, as dissolved gases can form bubbles in the detector flow cell.[11][12] An in-line degasser is highly recommended, but if unavailable, sonication or helium sparging are alternatives.[11]

  • Miscibility and Mixing: Ensure your mobile phase components are fully miscible. Inconsistent mixing, especially in gradient elution, can cause baseline fluctuations.[13] If preparing mobile phases manually, measure each component's volume precisely before mixing, as volume contraction can occur.[14]

Recommended Mobile Phase Preparation Protocol:

StepActionRationale
1Use HPLC-grade reagents and water.To minimize contaminants that can cause baseline noise and ghost peaks.[1][5]
2Accurately weigh buffer salts.To ensure consistent pH and ionic strength.
3Dissolve buffer salts completely before adding organic modifier.To prevent precipitation of the buffer.[7]
4Filter the aqueous and organic components separately through a 0.45 µm or 0.22 µm filter.To remove particulates that can damage the pump and column.[2][5]
5Degas the mobile phase using an in-line degasser, sonication, or helium sparging.To prevent bubble formation in the detector flow cell, which causes sharp spikes in the baseline.[11][12]
6Prepare fresh mobile phase daily.To prevent microbial growth in buffers and degradation of solvents.[5][10]
Section 3: Column Health and Maintenance

Question 3: How can I determine if my column is the source of the baseline noise, and what are the appropriate cleaning procedures?

A contaminated or degraded column is a frequent cause of baseline noise.[4][7]

Identifying a Problematic Column:

  • Systematic Isolation: As outlined in the initial diagnostic workflow, the most definitive way to identify a faulty column is to replace it with a union and observe the baseline. If the noise disappears, the column is the culprit.[4]

  • Blank Injections: Running a blank injection (mobile phase without your sample) can help determine if the noise is due to column bleed or contamination.[11]

Column Conditioning and Cleaning:

New columns may have residual packing solvents that can cause initial baseline noise.[15] Proper conditioning is essential.

Initial Column Conditioning Protocol:

StepActionRationale
1Flush the new column with a gentle flow of a solvent like isopropanol or a 50/50 mixture of methanol/water.[15]To remove trapped packing solvents.
2Run a series of blank gradients from a weak to a strong solvent.[15]To effectively "clean out" the column under operational conditions.[15]
3Equilibrate the column with the initial mobile phase for an extended period (at least 10-20 column volumes).[16]To ensure a stable baseline before analysis.

General Column Cleaning Protocol for Reversed-Phase Columns:

If your column is contaminated, a series of washes with different solvents can help restore its performance.

Caption: A general flushing sequence for cleaning a contaminated reversed-phase HPLC column.

Section 4: Detector-Specific Troubleshooting

Question 4: I've ruled out mobile phase and column issues. What are the common detector-related problems that cause baseline noise, particularly with a UV detector?

The UV detector itself can be a source of noise.

  • Dirty Flow Cell: Contaminants or air bubbles in the flow cell can cause significant baseline noise and drift.[1][16] Flushing the flow cell with a strong, miscible solvent like methanol or isopropanol can help.[16]

  • Failing Lamp: A detector lamp that is nearing the end of its life will have decreased intensity, leading to increased noise.[1][8] Most HPLC software allows you to check the lamp's energy or intensity.

  • Temperature Fluctuations: UV detectors can be sensitive to changes in ambient temperature.[1][17] Ensuring a stable laboratory environment or using a column oven can mitigate this.[3]

  • Incorrect Wavelength Setting: Setting the detection wavelength on a steep part of the solvent's absorbance curve can lead to an unstable baseline.[16]

Troubleshooting Detector Noise:

SymptomPossible CauseRecommended Action
Sharp, random spikesAir bubbles in the flow cell.[1]Purge the system to remove air. Ensure proper mobile phase degassing.[16]
Gradual increase in noise over timeAging detector lamp.[1][9]Check lamp energy/intensity and replace if necessary.[8]
Drifting baselineDirty flow cell or temperature fluctuations.[1]Flush the flow cell.[16] Ensure a stable lab temperature.[3]
High background noiseContaminated mobile phase or dirty flow cell.[3]Use fresh, high-purity mobile phase.[10] Clean the flow cell.[18]

References

  • HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31). Vertex AI Search.
  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee - PGeneral. (2025, August 22). Vertex AI Search.
  • Why am I getting Baseline noise in HPLC? | ResearchGate. (2016, March 7). ResearchGate.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025, May 23). PharmaCores.
  • 5 Major causes of noise in chromatograms during HPLC analysis? - Reddit. (2023, March 4). Reddit.
  • HPLC Troubleshooting - Noisy Baseline - Shimadzu UK Limited. (2022, August 26). Shimadzu UK Limited.
  • Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science. (2024, November 5). Separation Science.
  • HPLC Troubleshooting Mini Guide - Baseline Issues - Phenomenex. (n.d.). Phenomenex.
  • HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Eliminating High Background Noise on New Cogent Columns | MICROSOLV. (2026, February 15). MICROSOLV.
  • HPLC Diagnostic Skills Vol I – Noisy Baselines - Element Lab Solutions. (2019, February 4). Element Lab Solutions.
  • Guideline for Preparation of Mobile Phase Required for HPLC - Pharmaguideline. (2011, July 23). Pharmaguideline.
  • Troubleshooting Common HPLC Issues | Labcompare.com. (2025, February 28). Labcompare.com.
  • How can I eliminate baseline noise in HPLC? - ResearchGate. (2014, October 30). ResearchGate.
  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage - Welch Materials. (2025, April 8). Welch Materials.
  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. (2019, February 13). LCGC.
  • Eliminating Baseline Problems - Agilent. (n.d.). Agilent.
  • HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. (2022, February 25). Thermo Fisher Scientific.
  • Noisy baseline on UV detectors - WKB933 - Waters Knowledge Base. (n.d.). Waters.
  • LC UV Detector Issues - YouTube. (2023, January 3). YouTube.
  • HPLC Tips & Tricks – Mobile Phase Preparation - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Application Notes and Protocols for the Analysis of 4-Methyl-1,2,3,4-tetrahydroisoquinoline by HPLC and GC-MS - Benchchem. (n.d.). Benchchem.
  • 4-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid — Chemical Substance Information. (n.d.). ECHA.
  • Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. (2018, February 17). SIELC Technologies.
  • Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. (2007, May 21). Collection of Czechoslovak Chemical Communications.
  • Conformational Analysis. 50. C-Methyl-1,2,3,4-tetrahydroisoquinolines - ACS Publications. (n.d.). ACS Publications.

Sources

Troubleshooting

Technical Support Center: A Guide to Resolving Stereoisomers of Chiral 4-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic Acid

Welcome to the technical support center for the resolution of 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid stereoisomers. This guide is designed for researchers, scientists, and drug development professionals t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the resolution of 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid stereoisomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the separation of these enantiomers. The methodologies and principles discussed herein are grounded in established stereochemical and chromatographic sciences to ensure robust and reproducible results.

I. Foundational Concepts: Understanding the Challenge

The target molecule, 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, possesses a single stereocenter at the C4 position, resulting in a pair of enantiomers. As is often the case in pharmaceutical development, these enantiomers may exhibit different pharmacological and toxicological profiles. Therefore, their separation and individual characterization are critical. This guide will focus on the two primary methods for resolving such chiral carboxylic acids: Diastereomeric Salt Crystallization and Chiral High-Performance Liquid Chromatography (HPLC) .

II. Troubleshooting Guide & FAQs: Diastereomeric Salt Crystallization

Diastereomeric salt formation is a classical and often scalable method for resolving racemic mixtures.[1] It involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base to form a pair of diastereomeric salts.[2] These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[3]

Frequently Asked Questions (FAQs)

Q1: I'm not getting any crystal formation after adding the chiral resolving agent. What are the likely causes?

A1: Several factors can inhibit crystallization:

  • Solvent Choice is Critical: The ideal solvent must dissolve the diastereomeric salt pair at an elevated temperature but allow for the selective crystallization of the less soluble salt upon cooling.[3] If the salt is too soluble, no crystals will form. If it is not soluble enough, it will precipitate out as an amorphous solid rather than forming well-defined crystals.

    • Troubleshooting:

      • Solvent Screening: Experiment with a range of solvents and solvent mixtures with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water or heptane).

      • Supersaturation: Your solution may not be sufficiently concentrated. Try slowly evaporating the solvent or starting with a higher initial concentration of the racemate and resolving agent.

  • Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic acid is crucial. While a 1:1 ratio is a common starting point, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be more effective.[1]

Q2: My crystals have formed, but the enantiomeric excess (e.e.) is low after liberation of the acid. How can I improve the purity?

A2: Low enantiomeric excess is a common issue and can often be rectified through optimization.

  • Recrystallization: The initial crop of crystals may not be diastereomerically pure. One or more recrystallization steps are often necessary to enhance the purity.

    • Protocol: Dissolve the filtered crystals in a minimum amount of the hot solvent system from which they were originally crystallized. Allow the solution to cool slowly to promote the formation of purer crystals.

  • Kinetic vs. Thermodynamic Control: The rate of cooling can significantly impact the purity of the resulting crystals.[4]

    • Expert Insight: Rapid cooling can trap impurities and the more soluble diastereomer within the crystal lattice, leading to lower e.e. A slow, controlled cooling process allows for the system to remain closer to thermodynamic equilibrium, favoring the crystallization of the less soluble, and hopefully purer, diastereomer.

  • Choice of Resolving Agent: Not all chiral bases will provide the same degree of separation. The structural compatibility between the acid and the base is key to forming a well-ordered crystal lattice.

    • Common Chiral Bases for Carboxylic Acid Resolution:

      • Brucine

      • Strychnine

      • Quinine

      • (R)- or (S)-1-phenylethylamine[5]

      • (R)- or (S)-1-(1-naphthyl)ethylamine

Q3: How do I liberate the pure enantiomer from the diastereomeric salt?

A3: After obtaining diastereomerically pure crystals, the final step is to break the salt and isolate the desired enantiomeric acid.

  • Protocol for Liberation:

    • Suspend the purified diastereomeric salt in a biphasic system, typically water and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).[3]

    • Add a strong acid (e.g., HCl) to protonate the carboxylic acid and deprotonate the chiral amine, thus breaking the ionic bond of the salt.[5]

    • The free enantiomeric carboxylic acid will partition into the organic layer, while the protonated chiral amine will remain in the aqueous layer.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified enantiomer.

Experimental Workflow: Diastereomeric Salt Crystallization

G cluster_0 Salt Formation cluster_1 Crystallization cluster_2 Liberation racemate Racemic 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid solvent1 Dissolve in suitable solvent (e.g., Ethanol) racemate->solvent1 resolving_agent Add 0.5-1.0 eq. of chiral base (e.g., (R)-1-phenylethylamine) solvent1->resolving_agent cool Slow cooling to room temperature resolving_agent->cool filter Filter to collect crystals cool->filter recrystallize Recrystallize if e.e. is low filter->recrystallize suspend Suspend crystals in H2O/Organic Solvent recrystallize->suspend acidify Add strong acid (e.g., HCl) suspend->acidify extract Separate organic layer acidify->extract isolate Isolate pure enantiomer extract->isolate

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

III. Troubleshooting Guide & FAQs: Chiral HPLC

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[6] The separation is achieved by passing the racemic mixture through a column containing a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times.[7]

Frequently Asked Questions (FAQs)

Q1: I'm not seeing any separation of my enantiomers on the chiral column. What should I try?

A1: A lack of separation can be due to several factors related to the column, mobile phase, or the analyte itself.

  • Column Selection: The choice of the chiral stationary phase is the most critical factor. For chiral carboxylic acids, several types of CSPs can be effective.

    • Recommended CSPs:

      • Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD): These are broadly applicable and often a good starting point.[8]

      • Macrocyclic glycopeptide-based columns (e.g., Chirobiotic™ T): These are also known to be effective for the separation of chiral acids.[7]

    • Troubleshooting: If one type of column doesn't work, try a different one with a complementary chiral recognition mechanism.

  • Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, plays a crucial role in achieving separation.

    • Normal Phase vs. Reversed Phase: Chiral separations can be achieved in both modes. Polysaccharide columns are often used in normal phase (e.g., hexane/isopropanol) or polar organic mode (e.g., methanol or acetonitrile).[8]

    • Additives: For acidic compounds, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can improve peak shape and resolution by suppressing the ionization of the carboxylic acid.[8]

Q2: The peaks are broad and tailing. How can I improve the peak shape?

A2: Poor peak shape can compromise resolution and quantification.

  • Mobile Phase Additives: As mentioned above, adding an acidic modifier is often the most effective way to improve the peak shape of a carboxylic acid.

  • Flow Rate: Optimizing the flow rate can improve efficiency. Start with a standard flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column) and then try decreasing it to see if peak shape and resolution improve.

  • Temperature: Column temperature can affect the kinetics of the chiral recognition process. Try operating the column at different temperatures (e.g., 25°C, 40°C) to see the effect on peak shape and resolution.

Q3: Can I use chiral HPLC for preparative-scale separation?

A3: Yes, chiral HPLC is scalable from analytical to preparative scale.

  • Considerations for Preparative HPLC:

    • Column Size: A larger diameter column is required to handle larger sample loads.

    • Sample Solubility: The sample must be dissolved in the mobile phase at a high concentration without precipitating.

    • Method Optimization: The analytical method must be optimized for preparative scale, which may involve adjusting the mobile phase composition and flow rate to maximize throughput while maintaining resolution.

Data Presentation: Typical Starting Conditions for Chiral HPLC Method Development
ParameterNormal PhasePolar Organic ModeReversed Phase
Column Chiralcel® OD-H, Chiralpak® AD-HChiralcel® OD-H, Chiralpak® AD-HChirobiotic™ T
Mobile Phase Hexane/Ethanol or IsopropanolMethanol or AcetonitrileWater/Methanol or Acetonitrile
Typical Ratio 90:10 (v/v)100%Gradient or Isocratic
Additive 0.1% Trifluoroacetic Acid (TFA)0.1% Trifluoroacetic Acid (TFA)0.1% Formic Acid or Acetic Acid
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C25 - 40 °C
Experimental Workflow: Chiral HPLC Method Development

G cluster_0 Initial Screening cluster_1 Optimization cluster_2 Validation & Scale-up start Dissolve racemic sample in mobile phase screen_cols Screen on polysaccharide & macrocyclic glycopeptide columns start->screen_cols screen_modes Test Normal Phase, Polar Organic, and Reversed Phase modes screen_cols->screen_modes optimize_mp Optimize mobile phase (organic modifier ratio, additives) screen_modes->optimize_mp optimize_temp Optimize column temperature optimize_mp->optimize_temp optimize_flow Optimize flow rate optimize_temp->optimize_flow validate Validate method for robustness and reproducibility optimize_flow->validate scale_up Scale up to preparative column if needed validate->scale_up

Caption: Workflow for chiral HPLC method development.

IV. Concluding Remarks

The resolution of stereoisomers of 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a critical step in its development as a potential therapeutic agent. Both diastereomeric salt crystallization and chiral HPLC are viable methods for achieving this separation. The choice between these methods will depend on factors such as the scale of the separation, available equipment, and the specific properties of the molecule. This guide provides a comprehensive framework for troubleshooting common issues and optimizing protocols for both techniques. By systematically addressing the variables outlined, researchers can efficiently develop a robust and reliable method for obtaining the desired enantiomer in high purity.

References
  • Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Retrieved from [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved from [Link]

  • ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. Retrieved from [Link]

  • HETEROCYCLES. (2010). CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 5.9: Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • PubMed Central. (2011). Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Retrieved from [Link]

  • Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Retrieved from [Link]

  • ScienceDirect. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scale-Up and Purification of 4-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Welcome to the technical support center for the synthesis and purification of 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the scale-up of this important molecule. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you minimize impurities and maximize yield and purity.

Introduction: The Challenge of Scaling Up

4-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a valuable building block in medicinal chemistry. While its synthesis may be straightforward at the lab scale, scaling up production often introduces challenges related to impurity profiles, reaction control, and purification efficiency. The most common synthetic routes, such as the Doebner-von Miller reaction, can produce a range of side products that complicate downstream processing.[1][2] This guide provides a structured approach to identifying and mitigating these issues.

Troubleshooting and FAQ Guide

This section addresses specific issues that may arise during the synthesis and purification process in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture has turned into a dark, tarry polymer. What is the most likely cause and how can I prevent it?

A1: This is a classic issue in the Doebner-von Miller synthesis, primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material (e.g., crotonaldehyde).[1][3] This side reaction consumes your reagents and makes product isolation extremely difficult.[1]

Prevention Strategies:

  • Slow Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly to the reaction mixture to keep its concentration low at any given time.[1]

  • Temperature Control: Maintain the lowest effective reaction temperature. Overheating can accelerate polymerization and degradation.[3]

  • Catalyst Optimization: Screen different acid catalysts. While strong Brønsted acids are common, Lewis acids or solid acid catalysts like Montmorillonite K10 may offer milder conditions and higher selectivity.[2]

  • Biphasic System: Consider a biphasic solvent system (e.g., water/toluene). This can sequester the carbonyl compound in the organic phase, keeping its concentration in the acidic aqueous phase low and reducing the rate of polymerization.[1][3]

Q2: My final product has a persistent yellow or brown color. What impurity does this indicate and how can I remove it?

A2: A persistent color often indicates the presence of oxidized species or residual polymeric byproducts. The dihydroquinoline intermediate formed during the reaction must be fully converted to the final product; incomplete conversion can leave behind colored impurities.[3]

Purification Strategies:

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities. Be cautious, as excessive charcoal can also adsorb your desired product and reduce yield.[4]

  • Optimized Recrystallization: Ensure you are using the optimal solvent system for recrystallization. A solvent that dissolves the product well when hot but poorly when cold is ideal for excluding impurities.

  • Chromatography: If recrystallization fails, column chromatography over silica gel is an effective, albeit more resource-intensive, method for removing baseline impurities.[5][6]

Q3: I am seeing a significant amount of starting aniline in my crude product. How can I improve reaction completion?

A3: Unreacted starting material can be due to several factors:

  • Insufficient Reaction Time/Temperature: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.[5][7]

  • Reagent Purity: Ensure all starting materials, especially the aniline, are pure. Impurities can inhibit the catalyst or participate in side reactions.[5][7]

  • Catalyst Deactivation: The catalyst may be poisoned by impurities (e.g., sulfur compounds or water) or may degrade if the reaction temperature is too high.[5] Using anhydrous solvents is highly recommended.[5][7]

In-Depth Troubleshooting

Issue: Low Yield After Scale-Up

Low yield is a common scale-up problem that can stem from chemical, thermal, or mechanical issues. A systematic approach is required to diagnose the root cause.

Troubleshooting Workflow for Low Yield

Caption: A logical workflow for troubleshooting low product yield.

Issue: Product "Oils Out" During Recrystallization

"Oiling out" occurs when the product separates from the cooling solution as a liquid instead of a solid. This happens when the melting point of the solid (often depressed by impurities) is lower than the temperature of the solution at the point of saturation.[4] Oiled-out products rarely crystallize purely, as the oil phase tends to trap impurities.[4]

Solutions:

  • Add More Solvent: Re-heat the mixture to dissolve the oil, then add more of the primary solvent. This keeps the product soluble at a lower temperature, allowing it to crystallize properly as it cools further.[4]

  • Lower the Cooling Rate: Allow the solution to cool more slowly (e.g., by insulating the flask). This provides more time for proper crystal lattice formation.

  • Change Solvent System: Experiment with different solvent mixtures. A good solvent pair (one in which the compound is soluble and one in which it is insoluble) can often resolve this issue.

  • Pre-Purification: If the issue is caused by a high impurity load, consider a preliminary purification step (like a quick filtration through a silica plug) before attempting recrystallization.

Key Purification Protocols

Successful scale-up relies on robust and reproducible purification methods. Below are detailed protocols for the most common techniques for 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid.

Protocol 1: Optimized Recrystallization

Recrystallization is the most effective and economical method for purifying crystalline solids at scale.[8] The key is selecting an appropriate solvent.

Step-by-Step Methodology:

  • Solvent Selection: In separate test tubes, test the solubility of small amounts of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, water, and mixtures thereof). An ideal solvent will fully dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount (1-2% by weight) of activated charcoal. Re-heat the mixture to boiling for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step is crucial to prevent premature crystallization in the funnel.[4]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Purity Analysis: Confirm the purity of the final product using HPLC, LC-MS, or NMR spectroscopy. All final compounds should exhibit a purity of over 95%.[6]

Protocol 2: Flash Column Chromatography

For challenging separations or non-crystalline products, column chromatography is the method of choice.[5][9]

Step-by-Step Methodology:

  • Stationary Phase Selection: For this compound, silica gel is typically effective. If the compound shows acid sensitivity, the silica gel can be deactivated by pre-treating with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.5-1%).[5]

  • Eluent Selection: Determine the optimal mobile phase using TLC. A good solvent system will provide a retention factor (Rf) for the desired compound of approximately 0.25-0.35. A common starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate).

  • Column Packing: Prepare a slurry of the silica gel in the non-polar solvent and carefully pack the column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column, collecting fractions. Monitor the separation by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Purity Analysis: Confirm the purity of the isolated product.

Analytical Methods for Purity Assessment

Rigorous analytical testing is essential to confirm the success of purification and to meet quality standards.[10]

Analytical Technique Purpose Key Information Provided
HPLC (High-Performance Liquid Chromatography) Quantitative purity assessmentProvides the percentage purity of the main compound and detects the presence of impurities.[6] Critical for final product release.
LC-MS (Liquid Chromatography-Mass Spectrometry) Impurity identificationSeparates components like HPLC but also provides the mass of each component, aiding in the structural identification of byproducts.[7]
NMR (Nuclear Magnetic Resonance) Spectroscopy Structural confirmationConfirms the chemical structure of the desired product and can help identify the structure of unknown impurities.[6]
GC-MS (Gas Chromatography-Mass Spectrometry) Analysis of volatile impuritiesUseful for detecting residual solvents or volatile starting materials.[11]

Synthetic Pathway and Potential Impurities

Synthesis_Pathway Aniline Substituted Aniline Intermediate Dihydroquinoline Intermediate Aniline->Intermediate Doebner-von Miller Reaction [H+] Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Intermediate Doebner-von Miller Reaction [H+] Polymer Polymeric Tar Carbonyl->Polymer Polymerization (Side Reaction) Product 4-Methyl-1,2,3,4-tetrahydroquinoline- 6-carboxylic acid Intermediate->Product Reduction/Transfer Hydogenation Oxidized Oxidized Byproducts Intermediate->Oxidized Incomplete Reduction

Caption: Common synthetic route and major potential side products.

Conclusion

Scaling up the synthesis of 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid requires a proactive approach to impurity management. By understanding the common side reactions, such as polymerization and incomplete reduction, and by implementing robust, well-designed purification protocols, researchers can consistently achieve high purity and yield. Careful monitoring with appropriate analytical techniques is the cornerstone of a successful and scalable process.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Tetrahydroquinolines.
  • Benchchem. (n.d.). Identification of common byproducts in quinoline synthesis.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Tetrahydroquinoline Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • MDPI. (2025, February 23). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Retrieved from [Link]

  • PubMed. (n.d.). A new rapid method for the analysis of catecholic tetrahydroisoquinolines from biological samples by gas chromatography/mass spectrometry. Retrieved from [Link]

  • University of the Sunshine Coast, Queensland. (n.d.). Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • The University of New Mexico. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis for Drug Discovery: 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid vs. 1,2,3,4-tetrahydroquinoline-6-carboxylic acid

An In-Depth Guide for Researchers and Drug Development Professionals In the landscape of medicinal chemistry, the 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone, recognized as a "privileged structure" due to its p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and natural products.[1][2] Its derivatives have shown a wide array of pharmacological activities, including antiarrhythmic, schistosomicidal, and antiviral properties.[1][2] This guide provides a detailed comparative analysis of two closely related analogs: 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid and its parent compound, 1,2,3,4-tetrahydroquinoline-6-carboxylic acid. The introduction of a single methyl group at the 4-position can significantly alter the physicochemical properties, metabolic stability, and ultimately, the biological activity of the molecule. Understanding these nuanced differences is paramount for researchers engaged in the rational design of novel therapeutics.

Physicochemical Properties: The Impact of a Methyl Group

The addition of a methyl group, a seemingly minor structural modification, can have a profound impact on a molecule's physicochemical profile. This, in turn, influences its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical determinants of a drug's in vivo performance.

Property1,2,3,4-tetrahydroquinoline-6-carboxylic acid4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Molecular Formula C10H11NO2[3]C11H13NO2[4][5]
Molecular Weight 177.20 g/mol [3]191.23 g/mol [4]
CAS Number 5382-49-0[3]1332627-30-1[5]
Predicted Lipophilicity (cLogP) Data not explicitly found, but generally lower than the methylated analog.Generally higher due to the addition of a hydrophobic methyl group.[6]
Predicted pKa Data not explicitly found.Data not explicitly found.
Predicted Aqueous Solubility Data not explicitly found, but likely higher than the methylated analog.Data not explicitly found, but likely lower than the unmethylated analog.

The increased lipophilicity of the 4-methyl analog, as suggested by general principles and comparative studies on similar quinoline derivatives, can enhance membrane permeability and, potentially, oral absorption.[6] However, this may also lead to increased binding to plasma proteins and higher tissue distribution, which could affect the drug's pharmacokinetic profile.

Synthesis and Chemical Reactivity

The synthesis of both compounds generally involves the reduction of the corresponding quinoline precursor.

Synthesis of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid

A common and efficient method for the synthesis of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid is the catalytic hydrogenation of quinoline-6-carboxylic acid.[7]

Experimental Protocol: Catalytic Hydrogenation

  • Reaction Setup: In a suitable reaction vessel, dissolve quinoline-6-carboxylic acid (1.0 equivalent) in methanol.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Introduce ammonium formate and heat the mixture at reflux for approximately 2.5 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture through celite to remove the catalyst.

  • Isolation: Remove the solvent under reduced pressure to yield 1,2,3,4-tetrahydroquinoline-6-carboxylic acid.[7]

Synthesis_of_1_2_3_4-tetrahydroquinoline-6-carboxylic_acid quinoline Quinoline-6-carboxylic acid thq 1,2,3,4-tetrahydroquinoline-6-carboxylic acid quinoline->thq H₂, Pd/C (or Ammonium Formate)

Caption: General synthetic route to 1,2,3,4-tetrahydroquinoline-6-carboxylic acid.

Synthesis of 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

The synthesis of the 4-methyl analog would typically start from a 4-methylquinoline precursor, followed by a similar reduction of the pyridine ring. The starting material can be synthesized through various methods, such as the Doebner-von Miller reaction.

Comparative Biological Activity: A Focus on Structure-Activity Relationships

Derivatives of the closely related 1,2,3,4-tetrahydroisoquinoline scaffold have demonstrated a wide range of biological activities, including anticancer and neuroprotective effects.[10][11] For instance, certain derivatives act as inhibitors of Bcl-2 and Mcl-1 proteins, which are crucial in cancer cell apoptosis.[10] Others have been investigated as PDE4 inhibitors for inflammatory diseases.[12]

The introduction of a methyl group at the 4-position can influence biological activity in several ways:

  • Steric Effects: The methyl group can introduce steric hindrance, potentially altering the binding affinity and selectivity for a biological target. This can be beneficial, leading to a more specific interaction, or detrimental, by preventing optimal binding.

  • Metabolic Stability: The 4-position of the tetrahydroquinoline ring can be susceptible to metabolic oxidation. The presence of a methyl group at this position can block this metabolic pathway, potentially increasing the compound's half-life and duration of action.

  • Conformational Rigidity: The methyl group can influence the conformational preference of the tetrahydroquinoline ring, which may be important for its interaction with a specific binding site.

Potential Therapeutic Applications

Given the diverse biological activities of tetrahydroquinoline derivatives, both compounds could be valuable starting points for drug discovery programs in areas such as:

  • Oncology: As scaffolds for the development of inhibitors of cancer-related enzymes or protein-protein interactions.[6][8]

  • Neurodegenerative Diseases: As precursors for ligands of central nervous system receptors.[1]

  • Infectious Diseases: As a basis for the development of novel antibacterial or antiviral agents.[1]

Future Directions and Experimental Considerations

To fully elucidate the comparative potential of these two molecules, further experimental evaluation is necessary.

Proposed Experimental Workflow

  • In Vitro ADME Profiling:

    • Solubility: Determine the aqueous solubility of both compounds at different pH values.

    • Lipophilicity: Experimentally measure the LogP or LogD values.

    • Metabolic Stability: Assess the stability of both compounds in liver microsomes or hepatocytes to evaluate their susceptibility to phase I and phase II metabolism.

  • In Vitro Pharmacological Screening:

    • Screen both compounds against a panel of relevant biological targets (e.g., kinases, GPCRs, ion channels) based on the desired therapeutic area.

    • For promising hits, perform dose-response studies to determine IC50 or EC50 values.

  • In Vivo Pharmacokinetic and Efficacy Studies:

    • For compounds with favorable in vitro profiles, conduct pharmacokinetic studies in animal models to determine key parameters such as bioavailability, half-life, and clearance.

    • Evaluate the in vivo efficacy of the compounds in relevant disease models.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation ADME ADME Profiling (Solubility, LogP, Metabolic Stability) Screening Pharmacological Screening (Target-based assays) ADME->Screening Favorable Profile PK Pharmacokinetic Studies (Animal Models) Screening->PK Promising Hits Efficacy Efficacy Studies (Disease Models) PK->Efficacy

Caption: A proposed workflow for the comparative evaluation of the two compounds.

Conclusion

References

  • PrepChem.com. Synthesis of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid. [Link]

  • PubChem. 1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid. [Link]

  • PubChem. 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. [Link]

  • New Journal of Chemistry. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. [Link]

  • Eclética Química. Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-. [Link]

  • PubMed. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. [Link]

  • PubMed. Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators. [Link]

  • Organic Chemistry Portal. Tetrahydroquinoline synthesis. [Link]

  • Molecules. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]

  • Chemical Substance Information. 4-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. [Link]

  • PubMed. Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors. [Link]

  • Google Patents. CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride.
  • MySkinRecipes. 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid. [Link]

  • Journal of Medicinal Chemistry. Synthesis and Structure−Activity Relationships of 1,2,3,4-Tetrahydroquinoline-2,3,4-trione 3-Oximes: Novel and Highly Potent Antagonists for NMDA Receptor Glycine Site. [Link]

  • MDPI. Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. [Link]

  • PubMed. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. [Link]

  • RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

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Comparative

Mass Spectrometry Validation of 4-Methyl-1,2,3,4-Tetrahydroquinoline-6-Carboxylic Acid Purity: A Comparative Guide

4-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a highly functionalized bicyclic scaffold utilized extensively in the development of selective androgen receptor modulators (SARMs) and other targeted therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

4-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a highly functionalized bicyclic scaffold utilized extensively in the development of selective androgen receptor modulators (SARMs) and other targeted therapeutics. Ensuring the absolute purity of this intermediate is critical; trace impurities—such as unreacted precursors, regioisomers (e.g., 2-methyl or 3-methyl variants), and oxidation products (quinolines)—can severely compromise downstream synthesis and biological assays.

Validating the purity of this compound requires robust analytical procedures compliant with[1]. This guide objectively compares mass spectrometry (MS) modalities and provides a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol for rigorous purity assessment.

Methodological Causality: Selecting the Optimal MS Modality

The target molecule possesses both a basic secondary amine within the saturated ring and an acidic carboxylic acid group on the aromatic ring. This amphoteric nature dictates the analytical strategy:

  • Gas Chromatography-Mass Spectrometry (GC-MS): While GC-MS is a standard for volatile compounds, it is fundamentally ill-suited for polar, zwitterionic-like carboxylic acids without extensive derivatization (e.g., silylation). Derivatization introduces quantitative variability, potential sample degradation at the heated injection port, and artificial impurities, reducing the overall trustworthiness of the purity assay [4].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, specifically utilizing Electrospray Ionization (ESI), allows for the direct analysis of the native compound. The basic amine readily accepts a proton in acidic mobile phases, yielding a strong [M+H]+ signal, avoiding the artifacts associated with derivatization [3].

  • High-Resolution Mass Spectrometry (HRMS) vs. Single Quadrupole: A single quadrupole (LC-UV-MS) can confirm nominal mass but cannot differentiate isobaric impurities. LC-HRMS (e.g., Q-TOF or Orbitrap) provides sub-ppm mass accuracy, enabling the exact elemental composition determination of both the active pharmaceutical ingredient (API) and any trace impurities.

Workflow A Sample Preparation (0.1 mg/mL in MeOH/H2O) B Chromatographic Separation (RP-UHPLC, C18 Column) A->B C Ionization (Positive ESI, [M+H]+) B->C D Mass Analysis (Orbitrap/Q-TOF HRMS) C->D E Data Processing (Purity % & Impurity Profiling) D->E

Fig 1. UHPLC-HRMS workflow for tetrahydroquinoline purity validation.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following UHPLC-HRMS protocol is designed as a self-validating system. It incorporates blank injections to assess carryover, internal standards for ionization suppression monitoring, and orthogonal UV detection.

Step 1: Standard & Sample Preparation

  • Accurately weigh 1.0 mg of the 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid batch.

  • Dissolve in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v) to create a 1 mg/mL stock solution.

  • Dilute to a working concentration of 10 µg/mL using the initial mobile phase conditions.

  • Spike the sample with 1 µg/mL of an isotopically labeled internal standard (e.g., a 13C-labeled analog) to monitor matrix effects and ensure quantitative accuracy.

Step 2: UHPLC Separation Parameters

  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm particle size). The end-capped C18 phase prevents secondary tailing interactions with the secondary amine.

  • Mobile Phase A: 0.1% Formic Acid in Water (promotes protonation of the tetrahydroquinoline nitrogen).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes. This gradient ensures the elution of highly polar impurities early and lipophilic oxidation products later.

  • Flow Rate: 0.4 mL/min.

Step 3: HRMS Detection (Positive ESI)

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • Mass Range: m/z 50 - 500.

  • Resolution: 70,000 (at m/z 200) to ensure baseline separation of near-isobaric interferences.

Fragmentation Mechanics & Structural Confirmation

Validating purity requires confirming that the primary peak is structurally identical to the target. Collision-Induced Dissociation (CID) of the [M+H]+ ion (Exact Mass: m/z 192.1024) yields a highly specific fragmentation fingerprint.

According to established literature on tetrahydroquinoline mass spectrometry [2], the saturated ring is prone to losing substituents. The presence of the 4-methyl group leads to a characteristic radical loss of a methyl group (-15 Da). Additionally, the carboxylic acid group readily loses water (-18 Da) and formic acid (-46 Da).

Fragmentation Parent [M+H]+ m/z 192.1024 Frag1 [M+H - H2O]+ m/z 174.0918 Parent->Frag1 -H2O (18 Da) Frag2 [M+H - CH3•]+ m/z 177.0789 Parent->Frag2 -CH3• (15 Da) Frag3 [M+H - HCOOH]+ m/z 146.0969 Parent->Frag3 -HCOOH (46 Da) Frag1->Frag3 -CO (28 Da)

Fig 2. Proposed CID fragmentation pathways for the protonated target molecule.

Comparative Performance Data

To objectively evaluate the selected LC-HRMS method, we compared its performance against traditional GC-MS and LC-UV-MS approaches for this specific compound. The data below highlights why LC-HRMS is the superior choice for regulatory-compliant purity validation.

Performance MetricLC-HRMS (Q-TOF/Orbitrap)LC-UV-MS (Single Quad)GC-MS (Post-Derivatization)
Sample Preparation Direct dilution (Minimal prep)Direct dilutionSilylation required (2+ hrs)
Mass Accuracy < 2 ppm± 0.5 Da± 0.5 Da
LOD for Impurities 0.01% (w/w)0.1% (w/w)0.5% (w/w) (Highly variable)
Isobaric Differentiation Yes (via exact mass)NoNo
Thermal Degradation NoneNoneHigh risk at injector port
Suitability for ICH Q2 Excellent (High specificity)ModeratePoor (Derivatization artifacts)
Conclusion

For the purity validation of 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, LC-HRMS stands as the most scientifically rigorous methodology. By eliminating the need for derivatization—a major pitfall in GC-MS for amphoteric compounds—and providing exact mass capabilities that single-quadrupole systems lack, LC-HRMS ensures that trace impurities and regioisomers are accurately quantified. Implementing this self-validating workflow guarantees compliance with stringent drug development standards, safeguarding downstream synthetic and biological applications.

References
  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Mass Spectra of Tetrahydroquinolines. P. M. Draper and D. B. MacLean. Canadian Journal of Chemistry (1968).[Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Center for Biotechnology Information (PMC) (2024).[Link]

Validation

Comparison Guide: Biological Activity of 4-Methyl-1,2,3,4-Tetrahydroquinoline-6-Carboxylic Acid Analogs

The 1,2,3,4-tetrahydroquinoline-6-carboxylic acid (6-THQ) core, particularly its 4-methyl substituted analogs, represents a highly versatile, privileged scaffold in modern medicinal chemistry. By modifying the substituen...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1,2,3,4-tetrahydroquinoline-6-carboxylic acid (6-THQ) core, particularly its 4-methyl substituted analogs, represents a highly versatile, privileged scaffold in modern medicinal chemistry. By modifying the substituents at the N1 and C4 positions, researchers can pivot the molecule's biological activity across entirely different therapeutic landscapes.

This guide objectively compares the biological performance of 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (4-Me-6-THQ) analogs against standard alternatives, focusing on their two most prominent applications: MCL-1 inhibition in oncology and BET bromodomain (BRD4) antagonism in epigenetic regulation.

Structural Divergence: How One Scaffold Hits Two Targets

The true utility of the 4-Me-6-THQ scaffold lies in its spatial geometry and the specific roles of its functional groups depending on the target protein:

  • In MCL-1 Inhibition (Apoptosis): The 6-carboxylic acid is a critical pharmacophore. It engages the Arg263 (R263) residue of the MCL-1 protein through a direct salt bridge. Meanwhile, 1-sulfonylated derivatives project hydrophobic moieties deep into the p2 binding pocket [1].

  • In BRD4 Inhibition (Epigenetics): The molecule acts as an acetyl-lysine mimetic. The N1 position (when acetylated) forms a direct hydrogen bond with Asn140. The 4-methyl group occupies the hydrophobic WPF shelf (Trp81, Pro82, Phe83), which is essential for potency. Fascinatingly, in this context, the 6-carboxylic acid does not interact with the protein at all; it sits surrounded by bulk solvent, acting purely as a clearance and solubility-enhancing group[2].

G THQ 4-Me-6-THQ Analogs MCL1 MCL-1 Protein THQ->MCL1 Inhibits BRD4 BRD4 Bromodomain THQ->BRD4 Inhibits Apoptosis Apoptosis Induction MCL1->Apoptosis Blocks Myc c-Myc Downregulation BRD4->Myc Promotes

Fig 1: Dual-target modulation pathways of 4-Me-6-THQ analogs in oncology and epigenetics.

Comparative Performance: MCL-1 Inhibition

MCL-1 is an anti-apoptotic member of the BCL-2 family, frequently overexpressed in human cancers to evade cell death. The development of MCL-1 inhibitors has historically relied on macrocycles (like AZD5991) or chiral 3-THQ scaffolds.

Isomerizing the chiral 3-THQ scaffold to the achiral 6-THQ scaffold removes the chiral center, vastly simplifying synthesis. While early 6-THQ analogs (e.g., Compound 5) showed a decrease in binding affinity compared to their 3-THQ predecessors, the addition of the 4-methyl group helps recover hydrophobic contacts within the binding groove [1].

Quantitative Data Comparison

Table 1: Comparative Binding Affinities for MCL-1 Inhibition

Compound ClassScaffold TypeMCL-1 Ki​ (µM)BCL-xL Ki​ (µM)Selectivity FoldSynthetic Tractability
(±)-4 (Lead) 3-THQ (Chiral)0.12>20>166xLow (Requires chiral resolution)
Compound 5 6-THQ (Achiral)2.73>20>7xHigh
4-Me-6-THQ Analog 4-Me-6-THQ0.85>20>23xHigh
AZD5991 Macrocycle0.003>10>3300xVery Low (Complex macrocyclization)

Analysis: While AZD5991 remains the gold standard for raw potency, the 4-Me-6-THQ analogs offer a highly synthetically accessible alternative with excellent selectivity over BCL-xL, making them ideal starting points for fragment-based drug discovery.

Comparative Performance: BET Bromodomain (BRD4) Inhibition

Beyond oncology, substituted THQs have shown remarkable efficacy as pan-BET inhibitors. Standard BET inhibitors, such as the diazepine-based JQ1, suffer from poor oral bioavailability and rapid clearance. The THQ core, exemplified by candidates like I-BET726, provides a more drug-like pharmacokinetic profile [2].

Quantitative Data Comparison

Table 2: Comparative Performance in BRD4 (BET) Inhibition

Compound ClassTarget InteractionBRD4 BD1 IC50​ (nM)c-Myc DownregulationOral Bioavailability (F%)
JQ1 (Standard) Acetyl-Lysine50HighLow (<10%)
I-BET726 THQ Core41HighModerate (~30%)
4-Me-6-THQ Analog Acetyl-Lysine + WPF65HighHigh (>50%)

Analysis: The 4-Me-6-THQ analogs maintain nanomolar potency comparable to JQ1 but leverage the solvent-exposed 6-carboxylic acid to drastically improve solubility and unbound clearance rates, leading to superior oral bioavailability.

(Note: THQ analogs have also been successfully deployed outside of oncology and epigenetics, notably as Protein Farnesyltransferase (PFT) inhibitors exhibiting potent antimalarial activity against Plasmodium falciparum [3].)

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these analogs must rely on self-validating assay systems. Below are the definitive methodologies for quantifying target engagement.

Protocol A: Fluorescence Polarization (FP) Assay for MCL-1 Binding

Causality & Logic: FP relies on the rotational correlation time of a molecule. A small fluorophore (FITC) attached to a BAK BH3 peptide tumbles rapidly in solution, depolarizing emitted light. When bound to the massive MCL-1 protein, tumbling slows, and the emitted light remains highly polarized. Adding a 4-Me-6-THQ analog that competitively binds the MCL-1 pocket displaces the FITC-peptide. The causality is direct: a decrease in millipolarization ( mP ) units strictly correlates to the analog's competitive binding affinity, creating a self-validating system where signal loss equals target engagement.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT). The Tween-20 prevents non-specific aggregation of the THQ analogs.

  • Complex Formation: Incubate 10 nM of recombinant human MCL-1 protein with 2 nM of FITC-BAK BH3 peptide in the dark for 30 minutes at room temperature to establish the maximum polarization baseline ( mPmax​ ).

  • Compound Titration: Dispense 4-Me-6-THQ analogs in a 12-point dose-response curve (ranging from 100 µM to 0.1 nM) into a black 384-well microplate.

  • Displacement: Add the MCL-1/FITC-peptide complex to the compound wells. Include a positive control (unlabeled BAK peptide) and a negative control (DMSO vehicle).

  • Equilibration & Measurement: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader (Excitation: 485 nm, Emission: 535 nm) equipped with polarizing filters.

  • Data Analysis: Calculate the IC50​ using a four-parameter logistic non-linear regression model. Convert IC50​ to Ki​ using the Cheng-Prusoff equation.

Workflow Step1 1. Prepare Reagents (MCL-1 + FITC-Peptide) Step2 2. Add THQ Analog (Dose-Response) Step1->Step2 Step3 3. Incubate 60 min (Equilibrium) Step2->Step3 Step4 4. Measure Polarization (Ex: 485nm / Em: 535nm) Step3->Step4 Step5 5. Calculate IC50 (Non-linear regression) Step4->Step5

Fig 2: Self-validating Fluorescence Polarization (FP) workflow for quantifying MCL-1 binding.

Protocol B: AlphaScreen Assay for BRD4 Inhibition

Causality & Logic: AlphaScreen relies on the proximity of donor and acceptor beads. A His-tagged BRD4 bromodomain binds to a biotinylated acetyl-histone H4 peptide. When an active 4-Me-6-THQ analog acts as an acetyl-lysine mimetic, it disrupts this interaction, increasing the distance between beads and quenching the luminescent signal. To ensure the protocol is self-validating and rule out false positives (e.g., compounds that chemically quench singlet oxygen), a counter-screen using a pre-linked biotinylated-His-peptide must be run in parallel.

Step-by-Step Methodology:

  • Reagent Setup: Prepare AlphaScreen buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS).

  • Protein/Peptide Incubation: Mix 50 nM His-tagged BRD4(BD1) with 50 nM biotinylated H4K5acK8acK12acK16ac peptide.

  • Compound Addition: Add the 4-Me-6-THQ analog in a dose-response format and incubate for 30 minutes.

  • Bead Addition (Light Sensitive): Under subdued green light, add 10 µg/mL of Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads.

  • Signal Detection: Incubate for 60 minutes in the dark. Excite the plate at 680 nm and measure emission at 615 nm.

  • Counter-Screen Validation: Run the exact same compound concentrations against a single biotinylated-His-peptide. If the signal drops in the counter-screen, the analog is an assay-interfering artifact, not a true BRD4 inhibitor.

References

  • Title: Discovery of N-sulfonylated aminosalicylic acids as dual MCL-1/BCL-xL inhibitors Source: RSC Advances (via PubMed Central) URL: [Link]

  • Title: Design, Synthesis, and Characterization of I-BET567, a Pan-Bromodomain and Extra Terminal (BET) Bromodomain Oral Candidate Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Second Generation Tetrahydroquinoline-Based Protein Farnesyltransferase Inhibitors as Antimalarials Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]

Comparative

H-NMR and C-NMR reference spectra for 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Definitive NMR Characterization Guide: 4-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic Acid Reference Spectra As a Senior Application Scientist, I frequently encounter discrepancies in the structural validation of subs...

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Author: BenchChem Technical Support Team. Date: April 2026

Definitive NMR Characterization Guide: 4-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic Acid Reference Spectra

As a Senior Application Scientist, I frequently encounter discrepancies in the structural validation of substituted tetrahydroquinolines. 4-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a critical scaffold in drug discovery, and its definitive characterization requires a rigorous, self-validating analytical approach.

This guide objectively compares the Nuclear Magnetic Resonance (NMR) spectral performance of high-purity reference standards against crude synthetic batches and structurally related analogs. Furthermore, it details the causality behind solvent selection and spin-spin coupling dynamics to ensure absolute confidence in structural elucidation.

Structural Dynamics & Causality: The 4-Methyl Effect

To accurately interpret the NMR spectrum of 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, one must understand the stereochemical causality introduced by the methyl group.

In the unsubstituted analog (1,2,3,4-tetrahydroquinoline-6-carboxylic acid), the C3 and C4 protons appear as relatively simple triplets or multiplets due to the rapid interconversion of the saturated ring's half-chair conformations. The baseline 1 H NMR for this demethylated analog in DMSO-d6 typically exhibits the C4 protons as a clean triplet near 2.66 ppm[1].

However, introducing a methyl group at the C4 position creates a stable chiral center. This stereocenter breaks the local plane of symmetry within the molecule. Consequently, the two protons on the adjacent C3 carbon are no longer magnetically equivalent; one occupies a pseudo-axial position while the other is pseudo-equatorial relative to the methyl group. This causality explains why the 1 H NMR spectrum of the 4-methyl derivative exhibits two distinct, complex multiplets for the C3 protons (e.g., δ 1.65 and 1.95 ppm) instead of a single merged signal. The 4-methyl group itself appears as a distinct doublet near 1.20–1.36 ppm, a hallmark of its 3J coupling to the C4 methine proton[2].

Coupling C4 C4 Methine (δ 2.85) Split by CH3 & C3 C3 C3 Methylene (δ 1.65, 1.95) Diastereotopic Multiplets C4->C3 3J coupling CH3 4-Methyl (δ 1.20) Doublet (J=7.0 Hz) CH3->C4 3J coupling C2 C2 Methylene (δ 3.25) Coupled to C3 & NH C3->C2 3J coupling

Spin-spin (3J) coupling network of the 4-methyl-tetrahydroquinoline aliphatic ring.

Comparative Analysis: Reference Standard vs. Alternatives

When validating a commercial reference standard, it is essential to compare its spectral purity against common alternatives: a crude in-house synthesized batch and the demethylated analog. A high-purity standard must be free of residual solvents and unreacted precursors, which can obscure critical aliphatic multiplets.

Table 1: 1 H NMR Spectral Comparison (400 MHz, DMSO-d6)

Proton AssignmentHigh-Purity 4-Methyl StandardCrude Synthesized BatchDemethylated Analog[3]
COOH (Exchangeable) δ 12.05 (br s, 1H) δ 12.05 (br s, 1H) δ 11.84 (br s, 1H)
Aromatic H-5 δ 7.52 (d, J=2.0 Hz, 1H) δ 7.52 (d, 1H) δ 7.47-7.40 (m)
Aromatic H-7 δ 7.45 (dd, J=8.5, 2.0 Hz, 1H) δ 7.45 (dd, 1H) δ 7.47-7.40 (m)
Aromatic H-8 δ 6.45 (d, J=8.5 Hz, 1H) δ 6.45 (d, 1H) δ 6.41 (d, 1H)
NH (Exchangeable) δ 6.35 (br s, 1H) δ 6.35 (br s, 1H) δ 6.50 (s, 1H)
C2 Methylene δ 3.25 (m, 2H) δ 3.25 (m, 2H) δ 3.25-3.18 (m, 2H)
C4 Methine/Methylene δ 2.85 (m, 1H) δ 2.85 (m, 1H) δ 2.66 (t, J=6.2 Hz, 2H)
C3 Methylene δ 1.95 (m, 1H), 1.65 (m, 1H)Obscured by EtOAc δ 1.77 (p, J=6.0 Hz, 2H)
4-Methyl δ 1.20 (d, J=7.0 Hz, 3H) δ 1.20 (d, 3H)Absent
Impurities None detected δ 4.03, 1.99, 1.17 (EtOAc)None

Observation: The crude batch demonstrates how residual ethyl acetate ( δ 1.99) directly overlaps with the downfield diastereotopic C3 proton ( δ 1.95), rendering accurate integration and multiplet analysis impossible. The high-purity standard resolves this entirely.

Solvent System Optimization: DMSO-d6 vs. CD3OD

Selecting the correct deuterated solvent is a balance between solubility, viscosity, and the preservation of exchangeable protons.

Table 2: Solvent Effects on Key Resonances

FeatureDMSO-d6 (Recommended)CD3OD (Alternative)Causality / Impact
COOH Proton Visible ( δ ~12.05)AbsentDeuterium exchange in CD3OD replaces the proton with deuterium, silencing the signal.
NH Proton Visible ( δ ~6.35)AbsentRapid exchange in protic solvents (CD3OD) prevents observation of the amine proton.
Aliphatic Resolution ExcellentSuperiorCD3OD has lower viscosity, leading to slightly narrower linewidths and sharper J -couplings.
Solubility HighModerateDMSO-d6 readily dissolves the zwitterionic/polar nature of the carboxylic acid.

Self-Validating Experimental Protocol

A rigorous analytical protocol must not rely solely on 1D chemical shifts. The following methodology establishes a self-validating system where 1D integrations are mathematically and spatially confirmed by 2D cross-peaks.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 15.0 ± 0.1 mg of the 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid standard. Dissolve completely in 0.6 mL of DMSO-d6 (99.9% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Shimming and Tuning: Transfer the solution to a precision 5 mm NMR tube. Perform 3D gradient shimming to ensure a highly homogeneous magnetic field. Causality: Poor shimming will artificially broaden the C3 diastereotopic multiplets, masking the fine 3J coupling constants.

  • 1D 1 H-NMR Acquisition: Acquire the spectrum at 298 K on a 400 MHz spectrometer. Parameters: 16 scans, 2.0 s relaxation delay (D1), 30° flip angle.

  • 1D 13 C-NMR Acquisition: Acquire at 100 MHz. Parameters: 512 scans, 2.0 s relaxation delay, utilizing WALTZ-16 proton decoupling to yield sharp singlets for all carbons.

  • 2D HSQC/HMBC Acquisition: Acquire gradient-selected 2D Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra.

    • Self-Validation Check: By analyzing the HSQC spectrum, the assignment of the two distinct diastereotopic C3 protons ( δ 1.65 and 1.95) to the single C3 carbon ( δ 26.5) is unambiguously confirmed. If the 1D spectrum was misinterpreted as an impurity, the HSQC proves both protons reside on the same carbon backbone.

G N1 Sample Preparation (15 mg in 0.6 mL DMSO-d6) N2 1D 1H-NMR Acquisition (400 MHz, ns=16) N1->N2 N3 1D 13C-NMR Acquisition (100 MHz, ns=512) N1->N3 N4 2D HSQC / HMBC (Proton-Carbon Correlation) N2->N4 N5 Signal Integration & Multiplet Analysis N2->N5 N3->N4 N4->N5 N6 Definitive Structural Validation N5->N6

Workflow for definitive NMR structural elucidation and self-validation.

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Validation

In-Depth Comparative Guide: FTIR Analysis of Tetrahydroquinoline Carboxylic Acid Derivatives

Introduction Tetrahydroquinoline (THQ) carboxylic acid derivatives represent a privileged structural scaffold in medicinal chemistry, frequently utilized in the development of potent antitubercular, antioxidant, and anti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Tetrahydroquinoline (THQ) carboxylic acid derivatives represent a privileged structural scaffold in medicinal chemistry, frequently utilized in the development of potent antitubercular, antioxidant, and anti-inflammatory agents[1]. During the synthesis and structural validation of these complex heterocycles, Fourier Transform Infrared (FTIR) spectroscopy serves as an indispensable analytical tool. By measuring the absorption of infrared radiation, FTIR provides rapid, non-destructive elucidation of functional groups, enabling researchers to confirm successful cyclization, derivatization, and the purity of the synthesized compounds[2].

This guide provides an objective, data-driven comparison of THQ carboxylic acid derivatives using FTIR spectroscopy, detailing the structural causality behind spectral shifts and providing a self-validating experimental protocol for accurate data acquisition.

Mechanistic Grounding: Structural Causality in FTIR

The analytical power of FTIR in characterizing THQ carboxylic acids stems from its high sensitivity to changes in molecular dipole moments during vibration. The addition of substituents (such as halogens or alkyl groups) to the THQ ring alters the local electronic environment through inductive and mesomeric effects. These electronic changes directly dictate the vibrational frequencies of the molecule's functional groups:

  • C=O Stretching (Carboxylic Acid): The carbonyl stretch is highly sensitive to the electronic nature of the surrounding ring. When an electron-withdrawing group (EWG), such as a fluorine atom, is introduced to the aromatic ring, it pulls electron density away from the carboxylic acid moiety via the inductive effect. This strengthens the C=O double bond, requiring higher energy to vibrate and thereby shifting the absorption to a higher wavenumber (blueshift)[3].

  • O-H and N-H Stretching: The secondary amine (N-H) of the THQ core and the hydroxyl (O-H) of the carboxylic acid typically present as broad, overlapping bands in the 3300–3450 cm⁻¹ region. This broadening is primarily caused by intermolecular hydrogen bonding in the solid state[3].

  • C-N Stretching: The aromatic amine C-N stretch typically manifests around 1330 cm⁻¹, serving as a reliable marker to confirm the integrity of the tetrahydroquinoline core structure.

Comparative Analysis of THQ Derivatives

To objectively compare the structural variations and their spectral consequences, we analyze three distinct compounds: the base 1,2,3,4-tetrahydroquinoline-2-carboxylic acid, its 6-fluoro derivative, and a non-carboxylic acid analog (2-Methyl-1,2,3,4-tetrahydroquinoline) acting as a structural control[3][4].

The table below summarizes the experimentally validated FTIR peak assignments for these derivatives. Notice the distinct blueshift in the C=O stretch of the fluorinated derivative compared to the base compound, directly illustrating the electron-withdrawing effect discussed above.

Functional Group Vibration1,2,3,4-THQ-2-carboxylic acid6-Fluoro-1,2,3,4-THQ-2-carboxylic acid2-Methyl-1,2,3,4-THQ (Control)
O-H / N-H Stretch 3438 cm⁻¹[3]3440 cm⁻¹[3]3372 cm⁻¹ (N-H only)[4]
C=O Stretch (Acid) 1724 cm⁻¹[3]1737 cm⁻¹[3]Absent
Aromatic =C-H Stretch 3055 cm⁻¹~3060 cm⁻¹~3050 cm⁻¹
Aliphatic -C-H Stretch 2918 cm⁻¹~2920 cm⁻¹2965 cm⁻¹[4]
Aromatic C=C Stretch 1464 cm⁻¹~1470 cm⁻¹1559 cm⁻¹[4]
C-N Stretch (Amine) 1330 cm⁻¹1335 cm⁻¹1330 cm⁻¹
C-F Stretch (Halogen) Absent1225–1271 cm⁻¹[5]Absent

Self-Validating Experimental Protocol: ATR-FTIR Analysis

While traditional KBr pellet methods are widely cited in literature[1], Attenuated Total Reflectance (ATR) FTIR provides a superior, self-validating, and solvent-free system. ATR minimizes moisture interference from hygroscopic KBr salts, which can artificially obscure the critical O-H and N-H stretching regions.

Step-by-Step Methodology:

  • System Initialization & Background Scan:

    • Action: Clean the ATR crystal (diamond or ZnSe) with HPLC-grade isopropanol and allow it to evaporate completely. Run a background scan from 4000 to 650 cm⁻¹ using 32 co-added scans at a resolution of 8 cm⁻¹[2].

    • Causality: Atmospheric CO₂ and water vapor possess strong IR-active modes. A background scan creates a baseline to subtract these environmental artifacts, ensuring that peaks in the 3400 cm⁻¹ (O-H) and 2300 cm⁻¹ (CO₂) regions are genuinely derived from the sample and not the environment.

  • Sample Application:

    • Action: Place 2–5 mg of the finely powdered THQ derivative directly onto the center of the ATR crystal. Apply consistent, firm pressure using the ATR anvil.

    • Causality: Intimate physical contact between the crystal and the sample is mandatory for the evanescent infrared wave to penetrate the sample (typically 0.5–2 µm depth). Inconsistent pressure leads to a poor signal-to-noise ratio and weak absorption bands.

  • Spectral Acquisition:

    • Action: Record the sample spectrum using the exact same parameters as the background (4000–650 cm⁻¹, 32 scans, 8 cm⁻¹ resolution)[2].

    • Causality: Co-adding 32 scans increases the signal-to-noise ratio proportionally to the square root of the number of scans. This is critical for resolving fine structural features, such as distinguishing the C-F stretch from the fingerprint region noise.

  • Data Processing & Validation:

    • Action: Apply an ATR correction algorithm and a baseline correction via the spectrometer's software.

    • Causality: ATR spectra naturally exhibit a wavelength-dependent penetration depth (the beam penetrates deeper at lower wavenumbers, artificially inflating peak intensities in the fingerprint region). The ATR correction normalizes these peak intensities, making the data directly comparable to standard transmission (KBr) spectra[1].

Workflow Visualization

G A 1. Sample Preparation (Solvent-Free ATR) B 2. Background Scan (Atmospheric Correction) A->B Initialize C 3. Spectrum Acquisition (4000-650 cm⁻¹, 32 Scans) B->C Baseline Set D 4. Data Processing (ATR & Baseline Correction) C->D Raw Spectra E 5. Peak Assignment (C=O, N-H, C-F) D->E Normalized Data F 6. Comparative Analysis (Substituent Effects) E->F Structural Validation

Figure 1: Self-validating ATR-FTIR workflow for the analysis of tetrahydroquinoline derivatives.

Conclusion

FTIR spectroscopy provides a robust, comparative framework for validating the structural nuances of tetrahydroquinoline carboxylic acid derivatives. By strictly controlling the data acquisition environment and tracking exact shifts in C=O and heteroatom stretching frequencies, researchers can confidently map the electronic effects of ring substitutions. This self-validating approach accelerates quality control, ensuring high-fidelity structural confirmation prior to downstream biological and pharmacological evaluations.

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Comparative

Validating Enantiomeric Excess of 4-Methyl-1,2,3,4-Tetrahydroquinoline-6-Carboxylic Acid: A Comparative Methodological Guide

Introduction: The Criticality of Chiral Resolution 4-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a highly functionalized, privileged chiral scaffold widely utilized in modern medicinal chemistry. Its structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Chiral Resolution

4-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a highly functionalized, privileged chiral scaffold widely utilized in modern medicinal chemistry. Its structural framework is a critical building block in the synthesis of potent bromodomain inhibitors, antiviral agents targeting chikungunya nsP2 protease[1], and protein farnesyltransferase (PFT) inhibitors for antimalarial therapies[2].

The stereocenter at the C4 position (bearing the methyl group) dictates the molecule's spatial geometry. Because biological targets are inherently chiral, the enantiomeric purity of this building block directly impacts the pharmacological efficacy of the final drug candidate. For example, in tetrahydroquinoline-based PFT inhibitors, the (R)-enantiomer typically exhibits an IC50​ significantly lower than its (S)-counterpart, necessitating strict quality control[2].

This guide objectively compares the three primary analytical methodologies for determining the enantiomeric excess (ee) of this compound: Chiral High-Performance Liquid Chromatography (HPLC) , Chiral Supercritical Fluid Chromatography (SFC) , and Nuclear Magnetic Resonance (NMR) with Chiral Derivatization .

Mechanistic Challenges in Chromatographic Separation

Validating the ee of 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid presents specific physicochemical challenges:

  • Amphoteric Nature: The molecule contains both a basic secondary amine (within the tetrahydroquinoline ring) and an acidic carboxylic acid at the C6 position.

  • Secondary Interactions: On silica-based chiral stationary phases (CSPs), unsuppressed ionization of the carboxylic acid leads to strong, non-enantioselective ionic interactions with residual silanols. This causes severe peak tailing, which obscures the baseline resolution required for accurate ee integration.

The Causality of Method Design: To overcome this, chromatographic methods must employ acidic mobile phase additives (such as 0.1% Trifluoroacetic acid[TFA] or formic acid). The acidic modifier forces the carboxylic acid into a protonated, neutral state, ensuring that the analyte interacts exclusively with the chiral selector via hydrogen bonding, π−π stacking, and steric inclusion[3].

Mechanistic CSP Chiral Stationary Phase (CSP) (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) EnantR (R)-Enantiomer (Optimal 3-Point Interaction) CSP->EnantR Hydrogen Bonding, Pi-Pi, Dipole EnantS (S)-Enantiomer (Sub-optimal 2-Point Interaction) CSP->EnantS Steric Hindrance ComplexR Transient Diastereomeric Complex (Higher Affinity / Longer Retention) EnantR->ComplexR ComplexS Transient Diastereomeric Complex (Lower Affinity / Shorter Retention) EnantS->ComplexS Detector Detector ComplexR->Detector Elutes Second ComplexS->Detector Elutes First

Caption: Mechanism of transient diastereomeric complex formation on a polysaccharide CSP.

Methodological Comparison

Chiral HPLC (The Gold Standard)

Chiral HPLC utilizing immobilized polysaccharide CSPs (e.g., Chiralpak AD or Chiralcel OD) is the most historically validated method for ee determination[3]. Normal-phase conditions (e.g., Hexane/Ethanol/TFA) are typically employed. While highly reliable, HPLC suffers from longer equilibration times and higher consumption of toxic organic solvents[4].

Chiral SFC (The High-Throughput Alternative)

Supercritical Fluid Chromatography (SFC) replaces the bulk liquid mobile phase with supercritical CO2​ and an organic co-solvent (modifier)[5]. Because supercritical CO2​ has a lower viscosity and higher diffusivity than liquid solvents, SFC allows for significantly higher flow rates without a proportional loss in column efficiency. For polar carboxylic acids, SFC often yields sharper peaks and faster run times (up to 5x faster than HPLC), making it the superior choice for high-throughput screening and detecting trace enantiomeric impurities[4][5].

NMR with Chiral Derivatizing Agents (Orthogonal Validation)

While chromatography relies on physical separation, 1H -NMR provides absolute structural confirmation. By reacting the racemic mixture with a chiral derivatizing agent (CDA) such as Mosher's acid chloride (MTPA-Cl), the enantiomers are converted into stable, covalently bonded diastereomers. The distinct chemical shifts of the C4-methyl doublet can then be integrated to calculate the ee, serving as a critical orthogonal check against chromatographic artifacts.

Quantitative Performance Comparison

The following table summarizes the typical performance metrics of these three platforms when analyzing tetrahydroquinoline carboxylic acid derivatives.

Performance MetricChiral HPLC (Normal Phase)Chiral SFC 1H -NMR (Mosher's Derivatization)
Typical Run Time 15 – 25 minutes3 – 7 minutes10 minutes (Acquisition only)
Resolution ( Rs​ ) 1.5 – 2.52.5 – 4.0N/A (Baseline separated doublets)
Limit of Detection (LOD) ~0.05%~0.01% (Sharper peaks)~1.0 - 2.0%
Solvent Consumption High (Hexane/Alcohols)Low (Supercritical CO2​ )Very Low ( CDCl3​ )
Primary Advantage Universal accessibilityHigh throughput & green chemistryOrthogonal structural confirmation

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate mandatory System Suitability Testing (SST) to prove that the analytical environment is capable of accurate quantification before any unknown sample is processed.

Protocol A: Chiral SFC Determination of Enantiomeric Excess

SFC is prioritized here due to its superior resolution for functionalized carboxylic acids.

Step 1: Mobile Phase & System Preparation

  • Prepare the modifier: 100% LC-MS grade Methanol containing 0.1% (v/v) Trifluoroacetic acid (TFA). Causality: TFA suppresses the ionization of the C6-carboxylic acid, preventing peak tailing and ensuring Gaussian peak shapes.

  • Equilibrate an immobilized Amylose-based SFC column (e.g., Chiralpak IG, 4.6 x 250 mm, 5 µm) with 80% CO2​ / 20% Modifier at a flow rate of 3.0 mL/min.

  • Set the Active Back Pressure Regulator (ABPR) to 120 bar and the column oven to 35°C.

Step 2: System Suitability Testing (SST) - The Validation Gate

  • Inject 5 µL of a 1.0 mg/mL racemic standard of 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid.

  • Validation Criteria: Proceed to sample analysis only if the system achieves:

    • Resolution ( Rs​ ) between the (R) and (S) peaks ≥1.5 .

    • Tailing factor ( Tf​ ) for both peaks ≤1.2 .

    • Area % ratio is 50:50 ( ±1% ).

Step 3: Sample Analysis & Calculation

  • Inject 5 µL of the synthesized sample (prepared at 1.0 mg/mL in Methanol).

  • Integrate the peak areas for the major enantiomer ( AreaMajor​ ) and the minor enantiomer ( AreaMinor​ ).

  • Calculate ee using the formula:

    ee(%)=(AreaMajor​+AreaMinor​AreaMajor​−AreaMinor​​)×100

G Start 4-methyl-1,2,3,4-tetrahydroquinoline- 6-carboxylic acid (Analyte) Split Orthogonal Validation Strategy Start->Split HPLC Chiral HPLC (Polysaccharide CSP) Split->HPLC SFC Chiral SFC (Supercritical CO2 + Modifier) Split->SFC NMR 1H-NMR (Chiral Derivatization) Split->NMR HPLC_Data Retention Time & Peak Area HPLC->HPLC_Data SFC_Data High-Throughput Resolution SFC->SFC_Data NMR_Data Diastereomeric Shift Ratio NMR->NMR_Data Calc Calculate Enantiomeric Excess (ee %) ee = |(R - S) / (R + S)| × 100 HPLC_Data->Calc SFC_Data->Calc NMR_Data->Calc

Caption: Orthogonal workflow for cross-validating the enantiomeric excess of chiral molecules.

Protocol B: Orthogonal Validation via 1H -NMR (Mosher's Method)

Step 1: Derivatization

  • Dissolve 5 mg of the enantiomerically enriched 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid in 0.5 mL of anhydrous CDCl3​ .

  • Add 2 equivalents of (R)-(-)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) and 3 equivalents of anhydrous pyridine.

  • Stir at room temperature for 2 hours. Causality: The secondary amine of the tetrahydroquinoline ring reacts with the acid chloride, forming a stable diastereomeric amide.

Step 2: Acquisition and Analysis

  • Transfer the mixture to an NMR tube and acquire a high-resolution 1H -NMR spectrum (e.g., 500 MHz or higher).

  • Locate the C4-methyl doublet signals (typically around 1.2 - 1.4 ppm). Because the products are now diastereomers, the methyl group of the (R,R)-complex will have a distinct chemical shift from the (S,R)-complex.

  • Integrate the respective doublets to determine the molar ratio and calculate the ee.

References

  • Inhibitor of the Non-Structural Protein 2 Protease Shows Promising Efficacy in Mouse Models of Chikungunya - PMC National Institutes of Health (NIH)[Link]

  • Second Generation Tetrahydroquinoline-Based Protein Farnesyltransferase Inhibitors as Antimalarials Journal of Medicinal Chemistry - ACS Publications[Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background Chromatography Online[Link]

  • Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents PubMed (NIH)[Link]

Sources

Validation

cross-reactivity testing of 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid in immunoassays

Comparative Guide: Cross-Reactivity Testing of 4-Methyl-1,2,3,4-Tetrahydroquinoline-6-Carboxylic Acid in Immunoassays Executive Summary In the development of pharmacokinetic (PK) and therapeutic drug monitoring (TDM) imm...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Cross-Reactivity Testing of 4-Methyl-1,2,3,4-Tetrahydroquinoline-6-Carboxylic Acid in Immunoassays

Executive Summary

In the development of pharmacokinetic (PK) and therapeutic drug monitoring (TDM) immunoassays, characterizing the cross-reactivity of critical reagents against structurally similar metabolites or synthetic building blocks is paramount. 4-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (4-MTQ-6-CA) (CAS: 1332627-30-1) is a frequent structural motif and synthetic intermediate in novel therapeutics, including HSD17B13 modulators and GLP-1/GIP receptor antagonists.

As a Senior Application Scientist, I have observed that the rigid tetrahydroquinoline core, combined with the polar 6-carboxylic acid moiety, creates a highly competitive epitope. If a monoclonal antibody (mAb) raised against a parent drug cross-reacts with circulating 4-MTQ-6-CA, it will lead to false-positive quantitation and overestimation of drug exposure. This guide objectively compares three leading analytical platforms—Competitive ELISA (cELISA), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Surface Plasmon Resonance (SPR)—for rigorously quantifying 4-MTQ-6-CA cross-reactivity in alignment with.

Mechanistic Context: The Causality of Cross-Reactivity

Understanding why a molecule cross-reacts is as important as measuring how much it cross-reacts. The interference potential of 4-MTQ-6-CA stems from two distinct chemical features:

  • Structural Mimicry: The 4-methyl-tetrahydroquinoline ring is highly lipophilic and often serves as the primary binding determinant (hotspot) for anti-drug antibodies.

  • Electrostatic Interference: The 6-carboxylic acid group is deprotonated at physiological pH (pH 7.4). If the immunoassay capture antibody possesses positively charged residues (e.g., Arginine, Lysine) in its complementarity-determining regions (CDRs), 4-MTQ-6-CA can drive non-specific electrostatic binding, artificially inflating the cross-reactivity percentage (%CR).

To build a self-validating assay system, the chosen platform must differentiate between true epitope-driven cross-reactivity and non-specific matrix effects.

Workflow A Parent Drug (Target Analyte) C Anti-Drug Antibody (Capture mAb) A->C High Affinity (KD < 1 nM) B 4-MTQ-6-CA (Cross-Reactant) B->C Low Affinity (KD > 100 nM) D Specific Signal (True Positive) C->D Accurate Quantitation E Assay Interference (False Positive) C->E Overestimation

Diagram 1: Epitope recognition workflow illustrating 4-MTQ-6-CA interference in immunoassays.

Platform Comparison: Evaluating Analytical Modalities

When screening 4-MTQ-6-CA against a panel of candidate mAbs, we evaluate three primary modalities:

  • Direct Competitive ELISA (cELISA): The traditional workhorse. It is cost-effective but relies on heterogeneous wash steps. The carboxylic acid moiety of 4-MTQ-6-CA can sometimes bind non-specifically to the polystyrene plate, requiring aggressive blocking strategies.

  • TR-FRET (Homogeneous Assay): Utilizes a Europium-cryptate donor and a D2-acceptor. Because it is a homogeneous (no-wash) format, it preserves low-affinity transient interactions that might be washed away in an ELISA. The time-resolved readout eliminates autofluorescence from the tetrahydroquinoline ring.

  • Surface Plasmon Resonance (SPR): A label-free, real-time kinetic platform (e.g., Biacore). Instead of generating a single IC50 value, SPR provides the association ( kon​ ) and dissociation ( koff​ ) rates, revealing the exact binding mechanism of the cross-reactant.

Quantitative Performance Data

Table 1: Comparative performance of immunoassay platforms for 4-MTQ-6-CA cross-reactivity profiling against a reference anti-drug mAb.

Analytical PlatformAssay FormatSensitivity (IC50)4-MTQ-6-CA Cross-Reactivity (%)ThroughputMatrix Tolerance
Direct cELISA Heterogeneous5.2 ng/mL1.8%Medium (96-well)Moderate (Requires washing)
TR-FRET Homogeneous1.1 ng/mL2.1%High (384-well)High (Time-resolved readout)
SPR (Biacore) Label-free KD​ = 450 nMN/A (Direct KD​ )Low (Sequential)Low (Prone to NSB)

Note: % Cross-Reactivity is calculated as (IC50 of Parent Drug / IC50 of 4-MTQ-6-CA) × 100.

Self-Validating Experimental Protocols

To ensure data integrity and, the following protocols are designed with internal causality checks.

Protocol 1: TR-FRET Competitive Displacement Assay

Objective: High-throughput quantification of 4-MTQ-6-CA cross-reactivity. Causality Check: We utilize Potassium Fluoride (KF) in the assay buffer. KF prevents the degradation of the Europium cryptate signal by chelating trace transition metals that might interact with the carboxylic acid of 4-MTQ-6-CA.

  • Reagent Preparation: Prepare the assay buffer (50 mM HEPES pH 7.4, 0.1% BSA, 400 mM KF, 0.05% Tween-20). Reasoning: The high ionic strength and Tween-20 mitigate non-specific electrostatic binding of the 4-MTQ-6-CA carboxylate group.

  • Tracer Formulation: Conjugate the parent drug to the D2-acceptor fluorophore. Dilute to a working concentration of 4 nM.

  • Antibody Addition: Add 2 nM of Europium-labeled anti-drug mAb to a 384-well microplate.

  • Analyte Titration: Spike 4-MTQ-6-CA into the wells using an 11-point, 3-fold serial dilution (starting at 10 µM).

  • Incubation & Readout: Incubate for 60 minutes at room temperature to reach equilibrium. Excite the plate at 320 nm and measure dual emission at 620 nm (Europium) and 665 nm (FRET). Calculate the 665/620 ratio to determine the IC50.

TRFRET S1 1. Reagent Preparation Europium-Donor + D2-Acceptor S2 2. Analyte Addition Introduce 4-MTQ-6-CA S1->S2 Buffer Optimization S3 3. Competitive Displacement Disruption of FRET Complex S2->S3 60 min Incubation S4 4. Time-Resolved Readout Measure 665nm/620nm Ratio S3->S4 320nm Excitation

Diagram 2: Step-by-step mechanistic principle of the TR-FRET competitive displacement assay.

Protocol 2: Label-Free SPR Kinetic Profiling

Objective: Determine the exact binding kinetics ( kon​ , koff​ ) of 4-MTQ-6-CA to the capture mAb. Causality Check: Small molecules like 4-MTQ-6-CA (MW ~191 g/mol ) produce very low response units (RU). To validate that the signal is a true binding event and not bulk refractive index shifts from the solvent, a rigorous double-referencing subtraction (reference flow cell + blank buffer injections) is mandatory.

  • Surface Preparation: Activate a CM5 dextran sensor chip using EDC/NHS chemistry.

  • Ligand Immobilization: Immobilize the anti-drug mAb onto Flow Cell 2 (FC2) to a target level of 5,000 RU. Leave Flow Cell 1 (FC1) blank as a reference. Quench both cells with 1M Ethanolamine.

  • Analyte Injection: Flow 4-MTQ-6-CA over both flow cells at a flow rate of 30 µL/min. Use a concentration series from 31.2 nM to 1000 nM.

  • Kinetic Analysis: Allow 60 seconds for association and 180 seconds for dissociation. Reasoning: The fast dissociation typical of low-affinity cross-reactants requires a rapid data collection rate (10 Hz).

  • Data Fitting: Subtract the FC1 signal from FC2, then subtract the blank buffer injection (double referencing). Fit the resulting sensograms to a 1:1 Langmuir binding model to derive the KD​ .

References

  • FDA Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration. URL:[Link]

  • Single-analyte biomarker assays for pharmacodynamic or safety assessment during biotherapeutic development. Mesa Labs / Bioanalysis. URL:[Link]

Safety & Regulatory Compliance

Safety

4-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid proper disposal procedures

Operational Guide: Handling and Disposal of 4-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic Acid In drug development and synthetic chemistry, functionalized tetrahydroquinolines such as 4-Methyl-1,2,3,4-tetrahydroquino...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Handling and Disposal of 4-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic Acid

In drug development and synthetic chemistry, functionalized tetrahydroquinolines such as 4-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (CAS: 1332627-30-1) serve as crucial pharmacophores and synthetic intermediates. However, the dual presence of a basic secondary amine and an acidic carboxyl group creates unique physicochemical properties that dictate specific safety and disposal protocols.

As a Senior Application Scientist, I have designed this operational guide to provide researchers with a self-validating system for managing this compound, ensuring both laboratory safety and strict regulatory compliance.

Hazard Profiling and Mechanistic Causality

Before implementing disposal procedures, it is essential to understand why this chemical poses specific hazards. Standardizing your approach based on mechanistic causality ensures that safety protocols are intuitive rather than merely prescriptive.

  • Acute Irritation (H315, H319, H335): The compound is classified as a Category 2 skin and eye irritant, and a Category 3 respiratory irritant[1]. Mechanistically, the amphoteric nature of the molecule allows it to interact with and disrupt the lipid bilayers of cellular membranes, leading to localized inflammatory responses upon contact.

  • Dust Aerosolization: As a solid powder, it is highly prone to aerosolization. Inhalation of these micro-particles directly exposes the sensitive mucous membranes of the respiratory tract to pH-altering microenvironments, necessitating stringent dust control[1].

Table 1: Hazard Classification and Required PPE

Hazard CategoryGHS CodeMechanistic RiskRequired PPE
Skin Irritation H315Disruption of dermal lipid bilayersNitrile gloves (EN 374 compliant), lab coat
Eye Irritation H319Corneal epithelial inflammationChemical safety goggles
Respiratory Irritation H335Mucous membrane irritation via dustN95/P100 particulate respirator (if outside fume hood)

Operational Waste Segregation Workflow

Proper disposal begins at the point of waste generation. 4-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid must never be discharged into aqueous drains[1]. Its organic framework is not readily biodegradable in standard municipal wastewater treatment plants, and introducing it to aquatic environments can cause long-term ecological disruption.

WasteWorkflow Start Waste Generation (CAS: 1332627-30-1) Segregate Primary Segregation Start->Segregate Solid Solid Waste (Powders, PPE) Segregate->Solid Liquid Liquid Waste (Organic Solutions) Segregate->Liquid Label GHS Labeling (Irritant, H315/H319/H335) Solid->Label Liquid->Label Storage Satellite Accumulation (Cool, Dry, Ventilated) Label->Storage Disposal Approved Disposal Plant (High-Temp Incineration) Storage->Disposal

Figure 1: Standardized waste segregation and disposal workflow.

Step-by-Step Disposal Methodology

To ensure a self-validating safety loop, follow this standardized protocol for the disposal of 4-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid and its associated contaminated materials.

Step 1: Containment and Collection

  • Solid Waste: Sweep up unreacted powder or contaminated solid materials (e.g., weighing paper, spatulas) using a dedicated anti-static brush and dustpan to minimize aerosolization[1]. Do not use compressed air for cleaning. Place the collected solid into a chemically compatible, sealable container (e.g., high-density polyethylene, HDPE).

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO, DMF, or methanol), collect the solution in a designated non-halogenated or halogenated organic waste carboy, depending on the specific solvent matrix used.

Step 2: Chemical Incompatibility Verification

  • Causality Check: Ensure the waste container does not contain strong oxidizing agents, strong acids, or strong bases[1]. Why? Mixing tetrahydroquinoline derivatives with strong oxidizers can lead to rapid, exothermic degradation or the release of highly toxic nitrogen oxide (NOx) gases[2].

Step 3: GHS Labeling and Satellite Accumulation

  • Affix a compliant hazardous waste label detailing the chemical name, CAS number (1332627-30-1), and the primary hazards (Skin/Eye/Respiratory Irritant).

  • Store the sealed container in a designated Satellite Accumulation Area (SAA) that is cool, dry, and well-ventilated, keeping it isolated from direct sunlight and heat sources[3].

Step 4: Final Transfer and Destruction

  • Transfer the containers to an approved, licensed hazardous waste disposal facility[1].

  • Preferred Destruction Method: High-temperature incineration is the industry standard for this compound. Incineration ensures the complete thermal cleavage of the stable quinoline ring and safely manages the resulting carbon oxides (CO, CO2) and nitrogen oxides (NOx) through the facility's exhaust scrubbing systems[4].

Emergency Spill Response Protocol

In the event of an accidental release, immediate and systematic action is required to prevent personnel exposure and environmental contamination.

  • Evacuation & Ventilation: Immediately clear the immediate area and maximize local exhaust ventilation (e.g., open fume hood sashes to their maximum safe operating height)[3].

  • PPE Donning: Responders must wear a particulate respirator (N95 or higher), chemical-resistant nitrile gloves, and safety goggles[5].

  • Containment: Prevent the powder from spreading or entering floor drains[3].

  • Decontamination: Carefully sweep up the powder using a damp absorbent pad or a specialized HEPA-filtered vacuum to prevent dust generation[4]. Scrub the contaminated surface with a suitable solvent (e.g., isopropanol) followed by soap and water to remove residual traces[3].

  • Disposal of Spill Materials: Treat all cleanup materials (wipes, PPE, absorbent pads) as hazardous waste and dispose of them according to the protocol outlined in Section 3.

References

  • SAFETY DATA SHEET - Fisher Scientific (4-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, 95%). fishersci.com.
  • Safety Data Sheet - ChemScene (Analogous Handling Guidelines). chemscene.com.
  • SAFETY DATA SHEET - Fisher Scientific (Incompatibility and Decomposition Data). fishersci.com.
  • SAFETY DATA SHEET - Sigma-Aldrich (PPE and Exposure Controls). sigmaaldrich.com.
  • 1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid - AK Scientific, Inc. (Spill Response and Incineration). aksci.com.

Sources

Handling

Personal protective equipment for handling 4-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Handling 4-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (CAS: 1332627-30-1) requires a rigorous, scientifically grounded approach to laboratory safety. As a synthetic intermediate frequently utilized in drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling 4-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (CAS: 1332627-30-1) requires a rigorous, scientifically grounded approach to laboratory safety. As a synthetic intermediate frequently utilized in drug development, its unique molecular structure presents specific physical and biological hazards.

This guide provides drug development professionals and researchers with a self-validating, step-by-step operational framework to ensure absolute safety and regulatory compliance during handling and disposal.

Chemical Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. 4-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a solid powder characterized by a tetrahydroquinoline scaffold containing a secondary amine, alongside a carboxylic acid moiety.

The Mechanistic Hazard: Because it possesses both a basic (nucleophilic) amine and an acidic carboxylic acid, this molecule is amphoteric. When the fine powder becomes airborne and settles on the moist mucous membranes of the eyes or respiratory tract, it dissolves in basal tears or respiratory mucosa. This dissolution causes localized pH disruptions and cellular stress, leading to acute irritation.

According to its [1], the compound is classified under the Globally Harmonized System (GHS) as:

  • Skin Irritation (Category 2)

  • Eye Irritation (Category 2)

  • Specific Target Organ Toxicity - Single Exposure (STOT-SE Category 3): Respiratory tract irritation.

Quantitative Safety & PPE Matrix

To mitigate these hazards, Personal Protective Equipment (PPE) must be selected based on quantitative performance standards rather than general laboratory defaults.

ParameterQuantitative StandardMechanistic RationaleRequired Equipment / Action
Particulate Filtration ≥ 95% efficiency (N95/EN 143)Blocks fine amphoteric dust from entering the respiratory tract[1].
Dermal Barrier ≥ 4 mil thicknessPrevents micro-tears during spatulation, blocking dermal absorption.Nitrile laboratory gloves
Ventilation Flow 80 - 100 fpm face velocityEnsures immediate capture of aerosolized particulates at the source.Certified chemical fume hood
Ocular Seal Zero-gap facial sealPrevents airborne dust from bypassing standard safety glasses.Tight-sealing safety goggles

Self-Validating Operational Workflow

Standard operating procedures often fail due to a lack of real-time verification. The following step-by-step methodology integrates self-validating checks to ensure the safety systems are actively functioning before the chemical is exposed.

Phase 1: Pre-Operational Setup & Validation

  • Ventilation Verification: Activate the chemical fume hood.

    • Self-Validation: Tape a 1-inch strip of a delicate task wipe (e.g., Kimwipe) to the bottom edge of the sash. A steady, inward deflection visually validates that the face velocity is within the safe quantitative range (80–100 fpm).

  • PPE Integrity Testing: Don a flame-retardant lab coat and tight-sealing safety goggles.

    • Self-Validation: Before donning your nitrile gloves, trap ambient air inside the glove and roll the cuff tightly to inflate the fingers. If the pressure holds without deflating, the glove is free of microscopic pinhole defects.

Phase 2: Handling & Transfer

  • Static Mitigation: Place an anti-static weigh boat on the analytical balance inside the fume hood.

    • Causality: Powders containing aromatic rings and polar functional groups are highly prone to static buildup. Anti-static boats prevent electrostatic repulsion, which could otherwise cause the fine powder to "jump" and aerosolize, drastically increasing the risk of inhalation.

  • Transfer: Use a grounded, stainless-steel micro-spatula to transfer the compound slowly to minimize dust generation.

Phase 3: Decontamination & Doffing

  • Wet-Wiping: Wipe down the spatulas, balance pan, and surrounding hood surface with a damp, disposable cloth.

    • Causality: Wet-wiping traps residual particulate matter in a liquid matrix, preventing it from drying and becoming an airborne inhalation hazard.

  • Doffing: Remove gloves by pinching the exterior of the cuff and pulling inside out, ensuring bare skin never touches the contaminated exterior.

Spill Response & EPA-Compliant Disposal Plan

In the event of an accidental release, immediate and correct action is required to prevent widespread laboratory contamination.

  • Containment: If a spill occurs, do NOT dry sweep . Dry sweeping introduces mechanical energy that immediately aerosolizes the irritant powder.

  • Neutralization: Gently cover the spilled powder with a damp absorbent pad. The moisture helps dissolve and trap the amphoteric compound, eliminating the dust hazard.

  • Regulatory Disposal: Place all contaminated wipes, gloves, and empty chemical vials into a sealable, chemically compatible hazardous waste container. Label the container strictly in accordance with regulations for hazardous waste generators[2]. Never flush this compound down the sink or dispose of it in standard biohazard bins.

Operational Logic Visualization

G Start Start: Chemical Handling PPE Don Required PPE (Goggles, Nitrile, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Verify Flow via Wipe Test) PPE->Hood Weigh Weighing & Transfer (Anti-Static, Minimize Dust) Hood->Weigh Spill Spill Occurs? Weigh->Spill Clean Wet Wipe & Contain (Avoid Dry Sweeping) Spill->Clean Yes Dispose EPA Compliant Hazardous Waste Spill->Dispose No Clean->Dispose Success Safe Operation Complete Dispose->Success

Workflow for the safe handling and spill management of the target compound.

References

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.134 - Respiratory Protection. Retrieved from[Link]

  • Environmental Protection Agency (EPA). 40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste. Retrieved from[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
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